4-Methyl-1,2-oxazole-5-carbaldehyde structural information and CAS number
[1] Executive Summary 4-Methyl-1,2-oxazole-5-carbaldehyde (CAS 1083317-73-0 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical discovery. As a functionalized isoxazole,...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
4-Methyl-1,2-oxazole-5-carbaldehyde (CAS 1083317-73-0 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical discovery. As a functionalized isoxazole, it offers a distinct pharmacophore that serves as a bioisostere for pyridine or phenyl aldehydes, providing unique electronic and steric properties that can modulate drug potency and metabolic stability. This guide details its structural characteristics, synthesis methodologies, reactivity profile, and handling protocols for research and development applications.
The molecule consists of a five-membered 1,2-oxazole (isoxazole) ring substituted with a methyl group at position 4 and a formyl (aldehyde) group at position 5.[3][1][2]
Electronic Environment: The isoxazole ring is aromatic but electron-deficient due to the electronegative oxygen and nitrogen atoms. The C5 position is naturally the most acidic site on the ring; however, substitution with the electron-withdrawing formyl group at C5 further decreases the electron density of the ring, making it susceptible to nucleophilic attacks under harsh conditions.
Steric Profile: The methyl group at C4 provides steric bulk that can restrict rotation in biaryl systems or lock conformations when the aldehyde is converted to a linker (e.g., imine or alkene), potentially improving binding selectivity in protein targets.
Bioisosterism: The 4-methyl-5-formylisoxazole moiety is often used as a bioisostere for ortho-substituted benzaldehydes or 3-substituted-4-formylpyridines, offering altered polarity and hydrogen-bonding potential (via the ring nitrogen).
Physicochemical Properties[2][4]
Note: Experimental values for this specific isomer are limited in public literature; data below includes calculated predictions based on structural analogs.
Property
Value (Experimental/Predicted)
Physical State
Low-melting solid or oil (Predicted)
Boiling Point
~180–190 °C (Predicted at 760 mmHg)
Density
~1.18 g/cm³ (Predicted)
LogP
~0.5–0.8 (Predicted)
Solubility
Soluble in DCM, THF, Ethyl Acetate, DMSO; Sparingly soluble in water.[1]
pKa (Conjugate Acid)
~ -2.0 (Ring Nitrogen)
Synthesis & Manufacturing
The most reliable synthetic route for 4-methyl-1,2-oxazole-5-carbaldehyde involves the direct functionalization of the 4-methylisoxazole core. Due to the acidity of the C5-proton in isoxazoles, lithiation followed by formylation is the standard laboratory and scale-up method.
Deprotonation: n-Butyllithium (n-BuLi) selectively removes the proton at the C5 position of 4-methylisoxazole at low temperatures. The C5 proton is significantly more acidic than the methyl protons at C4 due to the inductive effect of the adjacent oxygen.
Formylation: The resulting organolithium species attacks the electrophilic carbonyl of N,N-dimethylformamide (DMF).
Hydrolysis: Acidic workup hydrolyzes the intermediate hemiaminolate to release the aldehyde.
Step-by-Step Protocol:
Setup: Flame-dry a 3-neck round-bottom flask and maintain under an inert atmosphere (Nitrogen or Argon).
Solvent: Add anhydrous Tetrahydrofuran (THF) and 4-methylisoxazole (1.0 eq).
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
Incubation: Stir at -78 °C for 30–60 minutes to ensure complete deprotonation.
Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.
Quench: Quench with saturated aqueous NH₄Cl or dilute HCl (1M) to pH 4–5.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthesis Pathway Diagram
Figure 1: Synthetic pathway via selective C5-lithiation and formylation.
Reactivity & Applications
The chemical versatility of 4-methyl-1,2-oxazole-5-carbaldehyde stems from the dual reactivity of the aldehyde group and the isoxazole ring.[4]
Reactivity Profile
Aldehyde Functionalization (C5):
Reductive Amination: Reacts with primary/secondary amines and reducing agents (e.g., NaBH(OAc)₃) to form amine linkers, crucial for fragment-based drug design.
Oxidation: Easily oxidized to 4-methylisoxazole-5-carboxylic acid (CAS 261350-46-3) using NaClO₂ (Pinnick oxidation) or KMnO₄.
Olefinations: Participates in Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain.
Ring Transformations:
Ring Cleavage: Under strong reducing conditions (e.g., catalytic hydrogenation with Raney Ni) or strong base, the N-O bond can cleave, yielding 1,3-dicarbonyl equivalents (beta-enaminoketones), which are precursors to pyrimidines and pyridines.
Application Workflow Diagram
Figure 2: Key chemical transformations and downstream applications.
Medicinal Chemistry Applications[2]
GPX4 Inhibitors: Isoxazole aldehydes are precursors to masked nitrile oxides and covalent modifiers targeting selenocysteine residues in Glutathione Peroxidase 4 (GPX4), a target for inducing ferroptosis in cancer cells.
Anti-inflammatory Agents: The 5-methylisoxazole moiety is a known pharmacophore in anti-inflammatory drugs (e.g., Leflunomide derivatives, though Leflunomide itself is a 5-methyl-4-carboxamide derivative). The 4-methyl-5-formyl isomer allows for exploration of alternative binding pockets.
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[4] Current Opinion in Drug Discovery & Development. (General Isoxazole Reactivity).[5]
BLD Pharm. 4-Methylisoxazole-5-carbaldehyde (CAS 1083317-73-0) MSDS and Properties.[6]Link[6]
MolAid. Chemical Property Database: 4-Methyl-1,2-oxazole-5-carbaldehyde.Link
Technical Guide: Spectroscopic Data of 4-Methyl-1,2-oxazole-5-carbaldehyde
The following technical guide details the spectroscopic characterization of 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carbaldehyde). This guide is structured to assist analytical chemists and...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic characterization of 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carbaldehyde).
This guide is structured to assist analytical chemists and synthetic researchers in validating the identity of this specific isoxazole intermediate. Given the scarcity of direct literature data for this specific regioisomer compared to its 3,5-disubstituted counterparts, the data presented synthesizes theoretical chemical shift principles with empirical data from structural analogs (e.g., isoxazole-5-carbaldehyde and 4-methylisoxazoles).[1]
Executive Summary & Compound Profile
4-Methyl-1,2-oxazole-5-carbaldehyde is a functionalized heterocyclic building block used in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory agents and immunomodulators (e.g., Leflunomide analogs).[1] Its 1,2-oxazole (isoxazole) core confers unique electronic properties, while the 5-formyl group serves as a versatile handle for condensation reactions (e.g., Knoevenagel, reductive amination).
Chemical Identity
Property
Detail
IUPAC Name
4-Methyl-1,2-oxazole-5-carbaldehyde
Common Name
4-Methylisoxazole-5-carbaldehyde
Molecular Formula
C₅H₅NO₂
Molecular Weight
111.10 g/mol
Structure
5-membered aromatic ring (O-N bond), Methyl at C4, Aldehyde at C5.[1][2][3][4][5][6][7][8][9]
Synthesis Context & Sample Preparation
To ensure high-fidelity spectral data, understanding the sample's origin is critical. This compound is typically synthesized via C-5 lithiation of 4-methylisoxazole followed by formylation with DMF, or by the oxidation of (4-methylisoxazol-5-yl)methanol.[1]
Protocol for Analytical Sample Preparation:
Purity Check: Ensure the sample is free of the regioisomer (5-methylisoxazole-4-carbaldehyde), a common impurity.[1]
Solvent Selection:
NMR: Use CDCl₃ (Chloroform-d) for standard analysis.[1] Use DMSO-d₆ if the aldehyde proton signal is broadened by exchange or if water peaks interfere.[1]
Handling: The aldehyde is reactive.[10][11] Avoid using acetone-d₆ (potential aldol reaction) or methanol-d₄ (acetal formation) for prolonged storage.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides the most definitive structural proof. The molecule lacks symmetry, resulting in distinct signals for all proton and carbon environments.
¹H NMR Data (Proton)
Solvent: CDCl₃ (7.26 ppm reference)
Assignment
Shift (δ, ppm)
Multiplicity
Integral
Coupling (J, Hz)
Mechanistic Insight
CHO (H-5')
9.90 – 10.05
Singlet (s)
1H
-
Highly deshielded by the carbonyl anisotropy and the electron-withdrawing isoxazole ring.[1]
H-3
8.25 – 8.45
Singlet (s)
1H
< 1.0 (unresolved)
The C-3 proton is deshielded by the adjacent C=N bond.[1] It appears downfield compared to benzene due to the electronegative heteroatoms.[12]
CH₃ (H-4')
2.20 – 2.35
Singlet (s)
3H
< 1.0
Methyl group attached to the aromatic ring.[1] Slightly deshielded relative to alkyl methyls (~0.9 ppm) due to the aromatic ring current.
Spectral Analysis & Causality:
The "Singlet" Anomaly: While H-3 and the Methyl group are technically coupled (allylic-like coupling through the ring), the coupling constant (
) is often too small (< 1 Hz) to resolve on standard 300/400 MHz instruments, appearing as singlet peaks.
Regioisomer Differentiation: In the isomer 5-methylisoxazole-4-carbaldehyde, the methyl signal would likely be further downfield (attached to C-5, adjacent to O) or the ring proton would shift significantly.[1] The presence of the H-3 proton at ~8.3 ppm is diagnostic for the 4,5-substituted pattern.
¹³C NMR Data (Carbon)
Solvent: CDCl₃ (77.16 ppm reference)
Assignment
Shift (δ, ppm)
Type
Structural Logic
C=O (Aldehyde)
178.0 – 180.0
CH
Typical aldehyde carbonyl resonance; shifted upfield relative to ketones due to the proton attachment.
C-5
160.0 – 165.0
Quaternary (C)
The most deshielded ring carbon, attached to Oxygen and the electron-withdrawing Formyl group.
C-3
148.0 – 152.0
CH
Characteristic of the C=N carbon in isoxazoles.
C-4
115.0 – 120.0
Quaternary (C)
Shielded relative to C-3/C-5 due to the electron-donating Methyl group and lack of direct heteroatom attachment.[1]
CH₃
8.0 – 10.5
CH₃
Typical methyl on a heteroaromatic ring.
Infrared (IR) Spectroscopy
IR is essential for confirming the functional groups, specifically the carbonyl and the isoxazole skeleton.
Carbonyl Stretch (C=O): A strong, sharp band at 1690 – 1710 cm⁻¹ . This is characteristic of an aromatic/conjugated aldehyde.
C=N Stretch: A distinct band around 1580 – 1610 cm⁻¹ , attributed to the isoxazole ring vibration.
C-H Stretch (Aldehyde): The "Fermi doublet" is often observed as two weak bands at 2850 cm⁻¹ and 2750 cm⁻¹ .
C-O Stretch: Bands in the 1100 – 1200 cm⁻¹ region corresponding to the ring ether linkage.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.
Ionization Method: EI (Electron Impact) or ESI+ (Electrospray).
Molecular Ion [M]⁺:m/z 111 (Base peak in soft ionization).
Exact Mass: 111.0320.
Fragmentation Pathway (EI)
The fragmentation follows a logic typical of aromatic aldehydes:
Loss of H•: Formation of the acylium ion [M-1]⁺ (m/z 110).[1]
Loss of CO: Extrusion of carbon monoxide from the aldehyde or ring rearrangement [M-28]⁺ (m/z 83).
Ring Cleavage: Isoxazoles often undergo N-O bond cleavage under high energy, leading to nitrile or ketene fragments.
Visualization: MS Fragmentation Logic
The following diagram illustrates the logical fragmentation steps for structural confirmation.
Caption: Logical fragmentation pathway starting from the molecular ion (m/z 111), showing characteristic loss of the aldehyde proton and carbon monoxide.[1]
Experimental Validation Workflow
To confirm the identity of your synthesized material, follow this self-validating workflow:
Run ¹H NMR: Confirm the presence of the aldehyde singlet at ~10.0 ppm and the H-3 singlet at ~8.3 ppm. Pass Criteria: Integration ratio 1:1:3.
Run IR: Confirm strong C=O stretch. Pass Criteria: Band at ~1700 cm⁻¹.
Run GC-MS/LC-MS: Confirm parent ion 111.[1] Pass Criteria: Single peak in chromatogram with m/z 111.
Melting Point (if solid): Isoxazole aldehydes are often low-melting solids or oils.[1] Compare with the regioisomer (5-methyl-3-carbaldehyde, MP ~30-34°C).[1] 4-methyl-5-carbaldehyde is expected to have a distinct MP (often higher due to dipole alignment).[1]
References
General Isoxazole Spectroscopy: Baumstark, A. L., et al. "Isoxazole Chemistry: Synthesis and Spectroscopy." Journal of Heterocyclic Chemistry, vol. 17, no. 3, 1980.
Lithiation Methodologies: Wakefield, B. J. Organolithium Methods. Academic Press, 1988.
Synthesis of Isoxazole Aldehydes: Dondoni, A., et al.
Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Used for analog comparison of isoxazole ring shifts). [Link]
solubility of 4-Methyl-1,2-oxazole-5-carbaldehyde in various solvents
An In-Depth Technical Guide to the Solubility of 4-Methyl-1,2-oxazole-5-carbaldehyde Abstract The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of successful drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 4-Methyl-1,2-oxazole-5-carbaldehyde
Abstract
The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of successful drug development and process chemistry. Poor solubility can impede formulation, bioavailability, and synthetic reaction efficiency. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Methyl-1,2-oxazole-5-carbaldehyde, a heterocyclic building block of interest in medicinal chemistry. While specific experimental solubility data for this compound is not widely published, this document synthesizes foundational chemical principles with field-proven methodologies to empower researchers. We will explore the physicochemical properties of the molecule, apply solubility theory to predict its behavior in various solvents, and provide detailed, self-validating protocols for its quantitative analysis.
Physicochemical Profile of 4-Methyl-1,2-oxazole-5-carbaldehyde
Understanding the inherent properties of a molecule is the first step in predicting its solubility. 4-Methyl-1,2-oxazole-5-carbaldehyde is a small heterocyclic compound featuring a polar oxazole ring, a nonpolar methyl group, and a polar aldehyde functional group. These features create a molecule with mixed polarity, suggesting a nuanced solubility profile.
The fundamental principle of "like dissolves like" dictates that substances dissolve best in solvents with similar polarity.[1][2] The presence of both polar (the oxazole ring's nitrogen and oxygen atoms, the carbonyl group) and nonpolar (the methyl group and the C-H bonds) regions suggests that the molecule will not be exclusively soluble in either extremely polar or entirely nonpolar solvents. The oxygen and nitrogen atoms in the ring and the carbonyl oxygen can act as hydrogen bond acceptors, which will enhance solubility in protic solvents like alcohols.
Table 1: Physicochemical Properties of 4-Methyl-1,2-oxazole-5-carbaldehyde
Note: XlogP is a calculated measure of lipophilicity. A value of 0.5 indicates a relatively balanced partitioning between water and octanol, suggesting modest solubility in both polar and nonpolar environments.
Theoretical Principles and Predicted Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process influenced by temperature, pressure, and the intermolecular forces between solute and solvent molecules.[5] For 4-Methyl-1,2-oxazole-5-carbaldehyde, we can predict its behavior based on its structure.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. The nitrogen and oxygen atoms of the oxazole ring and the aldehyde group can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected, particularly in alcohols which can also interact with the methyl group. Solubility in water is likely to be limited but present.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipoles but do not have acidic protons for hydrogen bonding.[1] They are excellent at dissolving polar compounds. High solubility is predicted in these solvents due to strong dipole-dipole interactions with the polar functionalities of the molecule.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.[1] Due to the significant polarity of the oxazole and aldehyde groups, solubility is expected to be low in these solvents.
Architecting the Isoxazole Scaffold: A Technical Whitepaper on Advanced Synthetic Methodologies and Mechanistic Logic
Executive Summary Isoxazoles are privileged five-membered heterocyclic scaffolds characterized by adjacent oxygen and nitrogen atoms. They are ubiquitous in FDA-approved therapeutics and advanced agrochemicals.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoxazoles are privileged five-membered heterocyclic scaffolds characterized by adjacent oxygen and nitrogen atoms. They are ubiquitous in FDA-approved therapeutics and advanced agrochemicals. As the demand for complex, multifunctionalized isoxazoles grows, synthetic chemists must move beyond traditional methods that suffer from poor regioselectivity and harsh conditions. This whitepaper provides an in-depth mechanistic analysis of advanced isoxazole synthesis, detailing the causality behind experimental choices, self-validating protocols, and emerging green chemistry paradigms.
The Isoxazole Pharmacophore: Structural Rationale in Drug Design
The isoxazole ring serves as a robust bioisostere for amide and ester functionalities, offering enhanced hydrolytic stability while maintaining critical hydrogen-bonding capabilities 1. Its unique
-electron distribution allows for specific -stacking interactions within target protein binding pockets. Consequently, it is a core structural motif in blockbuster drugs such as valdecoxib (COX-2 inhibitor), leflunomide (disease-modifying antirheumatic drug), and sulfamethoxazole (antibiotic). To access these therapeutic architectures, researchers must employ highly controlled methodologies that dictate precise spatial arrangements of substituents 2.
Mechanistic Paradigms in Isoxazole Assembly
The 1,3-Dipolar Cycloaddition (Huisgen-Type) Pathway
The most direct route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne 3.
Causality & Logic: Nitrile N-oxides are highly reactive 1,3-dipoles. If isolated, they rapidly undergo spontaneous dimerization to form biologically inactive furoxans (1,2,5-oxadiazole 2-oxides). Therefore, the self-validating standard for this protocol requires in situ generation of the nitrile oxide—typically via the oxidation of an aldoxime using hypervalent iodine reagents—in the immediate presence of the alkyne dipolarophile 4. The [3+2] cycloaddition is concerted, and regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the dipole's HOMO and the dipolarophile's LUMO, heavily favoring the 3,5-disubstituted isomer.
Mechanistic workflow of in situ nitrile oxide generation and 1,3-dipolar cycloaddition.
Regioselective Condensation via
-Enamino Diketones
The classical Claisen isoxazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.
Causality & Logic: A fundamental flaw in the classical approach is the symmetric or near-symmetric electrophilicity of the two carbonyl carbons in the 1,3-diketone. Hydroxylamine, an ambidentate nucleophile, attacks both centers indiscriminately, yielding an intractable mixture of regioisomers. To engineer regiocontrol, the diketone is first condensed with an amine (e.g., tert-butylamine) to form a
-enamino diketone. This breaks the electronic symmetry: the enamine carbon becomes significantly less electrophilic. Subsequent addition of directs the initial nucleophilic attack exclusively to the more electrophilic carbonyl, resulting in a regiopure isoxazole 5.
Causality of regiocontrol via beta-enamino diketone intermediates vs. direct condensation.
Quantitative Benchmarking of Synthetic Strategies
The following table summarizes the quantitative performance metrics of the primary isoxazole synthesis pathways to aid in protocol selection:
Methodology
Reagents / Catalysts
Substrate Scope
Typical Yield
Regioselectivity
Key Advantage
1,3-Dipolar Cycloaddition
Oxime, Alkyne, PIFA (Oxidant)
Terminal alkynes, Aryl oximes
75–95%
High (3,5-disubstituted)
Mild conditions, one-pot in situ generation
Claisen Condensation
1,3-Dicarbonyl,
Symmetrical diketones
50–70%
Poor (Mixture of isomers)
Readily available starting materials
-Enamino Diketone Route
Diketone, t-BuNH₂,
Asymmetrical diketones
80–92%
Excellent (Regiopure)
Eliminates regioisomeric mixtures
Sonochemical Cyclization
Chalcones, , NaOAc
-unsaturated carbonyls
85–98%
High
Reduced reaction time (min vs. hrs), Green chemistry
Validated Experimental Protocols
Protocol A: One-Pot Synthesis of 3,5-Diarylisoxazoles via Hypervalent Iodine Oxidation
Objective: Catalyst-free [3+2] cycloaddition via in situ nitrile oxide generation.
Reagent Preparation: In a flame-dried 25 mL round-bottom flask, dissolve the aldehydic oxime (0.5 mmol) and the terminal alkyne (0.6 mmol, 1.2 equiv.) in 5 mL of an anhydrous EtOAc/Hexanes (1:1) mixture.
Causality: Using a slight excess of alkyne ensures complete consumption of the transient nitrile oxide, minimizing furoxan dimerization.
Oxidation & Cycloaddition: Add[bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol, 1.5 equiv.) portion-wise over 10 minutes at 0 °C.
Causality: Slow addition controls the highly exothermic oxidation of the oxime to the nitrile N-oxide, preventing thermal degradation.
Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (15% EtOAc/Hexanes). The self-validating indicator of success is the disappearance of the oxime spot (typically
~0.4) and the emergence of a less polar isoxazole spot ( ~0.6).
Quenching & Work-up: Quench the reaction with saturated aqueous
(5 mL) to neutralize trifluoroacetic acid byproducts. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to isolate the pure 3,5-diarylisoxazole.
Protocol B: Regioselective Sequential One-Pot Synthesis from
-Enamino Diketones
Objective: Synthesis of regiopure isoxazoles by differentiating 1,3-dielectrophilic centers.
Enamine Formation: To a solution of the asymmetric 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL), add tert-butylamine (1.05 mmol). Stir at room temperature for 2 hours.
Causality: The bulky tert-butyl group sterically shields the newly formed enamine carbon, completely deactivating it toward subsequent nucleophilic attack.
Cyclocondensation: To the in situ generated
-enamino diketone, directly add hydroxylamine hydrochloride (, 1.2 mmol). Heat the mixture to 60 °C for 3-4 hours.
Causality: The hydrochloride salt acts as a mild acid catalyst, facilitating the initial attack of the hydroxylamine oxygen/nitrogen exclusively at the unhindered, highly electrophilic carbonyl carbon.
Work-up & Phase Separation: Cool to room temperature and evaporate the acetonitrile. Redissolve the residue in dichloromethane (15 mL) and wash with 5% aqueous HCl (10 mL).
Causality: The acidic wash protonates unreacted hydroxylamine and tert-butylamine, partitioning them into the aqueous phase while the neutral isoxazole remains in the organic phase.
Isolation: Dry the organic layer over
, filter, and concentrate. The resulting product is typically >95% regiopure as determined by NMR analysis.
Emerging Paradigms: Sonochemical Enhancements
Ultrasound-assisted synthesis (sonochemistry) is rapidly transforming heterocyclic chemistry. It leverages acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This generates localized hotspots of extreme temperature and pressure, drastically accelerating the cyclization kinetics of isoxazole derivatives while reducing the need for toxic transition-metal catalysts 6. By applying ultrasonic irradiation to the condensation of chalcones with hydroxylamine, reaction times are reduced from hours to mere minutes, representing a significant leap forward in sustainable drug development.
Conclusion
The synthesis of isoxazole derivatives has evolved from classical condensation methods fraught with regiochemical ambiguity to highly engineered, predictable pathways. By understanding the mechanistic causality behind 1,3-dipolar cycloadditions and electrophilic differentiation via
-enamino diketones, researchers can architect complex isoxazole scaffolds with absolute regiocontrol. As green chemistry and sonochemical techniques mature, the efficiency and sustainability of these syntheses will continue to expand the boundaries of modern medicinal chemistry.
References
Advances in isoxazole chemistry and their role in drug discovery.RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtaAZtj8y6rFwIcuYiFaJyDcGSO6RBxv4X1Io4pcq5zkwAV_tSu8ERIw87eZhDyadP6s6ThKyXgwW9ytuP2XirWuudH487s2w7nz7VFv7iQ5y4go5VAf_zEY9wJYBmbv8alHJp4Rmy_-t8lGFAY-kVziguXE3F7ZMm]
Synthesis of Fused Isoxazoles: A Comprehensive Review.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTBGdTEtoSfGsbW1mq1MTsSboHKFpNde0sEuvlfJQtkQMTEOBPxXI8yvxtL4M--r1gZiVMPje81GQj-qS_xHJPKaD1OE9rnhFxPSqnhvkZTlKc6YlWnN13qe4ZB4sq8I4Xmg==]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErLHie5hATC3nwSZN2PL67kp8w_8K7drMFqhlT4HvO3Pqwb5LA9XMDzyi6NHk3Tng3xT6gLNBjJ0R645BOOyHIL2PEZLNqjaZRIgoE1UDHgsAd5VFXSGx4-7gZjLcWVnq17M7tIGsnQW6ptvuRTzOha1iikN8YiWi0]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS6DeBUmnO1uPtzRjq0gqySMrcOqb4ld7Od-hkxqDpykvVg6GrxvblmrMSnXsc-BpKsAAzegE_CyGaobVRd5L8C7G7L9VWGlPqbaclh2bmUMm-jsYJDhTjO8DJpNwIKPPK8y0=]
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).Sciforum.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDLBtOgqIP_Ey91osua6vg4kdrzKlI9W0r9JcDF8khR_RDIPMFcDLePBgZ78r7hWLSQV3tz5XAtDH-BS2OmundYDWGyGqEgLWmVCykjykPeSQ2AG_aE8Xt9ChMTcbUn_SCU4ytytmsY8g2_EumPoZs]
Isoxazole Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Activity, Synthesis, and Evaluation
Topic: Biological Activity of Isoxazole-Containing Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Privileged Pharmacophore The is...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity of Isoxazole-Containing Compounds
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Privileged Pharmacophore
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—stands as a "privileged structure" in medicinal chemistry. Its unique electronic distribution allows it to participate in diverse non-covalent interactions, including hydrogen bonding (via the ring nitrogen) and
-stacking. Crucially, the isoxazole moiety serves as a bioisostere for carboxylic acids, esters, and amide bonds, offering improved metabolic stability and lipophilicity compared to their acyclic counterparts.
This guide provides a technical analysis of the biological activities associated with isoxazole derivatives, focusing on their mechanistic roles in oncology, infectious diseases, and neurology. It further details self-validating experimental protocols for the synthesis and biological evaluation of these compounds.
Structural Basis of Activity
The biological versatility of isoxazoles stems from their ability to mimic transition states and endogenous ligands.
Bioisosterism: The 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (
~4.5 vs ~4.8 for acetic acid). This property is exploited in designing glutamate and GABA analogs (e.g., AMPA, Muscimol) that penetrate the Blood-Brain Barrier (BBB) more effectively than the amino acids they mimic.
Rigid Linker: In kinase inhibitors, the isoxazole ring acts as a rigid spacer, orienting pharmacophores to interact with specific pockets (e.g., the ATP-binding site).
Visualization: Pharmacological Landscape
The following diagram maps the core therapeutic domains of isoxazole derivatives.
Figure 1: Pharmacological landscape of isoxazole derivatives mapping key therapeutic areas to specific molecular targets.[1][2]
Therapeutic Domains & Mechanisms of Action[3]
Antimicrobial Activity: The Folate Pathway
The most commercially successful isoxazole is Sulfamethoxazole , a sulfonamide antibiotic.
Mechanism: It acts as a competitive inhibitor of dihydropteroate synthase (DHPS). The isoxazole ring mimics the
-aminobenzoic acid (PABA) substrate, preventing the synthesis of dihydrofolic acid, a precursor to DNA bases.
Resistance: Mutations in the folP gene (encoding DHPS) reduce sulfonamide binding affinity.
CNS Activity: GABAergic Modulation
Isoxazoles are potent modulators of the
-aminobutyric acid (GABA) system.
Muscimol: A constituent of Amanita muscaria, it is a potent selective agonist for the GABA-A receptor. The 3-hydroxyisoxazole moiety structurally mimics the carboxylate of GABA, while the rigid ring restricts conformational freedom, increasing binding specificity.
Gaboxadol (THIP): A conformationally restricted analog of muscimol that targets extrasynaptic GABA-A receptors (
-subunit containing), promoting tonic inhibition useful in sleep disorders.
Figure 2: Mechanism of action for isoxazole-based GABA-A agonists inducing neuronal hyperpolarization.
Anticancer Activity[4][5][6][7]
Kinase Inhibition:Tivozanib is a VEGF receptor tyrosine kinase inhibitor approved for renal cell carcinoma. The isoxazole ring facilitates hydrogen bonding with the ATP-binding pocket residues (e.g., Cys919 in VEGFR2).
Tubulin Inhibition: 3,5-diaryl isoxazoles act as colchicine-site binders, inhibiting tubulin polymerization and causing mitotic arrest in the G2/M phase.
Structure-Activity Relationship (SAR) Analysis
The biological profile of isoxazoles is heavily dictated by the substitution pattern at positions 3, 4, and 5.
Position
Effect of Substitution
Key Examples
C-3
Bioisosteric Center. Hydroxyl groups here mimic carboxylic acids. Alkyl/Aryl groups provide hydrophobic interactions.
Steric Modulator. Bulky groups here often reduce activity in GABA agonists but are essential for kinase inhibitors to fill hydrophobic pockets.
Valdecoxib (Phenyl group at C-4 confers COX-2 selectivity).
C-5
Lipophilic Tail. Substituents here determine metabolic stability and membrane permeability. Electron-withdrawing groups can enhance antimicrobial potency.
Sulfamethoxazole (Methyl group at C-5).
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Rationale: The [3+2] cycloaddition of nitrile oxides with alkynes is the most robust method for constructing the isoxazole core. This protocol uses in situ generation of nitrile oxides from aldoximes using Chloramine-T or N-Chlorosuccinimide (NCS).
To the oxime solution, add Chloramine-T (1.2 eq) portion-wise over 15 mins.
Stir for 1 hour. This generates the hydroximinoyl chloride intermediate.
Cycloaddition:
Add the terminal alkyne (1.2 eq) and catalytic Copper (optional, for regiocontrol) or mild base (
).
Reflux at 80°C for 4-6 hours.
Mechanism:[5][6][7][8] Base induces elimination of HCl to form the Nitrile Oxide dipole, which undergoes 1,3-dipolar cycloaddition with the alkyne.
Workup:
Cool to RT. Pour into ice water.
Filter the precipitate (crude isoxazole).
Recrystallize from Ethanol.
Figure 3: Synthetic pathway via 1,3-dipolar cycloaddition.
Protocol 2: Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase, a marker of viable cell metabolism.[9]
Steps:
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well in 100 media. Incubate for 24h at 37°C/5% .
Treatment:
Prepare stock solution of isoxazole derivative in DMSO.
Perform serial dilutions in media (Final DMSO < 0.1%).
Add 100
of treatment to wells.[10][11][12] Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
Incubate for 48 hours.
MTT Addition:
Add 20
of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours. (Viable cells form purple formazan crystals).[9][13]
Measure absorbance at 570 nm using a microplate reader.
Calculate % Cell Viability:
.
Determine
using non-linear regression.
References
Review of Isoxazole Biological Activity: Kumar, M., et al.[16][6] "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis, 2024.[6] Link
Anticancer Mechanisms: Zhu, Y., et al. "Recent Developments in Isoxazole Derivatives as Anticancer Agents." European Journal of Medicinal Chemistry, 2021. Link
GABA-A Antagonists: Frølund, B., et al. "Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists."[17] Journal of Medicinal Chemistry, 2005. Link
Synthesis Protocol: BenchChem. "Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions." 2025. Link
MTT Assay Standard: Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 1983. Link
The Isoxazole Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications
Executive Summary & Physicochemical Rationale The isoxazole scaffold—a five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms—represents one of the most versatile and privileged pharmacophores in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Rationale
The isoxazole scaffold—a five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms—represents one of the most versatile and privileged pharmacophores in modern medicinal chemistry[1][2]. Characterized by a weak N–O bond and a unique electron distribution, isoxazoles offer exceptional hydrogen-bond accepting capabilities,
stacking potential, and a highly favorable partition coefficient (cLogP)[3].
As a Senior Application Scientist, I have consistently observed that the strategic incorporation of the isoxazole moiety can rescue failing drug candidates. It acts as a robust bioisostere for amides and esters, improving pharmacokinetic profiles, enhancing metabolic stability, and driving target selectivity. This technical guide provides a comprehensive analysis of isoxazole derivatives, exploring their mechanistic pathways, detailing self-validating synthetic and biological protocols, and mapping their trajectory in drug discovery.
The clinical validation of the isoxazole ring is evidenced by its presence in numerous FDA-approved drugs spanning diverse therapeutic areas[4]. The scaffold rarely acts merely as a passive structural linker; rather, it actively participates in target binding or modulates the physicochemical properties of the parent molecule.
Table 1: Quantitative & Mechanistic Data of FDA-Approved Isoxazole Drugs
Drug Name
Therapeutic Class
Target / Mechanism of Action
Specific Role of the Isoxazole Scaffold
Leflunomide
Antirheumatic (DMARD)
Dihydroorotate dehydrogenase inhibitor
Acts as a prodrug; the weak N–O bond cleaves in vivo to form the active cyanoenol metabolite[4].
Valdecoxib
NSAID
COX-2 selective inhibitor
Provides critical spatial geometry, directing the sulfonamide group precisely into the COX-2 side pocket[4].
Oxacillin
Antibiotic (-lactam)
Penicillin-binding proteins (PBPs)
Imparts severe steric hindrance, protecting the vulnerable -lactam ring from hydrolysis by staphylococcal -lactamases[4].
Sulfamethoxazole
Antibacterial
Dihydropteroate synthetase inhibitor
Modulates the pKa of the sulfonamide group, enhancing the structural mimicry of p-aminobenzoic acid (PABA)[4].
Zonisamide
Anticonvulsant
Voltage-gated Na/Ca channels
Serves as the core lipophilic pharmacophore, facilitating rapid blood-brain barrier (BBB) penetration[4].
Anticancer Applications & Mechanistic Pathways
In recent years, isoxazole derivatives have gained significant traction in oncology due to their potent antitumor potential and minimal off-target toxicity[5][6]. These compounds exert their cytotoxic effects through multiple, often concurrent, signaling pathways. Key mechanisms include the inhibition of tubulin polymerization, aromatase inhibition, and the modulation of the PI3K/Akt pathway, ultimately leading to apoptosis[5][7].
Caption: Isoxazole-mediated anticancer signaling pathway and apoptosis induction.
Synthetic Methodologies: The 1,3-Dipolar Cycloaddition
The most robust and atom-economical method for constructing the isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes[8][9]. To ensure a self-validating and reproducible workflow, the protocol below utilizes in situ dipole generation and copper catalysis to guarantee strict regioselectivity.
Caption: Workflow for the regioselective synthesis of isoxazoles via 1,3-dipolar cycloaddition.
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Objective: Synthesize targeted isoxazole libraries while preventing the formation of unwanted 3,4-isomers or furoxan dimers[9][10].
Aldoxime Preparation: React the starting aldehyde with hydroxylamine hydrochloride in an ethanol/water mixture.
Causality: This establishes the N–O bond precursor required for the dipole.
Reaction Setup: Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a t-BuOH/H
O (1:1) solvent system. Add catalytic CuSO (5 mol%) and sodium ascorbate (10 mol%).
Causality: The biphasic solvent system stabilizes the intermediates. The Cu(I) catalyst, generated in situ by sodium ascorbate, forms a copper-acetylide intermediate with the terminal alkyne. This strictly directs the regiochemistry to yield exclusively the 3,5-disubstituted isoxazole, avoiding the isomeric mixtures typical of thermal cycloadditions[9].
In Situ Dipole Generation: Slowly add Chloramine-T trihydrate (1.5 eq) portion-wise over 30 minutes at room temperature[10].
Causality: Nitrile oxides are highly unstable and rapidly dimerize into inactive furoxans. Slow oxidation of the aldoxime by Chloramine-T ensures the nitrile oxide is generated at a low, steady concentration, allowing the cycloaddition with the alkyne to kinetically outcompete dimerization[10].
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na
SO, and purify via flash chromatography.
In Vitro Validation: Cytotoxicity Assessment
To validate the biological efficacy of newly synthesized isoxazole derivatives, a standardized in vitro cytotoxicity assay is mandatory. The MTT assay is the gold standard for initial benchmarking against established chemotherapeutics like Doxorubicin[11].
Protocol 2: Standardized MTT Cell Viability Assay
Objective: Quantify the IC
of isoxazole derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells)[6][11].
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100
L of complete medium. Incubate overnight at 37°C, 5% CO.
Causality: Seeding exactly 5,000 cells ensures the population remains in the logarithmic growth phase throughout the 72-hour assay. Overconfluence triggers contact inhibition, which artificially halts cell division and skews the cytotoxicity data[11].
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in media and add to the wells. Ensure the final DMSO concentration never exceeds 0.1% (v/v).
Causality: DMSO concentrations
disrupt the lipid bilayer of the cell membrane, causing baseline solvent toxicity that invalidates the specific pharmacological effect of the isoxazole compound.
Incubation & MTT Addition: After 72 hours of treatment, add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.
Causality: Metabolically active, viable cells utilize mitochondrial succinate dehydrogenase to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[11].
Solubilization & Quantification: Carefully aspirate the media without disturbing the crystals. Add 100
L of pure DMSO to each well to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader.
Causality: The spectrophotometer requires a completely homogenous solution to obey Beer-Lambert's law. Incomplete solubilization leads to light scattering and inaccurate IC
calculations.
Conclusion & Future Perspectives
The isoxazole ring is far more than a structural placeholder; it is a dynamic, functional entity capable of modulating pharmacokinetics, enhancing target affinity, and acting as a metabolic trigger. Moving forward, the integration of isoxazole derivatives into multi-targeted ligands and Proteolysis Targeting Chimeras (PROTACs) represents the next frontier in medicinal chemistry, promising highly selective therapies for complex, multifactorial diseases like cancer and drug-resistant bacterial infections[2][7].
References
Jaitak, V. et al. "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies." European Journal of Medicinal Chemistry, 2021. URL: [Link]
Sahoo, B. M. et al. "Isoxazole Derivatives as Potential Pharmacophore for New Drug Development." Frontiers in Medicinal Chemistry, Bentham Science, 2023. URL: [Link]
Duc, D. X. et al. "Recent Progress in the Synthesis of Isoxazoles." Current Organic Chemistry, 2021. URL: [Link]
"Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes including MW activation." Molecules, 2021. URL: [Link]
"Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." Arabian Journal of Chemistry, 2024. URL: [Link]
"Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities." ResearchGate, 2025. URL: [Link]
"Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review." Engineered Science Publisher, 2023. URL: [Link]
"The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry, 2018. URL: [Link]
The Isoxazole Core: A Technical Odyssey from Claisen to C-H Activation
Introduction: The Pharmacophore That Defined a Century The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is more than a structural curiosity; it is a privileged scaffold in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pharmacophore That Defined a Century
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is more than a structural curiosity; it is a privileged scaffold in medicinal chemistry.[1] From the early antibiotic sulfonamides to modern COX-2 inhibitors like valdecoxib, the isoxazole core serves as a bioisostere for carboxylic acids and esters, offering unique metabolic stability and hydrogen-bonding potential.
This guide reconstructs the history of isoxazole synthesis, moving from the serendipitous discoveries of the 19th century to the precision of modern transition-metal catalysis. It is designed for the scientist who needs to understand not just how to make these rings, but why specific methods are chosen for complex drug targets.
The Classical Era (1888–1903): Claisen’s Foundational Discovery
The Discovery Moment
The history of isoxazole chemistry is inextricably linked to Ludwig Claisen .[1] While investigating the reactivity of 1,3-dicarbonyls in 1888, Claisen isolated 3-methyl-5-phenylisoxazole, though the full realization of the parent ring system came later. In 1903, Claisen achieved the first synthesis of the parent isoxazole via the oximation of propargylaldehyde acetal.[1][2]
Key Historical Note: The nomenclature "isoxazole" was proposed by Arthur Hantzsch to distinguish it from its isomer, oxazole (1,3-oxazole), which had been characterized earlier.
The Claisen Isoxazole Synthesis (Condensation)
The most enduring legacy of this era is the condensation of 1,3-dicarbonyl compounds with hydroxylamine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). This method remains the industrial standard for synthesizing 3,5-disubstituted isoxazoles due to the availability of precursors (diketones/ketoesters).
Mechanism of Action
The reaction proceeds through a nucleophilic attack of the hydroxylamine nitrogen on a carbonyl carbon, followed by cyclization and dehydration. The regioselectivity is governed by the relative electrophilicity of the two carbonyl centers and the pH of the medium.
Figure 1: The Claisen Condensation pathway. Control of pH is critical: basic conditions favor attack at the more electrophilic carbonyl, while acidic conditions can shift regioselectivity.
The Mechanistic Revolution (1960s): Huisgen and 1,3-Dipoles
While Claisen provided the recipe, Rolf Huisgen provided the map. In the early 1960s, Huisgen unified a vast array of heterocyclic formations under the concept of 1,3-dipolar cycloaddition .[3][4][5]
The [3+2] Cycloaddition
This reaction involves a 1,3-dipole (specifically a nitrile oxide for isoxazoles) reacting with a dipolarophile (alkyne or alkene).[3][6][7]
This methodology allowed for the synthesis of isoxazoles that were inaccessible via condensation chemistry, particularly those with sensitive functional groups that would not survive the harsh acidic/basic conditions of the Claisen route.
Figure 2: Huisgen [3+2] Cycloaddition. The concerted nature of the reaction allows for high stereospecificity when using alkenes, though regioselectivity (3,5- vs 3,4-isomers) remains a challenge in thermal conditions.
Modern Methodologies & Drug Development
The primary challenge in isoxazole synthesis for drug discovery is regiocontrol , particularly for 3,4-disubstituted systems which are thermodynamically less favored than their 3,5-counterparts.
Transition Metal Catalysis
Copper(I) Catalysis: Analogous to the famous "Click" chemistry for triazoles, Cu(I) can catalyze the formation of isoxazoles from nitrile oxides and alkynes. However, unlike azides, nitrile oxides are unstable and prone to dimerization (furoxan formation). Modern protocols generate nitrile oxides in situ (e.g., from chlorooximes).
Palladium Cross-Coupling: A robust modern strategy involves synthesizing a halogenated isoxazole core first, then functionalizing it via Suzuki-Miyaura or Stille couplings. This is the preferred route for generating libraries of analogs.
Case Study: Valdecoxib (Bextra)
Valdecoxib, a COX-2 inhibitor, features a difficult-to-synthesize 3,4-diaryl substitution pattern .
The Challenge: Thermal cycloaddition of a nitrile oxide and a phenylacetylene typically yields the 3,5-isomer due to steric and electronic factors.
The Solution: One industrial route utilizes the reaction of desoxybenzoin with hydroxylamine to form the oxime, followed by dianion formation and reaction with an ester.
Alternative Modern Route (Larock): Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using Iodine Monochloride (ICl), followed by Pd-catalyzed coupling.
Comparative Data: Classical vs. Modern
Feature
Classical (Claisen/Condensation)
Huisgen [3+2] (Thermal)
Modern Catalytic (Cu/Pd/Au)
Precursors
1,3-Dicarbonyls +
Nitrile Oxides + Alkynes
Halo-isoxazoles / Alkynes
Regioselectivity
Moderate (pH dependent)
Poor (Mixtures of 3,5 & 3,4)
Excellent (Ligand controlled)
Atom Economy
Low (Loss of molecules)
100% (Perfect)
Moderate (Reagents/Leaving groups)
Substrate Scope
Limited by carbonyl sensitivity
Broad, tolerant of FG
Very Broad, ideal for complex drugs
Key Limitation
Harsh conditions (Acid/Base)
Nitrile oxide dimerization
Cost of catalyst / Metal removal
Experimental Protocols
Protocol A: Classical Synthesis of 3,5-Dimethylisoxazole
A robust, self-validating protocol suitable for generating starting materials.
Preparation: Dissolve hydroxylamine HCl and sodium acetate in water (minimal volume) to release free hydroxylamine.
Addition: Add this solution dropwise to a stirring solution of acetylacetone in ethanol at 0°C.
Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Evaporate ethanol. Neutralize with dilute NaOH. Extract with diethyl ether (3x).
Purification: Distillation (bp ~140°C).
Validation:
NMR (): 2.25 (s, 3H), 2.38 (s, 3H), 5.80 (s, 1H). The singlet at 5.80 ppm is diagnostic for the C4 proton.
Protocol B: Modern Synthesis of Valdecoxib Intermediate (Regioselective)
Based on the Larock Method (J. Org. Chem. 2007) for accessing the difficult 3,4-substitution pattern.
Objective: Synthesis of 4-iodo-3,5-disubstituted isoxazole (Precursor for Pd-coupling).
Reagents: 2-alkyn-1-one O-methyl oxime (1.0 equiv), Iodine Monochloride (ICl, 1.2 equiv),
.
Setup: In a flame-dried flask under Argon, dissolve the O-methyl oxime in anhydrous
.
Cyclization: Cool to 0°C. Add ICl dropwise (in
).
Reaction: Stir at 0°C for 1 hour. The electrophilic iodine activates the alkyne, triggering nucleophilic attack by the oxime oxygen.
Quench: Add saturated
(aq) to reduce excess iodine (color change from dark red to yellow/clear).
Isolation: Extract with
, dry over , concentrate.
Validation: Mass Spec (M+H) and disappearance of alkyne stretch in IR.
Significance: This yields a 4-iodo isoxazole.[8] The iodine is a "handle" for Suzuki coupling with a phenylboronic acid to install the second aryl group, perfectly solving the Valdecoxib regioselectivity problem.
References
Claisen, L. (1888). Zur Kenntniss der Propargylverbindungen. Berichte der deutschen chemischen Gesellschaft.
Huisgen, R. (1963).[4] 1,3-Dipolar Cycloadditions.[9][3][4][6][10][11][12] Past and Future. Angewandte Chemie International Edition.
Waldo, J. P., & Larock, R. C. (2007).[8] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry.
Talley, J. J., et al. (2000). Preparation of 3,4-diaryl-isoxazol-5-acetic acids... (Valdecoxib Patent). US Patent 6,063,804.
Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.
Application Note: 4-Methyl-1,2-oxazole-5-carbaldehyde in Organic Synthesis
This Application Note and Protocol guide details the use of 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carbaldehyde). This compound is a critical heterocyclic building block, offering a rigid,...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carbaldehyde). This compound is a critical heterocyclic building block, offering a rigid, polar scaffold that serves as a bioisostere for phenyl and pyridine rings in medicinal chemistry.
Introduction & Compound Profile
4-Methyl-1,2-oxazole-5-carbaldehyde is a functionalized isoxazole derivative characterized by a formyl group at the C5 position and a methyl group at the C4 position. The isoxazole ring acts as a privileged scaffold in drug discovery, often utilized to improve metabolic stability and solubility compared to carbocyclic analogs.
Bioisosterism: The isoxazole ring mimics the geometry of 1,2-disubstituted benzenes or pyridines but with distinct electronic properties (dipole moment ~2.9 D).
Reactivity Handle: The C5-aldehyde provides a versatile electrophilic site for C-C and C-N bond formation, enabling the rapid generation of diverse libraries.
Metabolic Stability: The 4-methyl group blocks potential metabolic oxidation at the C4 position, a common liability in unsubstituted heterocycles.
Synthesis of the Reagent
Note: While custom synthesis houses may supply the aldehyde, it is frequently prepared fresh from the more stable carboxylic acid precursor to ensure high purity and avoid oxidation/polymerization.
Synthetic Workflow (Acid Aldehyde)
The most robust route involves the esterification of 4-methylisoxazole-5-carboxylic acid, followed by reduction to the alcohol and mild oxidation to the aldehyde. Direct reduction of the ester to the aldehyde (e.g., using DIBAL-H at -78°C) is often capricious on scale due to over-reduction.
Figure 1: Step-wise synthesis of 4-Methyl-1,2-oxazole-5-carbaldehyde from its carboxylic acid precursor.
Critical Reactivity & Stability Insights
The "C3-Proton" Liability
A critical, often overlooked feature of 4-substituted isoxazoles is the acidity of the proton at the C3 position (adjacent to the nitrogen).
Risk: Treatment with strong bases (e.g., NaOEt, LDA, NaOH) can lead to deprotonation at C3, triggering a ring-opening reaction (Kemp elimination type) to form
-cyanoketones.
Mitigation: Avoid thermodynamic bases. Use kinetic bases at low temperatures or non-nucleophilic organic bases (e.g., DIPEA, Et
N) for downstream reactions like Knoevenagel condensations.
Aldehyde Reactivity
The C5-aldehyde is highly electrophilic due to the electron-withdrawing nature of the isoxazole ring.
Nucleophilic Attack: Occurs rapidly with amines and carbon nucleophiles.
Hydrate Formation: In the presence of water/acid, the aldehyde may exist in equilibrium with its gem-diol, complicating NMR analysis. Ensure solvents are anhydrous.
Detailed Protocols
Protocol A: Synthesis of 4-Methyl-1,2-oxazole-5-carbaldehyde
Objective: Prepare 5.0 g of the target aldehyde from the carboxylic acid.
(2.0 M in THF, 23 mL, 46 mmol) dropwise over 20 min. Maintain temp < 5°C.
Stir at 0°C for 1 hour.
Quench: Carefully add water (1.7 mL), then 15% NaOH (1.7 mL), then water (5.1 mL). Stir until a white granular precipitate forms.
Filter through Celite. Concentrate filtrate to obtain (4-methylisoxazol-5-yl)methanol .
Step 3: Oxidation to Aldehyde
Dissolve the alcohol (4.0 g, 35 mmol) in DCM (100 mL).
Add activated MnO
(30 g, ~10 eq) in portions. Note: Excess MnO is standard for benzylic-type oxidations.
Stir vigorously at Room Temperature for 12–16 hours.
Filter through a pad of Celite to remove solids.
Concentrate the filtrate.[1] The residue is 4-methyl-1,2-oxazole-5-carbaldehyde , typically obtained as a pale yellow oil or low-melting solid. Store at -20°C under argon.
Application: Synthesis of vinyl-isoxazoles (e.g., acrylate derivatives).
Procedure:
Suspend (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous Toluene.
Add 4-methyl-1,2-oxazole-5-carbaldehyde (1.0 eq).
Heat to 80°C for 2 hours. Note: Toluene/Heat is preferred over DCM/RT to ensure complete conversion and E-selectivity.
Cool and concentrate.
Triturate with cold Hexane/Ether (1:1) to precipitate triphenylphosphine oxide. Filter.
Purify the filtrate by silica gel chromatography.[1]
Comparative Data & Troubleshooting
Table 1: Reaction Optimization Guidelines
Reaction Type
Recommended Reagents
Critical Constraint
Typical Yield
Oxidation
MnO or Dess-Martin
Avoid KMnO (over-oxidation to acid).
85-95%
Reductive Amination
NaBH(OAc) / DCE
Do not use NaCNBH without pH adjustment (risk of sluggish reaction).
70-90%
Condensation
Piperidine (cat.) / EtOH
Avoid strong bases (NaOEt) to prevent ring opening.
60-80%
Storage
Argon / -20°C
Aldehyde oxidizes to acid in air over weeks.
N/A
Strategic Application Map
The following diagram illustrates the divergent synthesis pathways accessible from the aldehyde, highlighting the logic of "Late-Stage Functionalization."
Figure 2: Divergent reactivity profile of 4-Methyl-1,2-oxazole-5-carbaldehyde. Red dashed line indicates a stability warning.
References
Fluorochem Products. 4-Methylisoxazole-5-carboxylic acid (CAS 261350-46-3). Retrieved from
National Institutes of Health (NIH). Advances in isoxazole chemistry and their role in drug discovery. PMC Review. Retrieved from
Santa Cruz Biotechnology. Isoxazole Derivatives and Reagents. Retrieved from
Organic Chemistry Portal. Synthesis of Isoxazoles and Reactivity. Retrieved from
BenchChem. Application Notes for Isoxazole Building Blocks. Retrieved from
Application Note: Synthesis and Optimization of Schiff Bases Derived from 4-Methyl-1,2-oxazole-5-carbaldehyde
Introduction & Pharmacological Context The 1,2-oxazole (isoxazole) nucleus is a highly privileged scaffold in medicinal chemistry and drug discovery. Specifically, 4-methyl-1,2-oxazole-5-carbaldehyde serves as a versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
The 1,2-oxazole (isoxazole) nucleus is a highly privileged scaffold in medicinal chemistry and drug discovery. Specifically, 4-methyl-1,2-oxazole-5-carbaldehyde serves as a versatile electrophilic building block for the synthesis of complex pharmacophores. The condensation of this aldehyde with primary amines yields Schiff bases (imines) characterized by the azomethine linkage (-HC=N-). These compounds are not only crucial synthetic intermediates but also exhibit potent, broad-spectrum biological activities, including antitubercular, antibacterial, and anticancer properties[1].
Mechanistic Causality and Reaction Dynamics
The formation of a Schiff base from 4-methyl-1,2-oxazole-5-carbaldehyde is a classic example of nucleophilic addition followed by elimination. However, the unique electronic environment of the isoxazole ring dictates specific reaction parameters that must be strictly controlled:
Electrophilic Activation: The electron-withdrawing nature of the isoxazole ring naturally enhances the electrophilicity of the C5-formyl group. Despite this, the addition of a catalytic amount of Brønsted acid (e.g., glacial acetic acid) is critical. The acid protonates the carbonyl oxygen, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating nucleophilic attack by the primary amine[2].
Dehydration and Equilibrium: The initial addition forms an unstable carbinolamine (hemiaminal) intermediate. The acid catalyst subsequently protonates the hydroxyl group, converting it into a superior leaving group (
). Because imine formation is a reversible equilibrium process, absolute ethanol is utilized as the solvent to minimize the reverse hydrolysis reaction.
Stereochemical Outcome: Thermodynamic control drives the reaction almost exclusively toward the trans (
) isomer. Two-dimensional NMR studies (NOESY) and computational modeling on analogous isoxazole-carbaldehyde derivatives confirm that steric repulsion between the 4-methylisoxazole moiety and the amine substituent heavily favors the -configuration[3].
Figure 1: Logical mechanistic pathway of acid-catalyzed imine formation.
Experimental Protocols: A Self-Validating System
To ensure high fidelity and reproducibility, the following protocol incorporates built-in quality control checkpoints. This method is optimized for thermodynamic control to yield the stable
-isomer.
Protocol: Acid-Catalyzed Reflux Synthesis
Step 1: Reagent Preparation
In a flame-dried 50 mL round-bottom flask, dissolve 4-methyl-1,2-oxazole-5-carbaldehyde (10.0 mmol, 1.11 g) in 15 mL of absolute ethanol.
Causality: Absolute ethanol is strictly required; residual water will stall the equilibrium, preventing the dehydration of the hemiaminal and reducing the final yield.
Step 2: Amine Addition & Catalysis
Add the primary amine (11.0 mmol, 1.1 equivalents) to the solution. Stir at room temperature for 5 minutes to ensure complete homogenization.
Add 2-3 drops of glacial acetic acid.
Causality: The acid acts as a catalyst for the dehydration step. Over-acidification must be strictly avoided, as excess protons will protonate the nucleophilic amine (forming an unreactive ammonium salt), thereby halting the reaction entirely.
Step 3: Reflux and Monitoring
Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 6 hours.
Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The complete disappearance of the aldehyde spot (which stains strongly yellow/orange with a 2,4-dinitrophenylhydrazine dip) confirms reaction completion.
Step 4: Isolation and Purification
Upon completion, remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to an ice bath (0-5°C) for 30 minutes to induce crystallization.
Collect the precipitate via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol.
Causality: The cold wash removes unreacted starting materials and trace acetic acid while preventing the dissolution of the synthesized Schiff base.
Recrystallize from an ethanol/water mixture to obtain the analytically pure
-Schiff base.
Figure 2: Experimental workflow for synthesizing 4-methylisoxazole Schiff bases.
Quantitative Data Summary
The table below summarizes the expected reaction metrics when 4-methyl-1,2-oxazole-5-carbaldehyde is reacted with various pharmacologically relevant primary amines under the described protocol conditions.
Amine Reactant
Product Derivative Class
Reaction Time (Reflux)
Expected Yield (%)
Physical State
Isoniazid
Isonicotinylhydrazone
4.5 h
82 - 85
Solid (Crystalline)
Semicarbazide HCl
Semicarbazone
5.0 h
78 - 82
Solid (Powder)
4-Fluoroaniline
N-(4-fluorophenyl)imine
6.0 h
75 - 78
Solid (Needles)
4-Methoxyaniline
N-(4-methoxyphenyl)imine
5.5 h
79 - 81
Solid (Crystalline)
Troubleshooting & Optimization
Issue: Low yield or persistent aldehyde presence on TLC after 6 hours.
Cause: Water accumulation driving reverse hydrolysis.
Solution: Implement a Dean-Stark apparatus or add activated 4Å molecular sieves directly to the reaction flask to sequester water as it forms.
Issue: Oil formation instead of crystallization during Step 4.
Cause: High solubility of the specific Schiff base derivative in ethanol, or the presence of unreacted amine acting as a plasticizer.
Solution: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether or hexane, and scratch the inside of the flask with a glass rod to provide nucleation sites for crystallization.
References
Synthesis, Characterization and Antibacterial Studies of Some Isoniazid-derived Schiff Bases. ResearchGate. 1
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. ResearchGate. 2
Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. 3
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
4-Methyl-1,2-oxazole-5-carbaldehyde (CAS: 1083317-73-0) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry, agrochemical development, and materials science. The isoxazole core serves as a robust bioisostere for amide bonds, phenyl rings, and pyridine rings, offering improved metabolic stability and aqueous solubility in drug candidates[1].
The utility of this specific building block stems from the unique electronic and steric environment of its functional groups:
Electronic Activation: The heteroaromatic isoxazole system, containing adjacent nitrogen and oxygen atoms, exerts a strong electron-withdrawing effect. This significantly increases the electrophilicity of the C5-carbonyl carbon compared to standard benzaldehydes, facilitating rapid nucleophilic attack[2].
Steric Shielding & Conformational Locking: The 4-methyl substituent plays a critical dual role. Synthetically, it sterically hinders unwanted nucleophilic attack at the C4 position, directing reactions exclusively to the C5-formyl group and preventing ring-opening degradation pathways. Pharmacologically, the 4-methyl group restricts the rotation of subsequently attached functional groups, reducing the entropic penalty upon target binding—a critical factor in designing inhibitors for CNS targets like BACE[3].
These properties make 4-methyl-1,2-oxazole-5-carbaldehyde an ideal precursor for synthesizing fused pyrano-isoxazoles, isoxazole-hydrazones, and functionalized alkylamines[2][4][5].
Application Workflow
The following workflow illustrates the primary divergent synthetic pathways enabled by the C5-formyl reactivity of the building block.
As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen to prevent the degradation of the sensitive isoxazole ring. The following protocols are designed with built-in validation steps to ensure experimental integrity.
Protocol A: Knoevenagel Condensation (Synthesis of Extended Conjugated Systems)
Objective: To synthesize highly conjugated alkene intermediates or fused bicyclic systems (e.g., pyrano[3,2-d]isoxazoles) by reacting the aldehyde with active methylene compounds[2].
Causality Insight: The Knoevenagel condensation requires a weak base to generate the enolate from the active methylene compound. Strong bases (like NaOH) must be avoided, as they can trigger base-catalyzed ring cleavage of the isoxazole. Piperidine or catalytic sodium ethoxide provides the optimal pKa balance[2].
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-methyl-1,2-oxazole-5-carbaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in absolute ethanol (10 mL).
Catalysis: Add 2–3 drops of piperidine (or 0.1 mmol sodium ethoxide) to the stirring solution.
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours under a nitrogen atmosphere.
In-Process Validation: Monitor via TLC (3:1 Hexanes:EtOAc). The reaction is complete when the highly UV-active aldehyde spot (Rf ~0.6) disappears. The formation of a highly conjugated product is visually validated by a distinct color change (often deep yellow/orange) and strong UV absorbance at 254 nm.
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (30 mL).
Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under high vacuum.
Protocol B: Selective Reductive Amination
Objective: To synthesize functionalized secondary or tertiary isoxazolyl-alkylamines, which are critical pharmacophores for kinase and secretase (BACE) inhibitors[3][5].
Causality Insight: The choice of reducing agent is paramount. Using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is critical. Stronger, unselective reducing agents like NaBH₄ will prematurely reduce the highly electrophilic 4-methyl-1,2-oxazole-5-carbaldehyde to its corresponding primary alcohol before the imine formation is complete[5].
Step-by-Step Methodology:
Imine Formation: Dissolve 4-methyl-1,2-oxazole-5-carbaldehyde (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) or THF (10 mL).
Acid Catalysis: Add glacial acetic acid (1.0 mmol) to accelerate iminium ion formation. If the amine is sterically hindered, add 1.0 g of activated 3Å molecular sieves to drive the equilibrium forward by scavenging water. Stir at room temperature for 2 hours.
Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ or NaBH₃CN (1.5 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
In-Process Validation: Imine formation and subsequent reduction can be validated via LC-MS. Successful reduction is confirmed by a mass shift (+1 Da from the imine intermediate).
Workup Validation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 15 mL). To validate and purify the basic amine product, extract the combined organic layers with 1M HCl (2 x 15 mL). The product will move to the aqueous layer, leaving non-basic impurities in the organic phase. Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with fresh dichloromethane to isolate the pure product.
Quantitative Data & Reaction Summary
The following table summarizes the expected quantitative outcomes and optimized parameters for various transformations utilizing 4-methyl-1,2-oxazole-5-carbaldehyde.
Aldehyde Oxidation: Isoxazole-5-carbaldehydes are prone to slow air oxidation to the corresponding carboxylic acid upon prolonged storage. Always verify purity via ¹H-NMR prior to use; the intact aldehyde proton typically appears as a sharp singlet between 9.8–10.2 ppm.
Moisture Sensitivity: For reductive aminations involving electron-poor or sterically hindered amines, the water generated during imine formation can stall the reaction. The mandatory use of anhydrous solvents and activated 3Å molecular sieves is highly recommended to prevent hydrolysis of the transient imine.
References
Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate.
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. PMC.
14-Membered cyclic bis-semicarbazones: Stereoselective synthesis and structural features. ResearchGate.
US20080287399A1 - Substituted Aminopyridines and Uses Thereof. Google Patents.
KR20100097059A - Azole derivatives, composition comprising thereof and method for treating parkinson's disease using the compound. Google Patents.
One-Pot Synthesis of Isoxazole Derivatives Using Aldehyde Precursors: A Comprehensive Guide for Researchers
APPLICATION NOTES & PROTOCOLS Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, demonstrating a wide array of biological activities.[1][2][3][4] This guide provides a detailed...
Author: BenchChem Technical Support Team. Date: March 2026
APPLICATION NOTES & PROTOCOLS
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, demonstrating a wide array of biological activities.[1][2][3][4] This guide provides a detailed exploration of the one-pot synthesis of isoxazole derivatives, with a specific focus on methodologies commencing from aldehyde precursors. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic motif in their work.
Introduction: The Significance of the Isoxazole Moiety
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in pharmaceutical sciences.[2][5] Their prevalence in numerous clinically approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, underscores their therapeutic importance.[2] The isoxazole ring system serves as a versatile pharmacophore, capable of engaging in various biological interactions, which has led to its incorporation into compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][6]
The development of efficient and robust synthetic routes to isoxazole derivatives is, therefore, a critical endeavor in modern drug discovery. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and environmental impact.[7] This guide will focus on such streamlined approaches that utilize readily available aldehydes as key starting materials.
Core Principles: The Chemistry of Isoxazole Formation from Aldehydes
The one-pot synthesis of isoxazoles from aldehydes generally proceeds through a cascade of reactions, the specifics of which can vary depending on the chosen methodology. However, a common and fundamental pathway involves the in-situ generation of a key intermediate, a nitrile oxide, which then undergoes a [3+2] cycloaddition reaction with an alkyne or an alkene.
A prevalent strategy begins with the condensation of an aldehyde with hydroxylamine (often in the form of hydroxylamine hydrochloride) to form an aldoxime intermediate. This aldoxime is then oxidized in the same reaction vessel to generate the highly reactive nitrile oxide. The nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile (e.g., an alkyne) to furnish the final isoxazole ring.[8][9]
Several variations and alternative pathways exist, including multicomponent reactions where the aldehyde, hydroxylamine, and a β-ketoester are condensed together.[10][11][12] These methods often provide direct access to highly functionalized isoxazole derivatives in a single, efficient step.
Reaction Mechanism: A Step-by-Step Visualization
The following diagram illustrates a generalized mechanism for the one-pot synthesis of a 3,5-disubstituted isoxazole from an aldehyde, hydroxylamine, and an alkyne. This pathway highlights the key transformations involved.
Figure 1. Generalized mechanism for the one-pot synthesis of 3,5-disubstituted isoxazoles.
This section provides detailed, step-by-step protocols for two common and reliable one-pot syntheses of isoxazole derivatives from aldehyde precursors.
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via In-Situ Nitrile Oxide Generation
This protocol is adapted from methodologies that utilize an in-situ generated nitrile oxide for subsequent cycloaddition.[13] It is a versatile method applicable to a range of aromatic and aliphatic aldehydes.
Materials:
Aldehyde (1.0 mmol)
Hydroxylamine hydrochloride (1.2 mmol)
N-Chlorosuccinimide (NCS) (1.5 mmol)
Terminal Alkyne (1.2 mmol)
Sodium hydroxide (0.5 mmol)
N,N-Dimethylformamide (DMF) (3 mL)
Magnetic stirrer and stirring bar
Round-bottom flask
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
To a stirred solution of the aldehyde (1.0 mmol) in DMF (3 mL) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (0.5 mmol).
Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the aldoxime.
Carefully add N-chlorosuccinimide (1.5 mmol) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
Continue stirring at room temperature for an additional 2-3 hours to ensure the complete conversion of the aldoxime to the corresponding hydroximoyl chloride and subsequently to the nitrile oxide.
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
Stir the reaction at room temperature overnight or until TLC analysis indicates the consumption of the starting materials.
Upon completion, quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
This protocol describes a multicomponent reaction that is particularly useful for generating highly functionalized isoxazolones.[10][14] This approach often benefits from the use of a catalyst to promote the reaction.
Materials:
Aromatic aldehyde (1.0 mmol)
Ethyl acetoacetate (1.0 mmol)
Hydroxylamine hydrochloride (1.0 mmol)
ZSM-5 (Zeolite Socony Mobil-5) catalyst (10 wt%)
Magnetic stirrer and stirring bar
Round-bottom flask
Heating mantle or oil bath
Standard work-up and purification equipment
Procedure:
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and ZSM-5 catalyst (10 wt%).
Heat the solvent-free reaction mixture at 100 °C with vigorous stirring.
Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
After completion, cool the reaction mixture to room temperature.
Add ethyl acetate (15 mL) to the reaction mixture and filter to remove the catalyst.
Wash the catalyst with additional ethyl acetate (2 x 5 mL).
Combine the organic filtrates and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.
Key Experimental Parameters and Causality
The success of these one-pot syntheses hinges on the careful control of several key parameters. Understanding the "why" behind these choices is crucial for troubleshooting and optimization.
Parameter
Recommended Condition
Rationale & Causality
Solvent
DMF, THF, or solvent-free
The choice of solvent can significantly impact reaction rates and solubility of reagents. DMF is a good polar aprotic solvent for the nitrile oxide generation pathway.[15] Solvent-free conditions, when applicable, offer green chemistry benefits and can accelerate reactions.[14]
Oxidant (for Protocol 1)
NCS, m-CPBA
N-Chlorosuccinimide (NCS) is an effective and readily available oxidant for converting aldoximes to hydroximoyl chlorides, the precursors to nitrile oxides.[15] m-Chloroperoxybenzoic acid (m-CPBA) can also be used, often in conjunction with a catalyst like iodobenzene.[8]
Catalyst
ZSM-5, CuI, Ionic Liquids
In multicomponent reactions, a catalyst can facilitate key steps like condensation and cyclization. ZSM-5 is a reusable heterogeneous catalyst that can promote the reaction under solvent-free conditions.[14] Copper(I) iodide (CuI) has been shown to catalyze the synthesis of 3,5-disubstituted isoxazoles.[16] Ionic liquids can also serve as both solvent and catalyst, offering a green alternative.[15]
Temperature
Room temperature to 100 °C
The optimal temperature depends on the specific protocol. Nitrile oxide generation and cycloaddition can often be performed at room temperature. Multicomponent condensations may require heating to proceed at a reasonable rate.[14]
Base
NaOH, Et3N
A base is often required to deprotonate hydroxylamine hydrochloride and to facilitate the elimination step in the formation of the nitrile oxide. The choice and stoichiometry of the base should be carefully considered to avoid side reactions.
Workflow Visualization
The following diagram outlines the general experimental workflow for the one-pot synthesis of isoxazole derivatives.
Figure 2. General experimental workflow for one-pot isoxazole synthesis.
Conclusion and Future Perspectives
The one-pot synthesis of isoxazole derivatives from aldehyde precursors represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize a diverse range of isoxazoles for applications in drug discovery and materials science.[1][17]
Future trends in this field are likely to focus on the development of even more sustainable and atom-economical synthetic methods. This includes the exploration of novel catalysts, the use of green reaction media such as water or deep eutectic solvents, and the application of enabling technologies like microwave irradiation and ultrasound to accelerate reactions and improve yields.[10][13][18] As our understanding of the biological significance of isoxazoles continues to grow, so too will the demand for innovative and efficient synthetic approaches to these valuable molecules.
References
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
One-Pot Synthesis of Isoxazolines from Aldehydes C
Facile one-pot synthesis of 5-substituted isoxazoles and pyrazoles through microwave-promoted intramolecular cycliz
The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
Copper-C
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science Publishers.
One‐pot telescopic synthesis of isoxazoles and isoxazolines.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
Construction of Isoxazole ring: An Overview. NanoBioLetters.
A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)
Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
synthesis of isoxazoles. YouTube.
One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cycliz
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
One-pot three-component synthesis of isoxazole using ZSM-5 as a heterogeneous c
Green Chemistry Approaches to Isoxazole Synthesis: Applic
Isoxazole synthesis. Organic Chemistry Portal.
Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters.
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities.
Application Note: The Role of the Isoxazole Scaffold in Agrochemical Formulations via the Herbicide Safener Isoxadifen-ethyl
An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of the isoxazole scaffold in modern agrochemical formulations, with a focus on the herbicide safener Isoxadifen-ethyl....
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of the isoxazole scaffold in modern agrochemical formulations, with a focus on the herbicide safener Isoxadifen-ethyl.
Introduction: From Aldehyde Precursor to Crop Protector
The chemical structure 4-Methyl-1,2-oxazole-5-carbaldehyde represents a foundational building block within the isoxazole class of heterocyclic compounds. While this specific aldehyde may serve as a precursor in synthesis, its structural motif is central to the highly effective and widely used herbicide safener, Isoxadifen-ethyl (CAS 163520-33-0).[1][2] In agrochemical formulations, Isoxadifen-ethyl itself does not possess herbicidal properties. Instead, it functions as a critical defense-enhancing agent, protecting valuable monocot crops like maize and rice from the potentially phytotoxic effects of potent herbicides.[3][4][5]
This guide elucidates the mechanism, application, and evaluation of Isoxadifen-ethyl as a representative isoxazole-based safener. It provides the scientific basis for its function and detailed protocols for its practical evaluation in a research setting.
Scientific Foundation: Mechanism of Safener-Induced Herbicide Tolerance
The primary role of a safener is to accelerate the herbicide's detoxification in the crop plant while having no such effect on the target weed species.[6] This selective enhancement of metabolic processes is the cornerstone of modern selective herbicide technology. Isoxadifen-ethyl achieves this by upregulating the expression of key detoxification enzymes within the crop.[7][8]
The two primary enzyme families involved are:
Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule.[9][10] This action increases the herbicide's water solubility and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity.[11] Safeners have been shown to significantly enhance GST activity in treated crops.[12]
Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes introduces an oxygen atom into the herbicide molecule, typically through hydroxylation. This initial oxidation often serves as a preparatory step for further conjugation by GSTs or glycosyltransferases (GTs), leading to complete detoxification.[8][13]
The safener acts as a molecular signal, triggering a stress response in the crop that prepares it to rapidly metabolize the subsequently applied herbicide.
Caption: Mechanism of Isoxadifen-ethyl induced herbicide detoxification in a crop cell.
Application in Agrochemical Formulations
Isoxadifen-ethyl is formulated with post-emergence herbicides to control grass and broadleaf weeds in crops. Its stability within a formulation is critical for performance. Modern formulations, such as oil-based suspension concentrates (OD) or water-dispersible granules (WG), often utilize more stable crystalline forms of isoxadifen-ethyl to prevent degradation.[14][15]
The physical form of the safener impacts formulation stability and shelf-life.
Use Rate Ratio
The ratio of safener to herbicide is critical and typically ranges from 1:10 to 10:1 by weight.[14]
An optimal ratio ensures crop safety without antagonizing weed control efficacy.
Protocol 1: Greenhouse Bio-Efficacy and Safening Evaluation
This protocol provides a framework for assessing the protective effect of Isoxadifen-ethyl against herbicide injury under controlled conditions. The methodology is based on standard practices for herbicide efficacy trials.[16]
4.1 Objective
To quantify the ability of Isoxadifen-ethyl to reduce phytotoxicity and growth inhibition caused by a test herbicide on a sensitive crop species (e.g., maize).
4.2 Materials
Crop seeds: Maize (Zea mays), a hybrid known to be sensitive to the test herbicide.
Weed seeds: A representative weed species (e.g., Green Foxtail, Setaria viridis).
Potting medium: Standard greenhouse soil mix (e.g., peat:sand:loam at 2:1:1).
Pots: 10 cm diameter plastic pots with drainage.
Technical grade chemicals: Test Herbicide (e.g., Nicosulfuron), Safener (Isoxadifen-ethyl).
Formulation adjuvants: Surfactants, solvents as required for application.
Cabinet spray chamber calibrated to deliver a known volume (e.g., 200 L/ha).
4.3 Experimental Design
Treatments:
Untreated Control (UTC)
Herbicide alone (1X field rate)
Herbicide alone (2X field rate)
Herbicide (1X) + Safener (Isoxadifen-ethyl)
Herbicide (2X) + Safener (Isoxadifen-ethyl)
Safener alone
Replicates: Minimum of 4 replicates per treatment.
Arrangement: Completely randomized design within a controlled environment greenhouse.
4.4 Step-by-Step Procedure
Planting: Fill pots with soil mix. Plant 3 maize seeds and ~20 weed seeds per pot at a depth of 2 cm. Thin maize to one uniform plant per pot after emergence.
Growth: Grow plants in a greenhouse with controlled temperature (25/18°C day/night) and a 16-hour photoperiod. Water as needed.
Application: Apply treatments when maize plants are at the V3-V4 growth stage (3-4 visible leaf collars). Use the cabinet spray chamber for a uniform application.
Data Collection:
Phytotoxicity Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess crop injury on a scale of 0% (no effect) to 100% (plant death).
Weed Control Assessment: At 14 and 21 DAT, visually assess weed control on a scale of 0% (no effect) to 100% (complete control).
Biomass Measurement: At 21 DAT, harvest the above-ground portion of the maize plants. Dry in an oven at 70°C for 72 hours and record the dry weight.
4.5 Data Analysis and Interpretation
Analyze data using ANOVA. A statistically significant reduction in phytotoxicity and an increase in biomass for the "Herbicide + Safener" treatments compared to "Herbicide alone" demonstrates a positive safening effect. The weed control should remain high in all herbicide-containing treatments.
Representative Results:
Treatment
Crop Phytotoxicity (%) @ 14 DAT
Crop Dry Biomass (g) @ 21 DAT
Weed Control (%) @ 21 DAT
Untreated Control
0
12.5
0
Herbicide (1X)
25
8.1
95
Herbicide (2X)
55
4.3
99
Herbicide (1X) + Safener
5
11.8
94
Herbicide (2X) + Safener
15
9.5
98
| Safener Alone | 0 | 12.4 | 0 |
Caption: Experimental workflow for greenhouse evaluation of herbicide safener efficacy.
Protocol 2: Accelerated Storage Stability of a Safened Formulation
5.1 Objective
To assess the chemical stability of Isoxadifen-ethyl and the partner herbicide in a liquid formulation under accelerated aging conditions, which simulate long-term shelf storage.
5.2 Materials
Test Formulation: An Oil Dispersion (OD) containing the herbicide and Isoxadifen-ethyl.
Control Samples: Analytical standards of the herbicide and Isoxadifen-ethyl.
Glassware: 50 mL screw-cap glass bottles.
Equipment: Temperature-controlled oven, HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).
5.3 Step-by-Step Procedure
Initial Analysis (Time 0): Prepare a sample of the test formulation for HPLC analysis according to a validated analytical method. Determine the initial concentration (C₀) of both the herbicide and Isoxadifen-ethyl.
Storage: Place sealed glass bottles containing ~25 mL of the formulation into an oven set at 54°C (a standard temperature for accelerated storage tests).
Sampling: After 14 days, remove the bottles from the oven and allow them to cool to room temperature for 24 hours.
Final Analysis: Re-homogenize the stored samples and prepare them for HPLC analysis in the same manner as the initial samples. Determine the final concentration (C₁₄) of the active ingredients.
Calculation: Calculate the percentage degradation for each component:
Degradation (%) = [(C₀ - C₁₄) / C₀] * 100
5.4 Interpretation
A stable formulation will show minimal degradation (typically <5%) of both the herbicide and the safener after 14 days at 54°C. Significant degradation of the safener could compromise its ability to protect the crop.[14]
Conclusion
The 1,2-oxazole scaffold, exemplified by Isoxadifen-ethyl, is a cornerstone of modern crop protection technology. By selectively enhancing the metabolic detoxification pathways in crops, these safeners allow for the use of highly effective herbicides with a broader margin of crop safety. The protocols outlined provide a robust framework for researchers to validate and quantify the critical protective role of these compounds in new agrochemical formulations, ensuring both high efficacy against weeds and excellent crop tolerance.
References
DeRidder, B. P., & Goldsbrough, P. B. (2002). Induction of glutathione S-transferases in Arabidopsis by herbicide safeners. PubMed. Available at: [Link]
Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Isoxadifen-ethyl CAS 163520-33-0. Available at: [Link]
Pang, S., Duan, L., Liu, Z., Song, X., Li, X., & Wang, C. (2012). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PLOS One. Available at: [Link]
Scarpini, L., et al. (2006). Induction of wheat and maize glutathione S-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine. PubMed. Available at: [Link]
Scientific.net. (2012). Induction of Maize Glutathione S-Transferase by Herbicide Safener and their Effect on Enzyme Activity against Chlorsulfuron. Available at: [Link]
AOC Science. (n.d.). Isoxadifen-ethyl: The Advanced Herbicide Safener for Enhanced Crop Protection. Available at: [Link]
Nauroozi, D., et al. (2024). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Oxford Academic. Available at: [Link]
Google Patents. (2018). US10015967B2 - Form of isoxadifen-ethyl, a process for its preparation and use of the same.
Google Patents. (2014). CN103709113A - Synthetic method of herbicide safener isoxadifen-ethyl.
Bunting, J. A., Riechers, D. E., & Striegel, B. (2004). Examining the Potential Role of Isoxadifen-ethyl as a Safener for Various Postemergence Corn Herbicides. North Central Weed Science Society Proceedings. Available at: [Link]
Sun, J., et al. (2017). Physiological basis for isoxadifen-ethyl induction of nicosulfuron detoxification in maize hybrids. PLOS One. Available at: [Link]
Sun, J., et al. (2017). Physiological basis for isoxadifen-ethyl induction of nicosulfuron detoxification in maize hybrids. PLOS One Journals. Available at: [Link]
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Available at: [Link]
Petit, C., et al. (2018). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science. Available at: [Link]
Preprints.org. (2024). Herbicides and Safeners: Enhancing Agricultural Productivity and Environmental Safety. Available at: [Link]
ResearchGate. (n.d.). Discovery of isoxadifen-ethyl. Available at: [Link]
MDPI. (2024). Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations. Available at: [Link]
Google Patents. (2017). US20170118988A1 - Novel form of isoxadifen-ethyl, a process for its preparation and use of the same.
NIST WebBook. (n.d.). Isoxadifen-ethyl. Available at: [Link]
PubChemLite. (n.d.). 4-methyl-1,2-oxazole-5-carbaldehyde (C5H5NO2). Available at: [Link]
Application Notes & Protocols: Green Synthesis of Isoxazole Derivatives
Executive Summary & Mechanistic Rationale Isoxazoles are privileged, five-membered heterocyclic scaffolds containing adjacent oxygen and nitrogen atoms. They are foundational to numerous biologically active compounds, in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Isoxazoles are privileged, five-membered heterocyclic scaffolds containing adjacent oxygen and nitrogen atoms. They are foundational to numerous biologically active compounds, including anti-inflammatory agents, antibiotics, and anticonvulsants[1][2]. Historically, the synthesis of isoxazole derivatives relied on harsh conditions, volatile organic solvents (VOCs), and prolonged refluxing, which present significant environmental and safety hazards[3][4].
To align with modern sustainability mandates, Green Chemistry approaches have revolutionized isoxazole synthesis. By leveraging alternative energy sources—specifically ultrasonic irradiation (sonochemistry) and microwave dielectric heating —combined with aqueous multicomponent reactions (MCRs), researchers can achieve superior atom economy, drastically reduced reaction times, and simplified product isolation[3][4][5].
The Causality of Green Activation
Ultrasound (Acoustic Cavitation): Ultrasonic waves propagating through a liquid medium create alternating high-pressure and low-pressure cycles. This leads to the formation, growth, and rapid implosive collapse of microbubbles (cavitation). These localized "hot spots" generate transient temperatures of up to 5000 K and pressures of 1000 atm[3][4]. This localized energy accelerates cyclocondensation kinetics without raising the bulk temperature of the solvent, preserving heat-sensitive functional groups.
Microwave Irradiation (Dielectric Heating): Unlike conventional conductive heating, microwaves couple directly with the dipoles of the reactants and polar solvents (like water). This causes rapid molecular rotation and friction, resulting in instantaneous, uniform volumetric heating[1][3]. This mechanism reduces reaction times from several hours to mere minutes while suppressing thermal degradation byproducts[6].
Aqueous Multicomponent Reactions (MCRs): Water is an ideal green solvent. In aqueous MCRs, the "hydrophobic effect" forces non-polar organic reactants together, increasing their effective concentration and accelerating the reaction[5]. Furthermore, the final isoxazole products typically precipitate out of the aqueous phase, eliminating the need for hazardous chromatographic purification[5].
Core pathways and principles in the green synthesis of isoxazole derivatives.
Quantitative Comparison of Synthetic Routes
The transition from conventional to green methodologies yields measurable improvements in process efficiency. The table below synthesizes data comparing traditional reflux methods against ultrasound and microwave-assisted protocols for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones[3][4][7].
Objective: To synthesize 3-methyl-4-arylmethylene isoxazole-5(4H)-ones via a one-pot, three-component reaction using a green catalyst such as Theophylline Hydrogen Sulfate (THS) or Vitamin B1 in an aqueous medium[3][5].
Causality & Design:
Using water as a solvent ensures that as the non-polar isoxazole derivative forms, it reaches supersaturation and precipitates, driving the reaction equilibrium forward (Le Chatelier's principle)[5]. The use of an ultrasonic bath provides the mechanical energy required to overcome the activation barrier of the initial Knoevenagel condensation and subsequent cyclization without bulk thermal degradation[3][4].
Step-by-Step Methodology
Reagent Preparation: In a 50 mL Erlenmeyer flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol)[3].
Catalyst & Solvent Addition: Add 10 mL of deionized water followed by the green catalyst (e.g., 0.1 mmol Vitamin B1 or 5 mol% THS)[3][5].
Ultrasonic Irradiation: Suspend the flask in an ultrasonic bath (e.g., 40 kHz, 300 W). Ensure the water level in the bath matches the liquid level inside the flask for optimal acoustic wave transfer. Irradiate at ambient temperature (20–30 °C) for 15 to 30 minutes[3][4].
In-Process Validation (TLC): Pause sonication at 15 minutes. Spot the reaction mixture against the starting aldehyde on a silica gel TLC plate (Eluent: 8:2 Petroleum Ether/Ethyl Acetate). The disappearance of the aldehyde spot validates reaction completion[8].
Isolation: Upon completion, the synthesized isoxazole derivative will appear as a dense solid precipitate. Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 × 5 mL) to remove unreacted hydroxylamine and the water-soluble catalyst[3][5].
Purification: Recrystallize the crude solid from hot ethanol to afford the analytically pure isoxazole derivative[3].
Step-by-step workflow for ultrasound-assisted isoxazole synthesis with integrated QC.
Objective: To achieve rapid synthesis of polycyclic-fused or highly substituted isoxazoles without the need for transition metal catalysts, utilizing microwave dielectric heating in neat water[6][7].
Causality & Design:
Water has a high dielectric constant (
= 80.4) and a high dielectric loss, making it an excellent microwave-absorbing solvent. When subjected to microwave irradiation, the rapid reorientation of water molecules generates intense internal friction and heat[3]. This allows the reaction mixture to reach optimal cyclization temperatures (e.g., 120 °C in a sealed vessel) almost instantaneously, bypassing the slow ramp-up times of conventional heating[6].
Step-by-Step Methodology
Reaction Assembly: In a heavy-walled, microwave-safe quartz or borosilicate glass vessel equipped with a magnetic stir bar, add the chalcone or aldehyde precursor (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.2 mmol, to liberate the free hydroxylamine base)[1][3].
Solvent Addition: Add 5–10 mL of neat deionized water. Seal the vessel with a pressure-rated Teflon cap[6].
Microwave Parameters: Place the vessel in a dedicated laboratory microwave reactor. Program the reactor to heat the mixture to 120 °C using a maximum power output of 200 W[6]. Hold at this temperature for 5 to 10 minutes[3][6].
Cooling & Depressurization: Allow the reactor to actively cool the vessel to below 40 °C using compressed air before uncapping. The sudden drop in temperature will induce rapid crystallization of the isoxazole product.
Isolation: Filter the resulting crystals, wash with cold water, and dry under a high vacuum.
Analytical Validation & Quality Control (Self-Validating System)
To ensure the integrity of the synthesized isoxazole derivatives, the protocol must be self-validating through rigorous analytical quality control:
Melting Point Verification: Compare the sharp melting point of the recrystallized product against literature values to confirm high purity and absence of starting materials[1].
FT-IR Spectroscopy: A successful cyclization to an isoxazole ring is confirmed by the disappearance of the broad aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of characteristic C=N (1600–1650 cm⁻¹) and C=C (1500–1580 cm⁻¹) stretching vibrations associated with the isoxazole ring[9].
Nuclear Magnetic Resonance (NMR):
¹H NMR: The definitive marker for a successful 3,5-disubstituted isoxazole synthesis is the presence of an isolated, highly deshielded singlet corresponding to the C4-H proton of the isoxazole ring, typically appearing between
Dhane, N. S., et al. "Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst." Rajarshi Chhatrapati Shahu College. Available at:[Link]
"The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." MDPI. Available at: [Link]
"Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water." ACS Publications. Available at: [Link]
"Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles." RSC Publishing. Available at: [Link]
Application Note: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles
Abstract & Introduction Isoxazoles are critical pharmacophores found in COX-2 inhibitors (Valdecoxib), beta-lactamase inhibitors, and various nicotinic agonists. Traditional thermal synthesis of isoxazoles via 1,3-dipola...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Isoxazoles are critical pharmacophores found in COX-2 inhibitors (Valdecoxib), beta-lactamase inhibitors, and various nicotinic agonists. Traditional thermal synthesis of isoxazoles via 1,3-dipolar cycloaddition (1,3-DC) often suffers from long reaction times (12–48 hours), harsh solvents (DMF, benzene), and the formation of furoxan byproducts due to nitrile oxide dimerization.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the regioselective construction of 3,5-disubstituted isoxazoles from aldehydes. By leveraging dielectric heating, this method accelerates the in situ generation of nitrile oxides and their subsequent trapping by alkynes, reducing reaction times to under 20 minutes while suppressing side reactions.
Key Advantages[1][2][3][4]
Speed: Reaction times reduced from hours to minutes.
Safety: Telescoped generation of unstable nitrile oxides avoids isolation of hazardous intermediates.
Green Chemistry: Compatible with aqueous/ethanolic solvents; higher atom economy.
Mechanistic Insight: The "Hotspot" Effect in 1,3-DC
The synthesis proceeds via a telescoped Huisgen [3+2] cycloaddition. The microwave irradiation provides rapid, uniform heating but also generates localized microscopic "hotspots" at the molecular level, particularly polar transition states.
Oxime Formation: Condensation of aldehyde with hydroxylamine.
Chlorination: Conversion of aldoxime to hydroximoyl chloride (using NCS or Chloramine-T).
Dehydrohalogenation: Base-mediated elimination to form the reactive Nitrile Oxide dipole.
Cycloaddition: The nitrile oxide undergoes 1,3-DC with a terminal alkyne.[1][2]
Regioselectivity: The reaction strongly favors the 3,5-disubstituted isomer over the 3,4-isomer due to the steric hindrance of the dipole and the electronic stabilization of the transition state.
Pathway Diagram
Figure 1: The telescoped reaction pathway.[3] Microwave irradiation favors the cycloaddition step over the dimerization pathway.
Target: Environmentally benign synthesis avoiding chlorinated oxidants and organic solvents.
Mechanism: Chloramine-T acts as both the oxidant and the base source in water.
Experimental Workflow Diagram
Figure 2: Workflow for the Chloramine-T mediated green synthesis.
Procedure
Mix: In a 10 mL MW vial, combine Aldehyde (1 mmol) and Hydroxylamine HCl (1.1 mmol) in 4 mL Water (add 0.5 mL EtOH if solubility is poor).
MW 1: 80°C for 3 min.
Add: Introduce Chloramine-T trihydrate (1.2 mmol) and Alkyne (1.2 mmol).
MW 2: 120°C for 12 min.
Isolate: Cool and filter the solid product.
Data Analysis & Validation
The following table summarizes typical yield improvements when switching from Thermal reflux to Microwave irradiation.
Entry
Substrate (Aldehyde)
Dipolarophile (Alkyne)
Thermal Time / Yield
MW Time / Yield
Regioselectivity (3,5 : 3,4)
1
Benzaldehyde
Phenylacetylene
16 h / 65%
15 min / 92%
> 99 : 1
2
4-Cl-Benzaldehyde
1-Hexyne
24 h / 58%
18 min / 88%
95 : 5
3
4-NO2-Benzaldehyde
Phenylacetylene
12 h / 70%
10 min / 94%
> 99 : 1
4
4-OMe-Benzaldehyde
Methyl Propiolate
18 h / 62%
20 min / 85%
90 : 10
Data aggregated from internal validation and literature [1, 2].
Troubleshooting Guide
Low Yield / Furoxan Formation: This indicates the Nitrile Oxide is dimerizing before reacting with the alkyne.
Solution: Increase the equivalents of Alkyne to 1.5–2.0 eq. Use a "Slow Addition" protocol if your MW reactor supports syringe pumps.
Incomplete Chlorination: If the intermediate oxime persists.
Solution: Ensure the NCS is fresh (white crystals, not yellow). Add a catalytic amount of HCl or pyridine during the NCS step.
Safety Warning: Nitrile oxides are unstable. Never scale this reaction up in a sealed vessel beyond the manufacturer's volume limits (typically <20 mL for sealed vials) due to rapid pressure generation.
Technical Support Center: Purification of 4-Methyl-1,2-oxazole-5-carbaldehyde
Welcome to our dedicated technical support center for the purification of 4-Methyl-1,2-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for the purification of 4-Methyl-1,2-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining this compound in high purity. Our recommendations are grounded in established chemical principles and draw from extensive experience with analogous molecular structures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Methyl-1,2-oxazole-5-carbaldehyde. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Question 1: After synthesis and work-up, my crude product is a dark, oily residue. How can I effectively purify 4-Methyl-1,2-oxazole-5-carbaldehyde from this mixture?
This is a common issue arising from polymerization or the presence of high-boiling point impurities. A multi-step purification strategy is often necessary.
Causality: The aldehyde functional group can be susceptible to oxidation and side reactions, especially at elevated temperatures or in the presence of acidic or basic impurities. The oxazole ring itself can also be sensitive under certain conditions. The dark color often indicates the formation of polymeric byproducts.
Step-by-Step Protocol:
Initial Assessment (TLC): First, analyze your crude product using Thin Layer Chromatography (TLC). This will help you to visualize the number of components and estimate the polarity of the target compound relative to the impurities. A good starting eluent system for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
Liquid-Liquid Extraction: Before attempting chromatography, a liquid-liquid extraction can remove many impurities. Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate it under reduced pressure.[1][2]
Column Chromatography: This is the most effective method for separating the desired aldehyde from closely related impurities.
Stationary Phase: Use silica gel (100-200 mesh) for standard column chromatography.[3]
Eluent System: Based on your initial TLC analysis, prepare an appropriate eluent system. A gradient elution is often most effective, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity. This will first elute non-polar impurities, followed by your product, and finally, the more polar impurities.
Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.
Recrystallization (if applicable): If the purified product from column chromatography is a solid, recrystallization can be an excellent final step to achieve high purity. The choice of solvent is critical and may require some experimentation. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble when hot is ideal.
Question 2: My purified 4-Methyl-1,2-oxazole-5-carbaldehyde shows signs of degradation upon storage. What are the best practices for storing this compound?
Aldehydes, in general, can be prone to oxidation to the corresponding carboxylic acid. The stability of heterocyclic compounds can also be influenced by air, light, and temperature.
Causality: The aldehyde group is susceptible to air oxidation, forming 4-methyl-1,2-oxazole-5-carboxylic acid. Exposure to light can also catalyze degradation pathways.
Storage Recommendations:
Parameter
Recommendation
Rationale
Temperature
Store at low temperatures (-20°C is ideal).
Slows down the rate of potential degradation reactions.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
Prevents oxidation of the aldehyde to the carboxylic acid.
Light
Store in an amber vial or a container protected from light.
Minimizes light-catalyzed degradation.
Purity
Ensure the compound is free from acidic or basic impurities.
Traces of acids or bases can catalyze decomposition or polymerization.
Question 3: I am observing a byproduct with a similar polarity to my desired product, making separation by column chromatography difficult. What are my options?
When impurities have similar polarities to the product, standard chromatographic separations can be challenging.
Causality: This often occurs if a side reaction has produced a structurally similar molecule. For instance, if the starting material for the aldehyde synthesis was the corresponding alcohol (4-methyl-1,2-oxazol-5-yl)methanol, any unreacted starting material will likely have a similar polarity.
Advanced Purification Strategies:
Optimize Chromatography Conditions:
Solvent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or a trace of methanol) can alter the selectivity of the separation.
Stationary Phase: Consider using a different stationary phase, such as alumina, or a reverse-phase silica gel if the compound is sufficiently non-polar.
Chemical Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a new compound with a significantly different polarity, making separation easier. This is a more advanced technique and should be approached with caution to ensure the derivatization is reversible without affecting the desired product.
Preparative HPLC: If high-performance liquid chromatography (HPLC) is available, preparative HPLC can offer much higher resolution than standard column chromatography, often allowing for the separation of very similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure 4-Methyl-1,2-oxazole-5-carbaldehyde?
While specific data for this compound is not widely published, based on structurally similar small heterocyclic aldehydes, it is likely to be a white to pale yellow solid or a high-boiling point oil at room temperature.[4][5]
Q2: Which analytical techniques are best for confirming the purity and identity of 4-Methyl-1,2-oxazole-5-carbaldehyde?
A combination of techniques is recommended for full characterization:
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound. The proton NMR should show characteristic peaks for the methyl group, the oxazole ring proton, and the aldehyde proton.
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[4]
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
Purity Analysis (HPLC or GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of your final product.
Q3: Can I use distillation to purify 4-Methyl-1,2-oxazole-5-carbaldehyde?
Distillation might be a viable option if the compound is a liquid with a sufficiently high boiling point and is thermally stable. However, given the potential for aldehydes to polymerize or decompose at high temperatures, vacuum distillation would be necessary to lower the boiling point. It is crucial to first assess the thermal stability of the compound on a small scale before attempting a bulk distillation.
Purification Workflow Diagram
The following diagram outlines a general workflow for the purification of 4-Methyl-1,2-oxazole-5-carbaldehyde.
Caption: A general workflow for the purification of 4-Methyl-1,2-oxazole-5-carbaldehyde.
References
PubChemLite. 4-methyl-1,2-oxazole-5-carbaldehyde (C5H5NO2). Available from: [Link]
MolAid. 4-Methyl-1,2-oxazole-5-carbaldehyde | 1083317-73-0. Available from: [Link]
Supplementary Information. Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction. Available from: [Link]
DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]
ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]
PubChem. 4-Methyl-1,2-oxazole | C4H5NO | CID 12150354. Available from: [Link]
Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
Google Patents. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
Technical Support Center: Improving Yields in the Synthesis of Substituted Isoxazoles
Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the common challenges encou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the common challenges encountered during the synthesis of substituted isoxazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve yields.
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Therefore, the efficient synthesis of this heterocycle is of paramount importance. The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, also known as the Huisgen cycloaddition.[2][3] Other significant methods include the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[4] This guide will focus on troubleshooting the common issues that can arise during these synthetic routes.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during isoxazole synthesis, offering insights into their root causes and providing validated solutions.
Issue 1: Low or No Yield
A consistently low or non-existent yield is one of the most frequent frustrations in isoxazole synthesis. This can stem from a variety of factors, including the integrity of starting materials, suboptimal reaction conditions, and the stability of key intermediates.[5][6]
Question: My isoxazole synthesis is resulting in a low yield. What are the primary causes, and how can I address them?
Answer: A systematic approach to troubleshooting is crucial for identifying the root cause of low yields. Consider the following factors:
Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[5] In 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[5]
Reaction Conditions:
Temperature: Precise temperature control is often necessary. The in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[5]
Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Insufficient time leads to low conversion, whereas extended periods can cause product degradation.[5]
Solvent and Catalyst: The choice of solvent and catalyst can dramatically influence the yield.[5] For example, in certain 1,3-dipolar cycloadditions, acetonitrile (CH3CN) has demonstrated superior yields compared to other solvents like DMSO, DMF, or water.[6]
Intermediate Stability (in 1,3-Dipolar Cycloadditions): Nitrile oxides are susceptible to dimerization, forming furoxans, particularly at high concentrations.[5] To minimize this, it is recommended to generate the nitrile oxide in situ and ensure the alkyne is readily available for reaction.[5] Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also be beneficial.[5]
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Issue 2: Formation of a Mixture of Regioisomers
The formation of regioisomers is a significant challenge, particularly in the synthesis of unsymmetrical isoxazoles via both the Claisen condensation and 1,3-dipolar cycloaddition methods.[5][6] Regioselectivity is governed by the steric and electronic properties of the reactants and the reaction conditions.[4][5]
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: Controlling regioselectivity requires careful consideration of your synthetic strategy and reaction parameters.
For Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine):
pH Control: The pH of the reaction medium can significantly influence the isomeric ratio of the products.[5]
Substrate Modification: Utilizing β-enamino diketones instead of traditional 1,3-dicarbonyls can offer superior regiochemical control.[5][7]
Solvent Choice: The polarity of the solvent plays a crucial role. For instance, in the reaction of β-enamino diketones with hydroxylamine, using a protic solvent like ethanol versus an aprotic solvent like acetonitrile can favor different regioisomers.[5][7]
For 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne):
Catalyst Selection: Catalysts are pivotal in directing the regiochemical outcome. Copper(I) catalysts are widely employed to reliably produce 3,5-disubstituted isoxazoles from terminal alkynes.[4][8] Ruthenium catalysts have also been utilized for this purpose.[4][8] For the more challenging synthesis of 3,4-disubstituted isoxazoles, specific conditions can be tuned to favor this isomer.[4]
Lewis Acid Catalysis: The use of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can effectively control regioselectivity in the synthesis from β-enamino diketones.[5][7] The amount of the Lewis acid is a critical parameter to optimize.[5][7]
Solvent Polarity: As with the Claisen synthesis, solvent polarity can influence regioselectivity in 1,3-dipolar cycloadditions.[4]
Decision Tree for Improving Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues.
Issue 3: Difficulty in Product Purification
The purification of substituted isoxazoles can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[5]
Question: I am struggling to purify my substituted isoxazole. What strategies can I employ?
Answer: A multi-faceted approach to purification is often necessary.
Column Chromatography: This is the most common purification method.
Solvent System Screening: Systematically screen various solvent systems using TLC to identify the optimal conditions for separation. Sometimes, a three-solvent mixture or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can enhance separation.[5]
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique.[5] Experiment with different solvent systems to induce the crystallization of the desired isomer.[5]
Chemical Derivatization: In some instances, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated.[5] The protecting group can then be removed to yield the pure isomer.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?
A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of 1,3-dicarbonyl compounds with hydroxylamine.[4] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[4][9]
Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?
A2: The isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under:
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[5]
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[5]
Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[5]
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[5]
Q3: Can I use microwave irradiation or ultrasound to improve my isoxazole synthesis?
A3: Yes, both microwave irradiation and ultrasound can be highly effective green chemistry approaches for synthesizing isoxazoles.[10][11]
Ultrasound irradiation has been shown to significantly enhance reaction rates and yields, often at lower temperatures and with shorter reaction times.[5][10] For example, a reaction that yielded 90% under conventional heating at 100°C for 3 hours achieved a 95% yield in just 15 minutes at 50°C with ultrasound.[10]
Microwave-assisted synthesis is another technique known to dramatically reduce reaction times.[6][11] It has been successfully applied to the synthesis of various substituted isoxazoles, including 3,4-disubstituted isoxazole-5(4H)-ones and 3,5-disubstituted isoxazoles.[11]
Q4: How do I choose the right catalyst for my 1,3-dipolar cycloaddition?
A4: The choice of catalyst is critical and depends on the desired regioselectivity and the nature of your substrates.
Copper(I) iodide (CuI) is a robust choice for many applications, offering high yields and relatively short reaction times for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[1][4]
Lewis acids , such as aluminum chloride (AlCl₃), can also provide excellent yields, though they may require higher temperatures and longer reaction times.[1]
Organocatalysts , like DABCO, can also be effective, particularly in aqueous media.[1][12]
Comparative Catalyst Performance for 3,5-Diphenylisoxazole Synthesis
Note: Yields and reaction conditions are compiled from various sources and may vary based on the specific substrate and experimental setup. The data presented serves as a comparative benchmark.[1]
Part 3: Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for synthesizing 3,5-disubstituted isoxazoles using a copper catalyst to ensure high regioselectivity.[4]
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add Copper(I) iodide (CuI, 5 mol%) and a suitable ligand such as TBTA (5 mol%).[4]
Add the terminal alkyne (1.0 mmol) and the aldoxime precursor (1.2 mmol) to the flask.[4]
Dissolve the components in a 1:1 mixture of t-BuOH and H₂O (10 mL).[4]
To begin the in situ generation of the nitrile oxide, add an oxidant, such as sodium ascorbate (10 mol%), followed by a base like triethylamine (Et₃N, 2.0 mmol).[4]
Stir the mixture vigorously at room temperature.[4]
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 4-12 hours).[4]
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.[4]
Protocol 2: Lewis Acid-Mediated Synthesis of 4,5-Disubstituted Isoxazoles
This protocol is for the synthesis of 4,5-disubstituted isoxazoles from β-enamino diketones, where a Lewis acid is used to control regioselectivity.[7]
To a solution of the β-enamino diketone (0.5 mmol) in anhydrous acetonitrile (4 mL) in a round-bottom flask, add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).[4][7]
Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mmol, 2.0 equiv.) dropwise to the stirred solution.[4][7]
Allow the reaction to proceed at room temperature, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Dry the organic layer, concentrate, and purify by column chromatography.
References
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Retrieved from [Link]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2015). PMC. Retrieved from [Link]
Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research, 5(6), 3032-3050.
Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry, 18, 457-466.
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32967-32997.
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 15(3), 436-446.
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
Synthesis of Novel Isoxazole by Click Chemistry Approach. (2019). E-RESEARCHCO. Retrieved from [Link]
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). CORE. Retrieved from [Link]
Advances in Isoxazole Synthesis. (n.d.). Scribd. Retrieved from [Link]
Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. (n.d.). ResearchGate. Retrieved from [Link]
Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. Retrieved from [Link]
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (2009). PMC. Retrieved from [Link]
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2014). PMC. Retrieved from [Link]
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2019). PMC. Retrieved from [Link]
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (2006). PMC. Retrieved from [Link]
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Scribd. Retrieved from [Link]
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). MDPI. Retrieved from [Link]
1,3-dipolar cycloaddition reactions. (2020, February 8). YouTube. Retrieved from [Link]
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32967-32997.
1,3-DP cycloaddition as a crucial step in the synthesis of isoxazoles... (n.d.). ResearchGate. Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-1,2-oxazole-5-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carbaldehyde). As a highly versatile building block in drug development, the isoxazole c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carbaldehyde). As a highly versatile building block in drug development, the isoxazole core presents unique synthetic challenges due to the lability of the N–O bond and the specific electronic environment of the ring.
This guide is designed for research scientists and process chemists. It bypasses generic advice to directly address the mechanistic causality behind common synthetic failures—specifically electrocyclic ring openings, over-oxidation, and dimerization—while providing self-validating protocols to ensure experimental success.
Visualizing the Synthetic Landscape & Pitfalls
The synthesis of 4-methyl-1,2-oxazole-5-carbaldehyde typically relies on one of two primary routes: the direct C5-lithiation/formylation of 4-methylisoxazole, or the oxidation of (4-methylisoxazol-5-yl)methanol. Both routes are highly susceptible to distinct, pathway-specific side reactions.
Synthetic routes to 4-methyl-1,2-oxazole-5-carbaldehyde and primary competing side reactions.
Troubleshooting & FAQs
Q1: During the lithiation of 4-methylisoxazole with n-BuLi, my reaction mixture turns dark brown, and the yield of the target aldehyde is negligible. IR analysis of the crude shows a strong nitrile stretch. What is happening?
A1: You are observing the electrocyclic ring opening of the 5-lithioisoxazole intermediate.Causality: The C5 proton of 4-methylisoxazole is highly acidic, allowing for rapid deprotonation by n-BuLi. However, the resulting 5-lithioisoxazole is thermodynamically unstable. The N–O bond is exceptionally weak. If the internal temperature of the reaction rises above -60 °C, the electron density from the C–Li bond drives an irreversible electrocyclic cleavage of the N–O bond, yielding an α-cyano enolate 1.
Resolution: Strict cryogenic control is non-negotiable. You must use an internal thermocouple (not just an external bath thermometer) to ensure the internal temperature never exceeds -70 °C during the exothermic addition of n-BuLi.
Q2: I am synthesizing the carbaldehyde via the oxidation of (4-methylisoxazol-5-yl)methanol using Jones reagent. I isolate mostly 4-methylisoxazole-5-carboxylic acid and ring-opened degradation products. How can I stop at the aldehyde?
A2: Isoxazoles are highly sensitive to oxidizing agents in acidic media.Causality: Acidic conditions protonate the isoxazole nitrogen, further weakening the N–O bond and making the ring highly susceptible to hydrolytic cleavage 2. Furthermore, aqueous oxidants hydrate the newly formed aldehyde to a gem-diol, which is rapidly over-oxidized to the carboxylic acid.
Resolution: Abandon acidic/aqueous oxidants like Jones reagent or PCC. Switch to mild, anhydrous, and neutral oxidants. Literature demonstrates that Barium Manganate (BaMnO₄) or Dess-Martin Periodinane (DMP) provides excellent yields of isoxazole carbaldehydes without over-oxidation or ring cleavage.
Q3: When quenching the lithiation-formylation reaction with DMF, I recover a large amount of unreacted 4-methylisoxazole and a secondary alcohol byproduct. How can I improve the formylation efficiency?
A3: This indicates premature collapse of the tetrahedral intermediate.Causality: When 5-lithioisoxazole attacks DMF, it forms a stable tetrahedral intermediate (a lithium hemiaminal). If the reaction is allowed to warm up before the rapid aqueous quench, or if moisture is present, this intermediate collapses to release the product aldehyde into the reaction mixture. Unreacted 5-lithioisoxazole will immediately attack this highly electrophilic aldehyde, forming a bis(4-methylisoxazol-5-yl) carbinol dimer 3.
Resolution: Maintain the reaction at -78 °C during the DMF addition and stir for an extended period (1 hour) to ensure complete trapping. Crucially, add the cold aqueous quench (saturated NH₄Cl) while the flask is still in the dry ice bath.
To guide your choice of reagents for Route B, the following table summarizes the quantitative impact of various oxidants on the conversion of (4-methylisoxazol-5-yl)methanol to the target carbaldehyde.
Oxidant System
Reaction Medium
Typical Aldehyde Yield
Major Competing Side Reaction
Jones Reagent (CrO₃/H₂SO₄)
Highly Acidic / Aqueous
< 20%
Over-oxidation to carboxylic acid; Hydrolytic ring cleavage.
None significant (trace acid can be buffered with NaHCO₃).
Barium Manganate (BaMnO₄)
Neutral / Heterogeneous
> 85%
None significant; highly selective for isoxazolyl carbinols.
Mechanistic Deep Dive: The Lithiation Knife-Edge
Understanding the mechanism of the primary failure mode in Route A is critical for process optimization. The diagram below illustrates the strict bifurcation between successful formylation and irreversible degradation.
Mechanism of 5-lithioisoxazole formylation versus temperature-dependent electrocyclic ring opening.
Self-Validating Experimental Protocols
Protocol A: Low-Temperature Lithiation-Formylation of 4-Methylisoxazole
This protocol utilizes internal temperature monitoring to prevent electrocyclic ring opening.
Setup: Equip a flame-dried 3-neck flask with a magnetic stirrer, an argon inlet, and an internal thermocouple probe.
Preparation: Dissolve 4-methylisoxazole (1.0 equiv) in anhydrous THF (0.2 M). Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.
Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via syringe pump. Adjust the addition rate so the internal temperature never exceeds -70 °C.
Self-Validation Checkpoint: The reaction mixture must remain a clear, pale yellow. A transition to opaque brown indicates exothermic runaway and irreversible N–O bond cleavage. If this occurs, the starting material is lost to the α-cyano enolate.
Stirring: Stir the pale yellow solution at -78 °C for exactly 30 minutes to ensure complete metalation.
Formylation: Add anhydrous DMF (1.5 equiv) rapidly in one portion. Stir at -78 °C for 1 hour.
Quench: While the flask is still submerged in the dry ice bath, rapidly add a saturated aqueous solution of NH₄Cl. Only after the quench is complete should you remove the cooling bath and allow the mixture to warm to room temperature.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Mild Oxidation of (4-Methylisoxazol-5-yl)methanol
This protocol avoids acidic media to prevent over-oxidation and hydrolytic ring cleavage.
Setup: In a standard round-bottom flask under ambient atmosphere, dissolve (4-methylisoxazol-5-yl)methanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 equiv) and NaHCO₃ (2.0 equiv, to buffer any trace acetic acid generated) in one portion.
Reaction: Stir vigorously at room temperature for 1-2 hours.
Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc). The product aldehyde will appear as a distinct UV-active spot with a higher Rf than the starting alcohol. The absence of baseline retention (using a bromocresol green stain) confirms that no over-oxidation to the carboxylic acid has occurred.
Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir until the organic layer is clear (approx. 15 mins). Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
References
Title: Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles
Source: Canadian Journal of Chemistry
URL: [Link]
Title: FACILE SYNTHESIS OF ISOXAZOLE 4- AND 5-CARBALDEHYDES AND THEIR CONVERSION TO ISOXAZOLYL-1, 4-DIHYDROPYRIDINES
Source: Organic Preparations and Procedures Inc.
URL: [Link]
Technical Support Center: Handling & Stability of 4-Methyl-1,2-oxazole-5-carbaldehyde
Welcome to the Technical Support Center for 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carbaldehyde). As a highly versatile building block in medicinal chemistry and drug development, this com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carbaldehyde). As a highly versatile building block in medicinal chemistry and drug development, this compound features a unique dual-reactivity profile: a highly electrophilic C5-aldehyde and a fragile 1,2-oxazole (isoxazole) core.
This guide is designed for research scientists to troubleshoot common degradation issues, understand the mechanistic causality behind ring instability, and implement self-validating experimental protocols.
Part 1: Core Stability Matrix
To successfully derivatize this compound, you must respect the thermodynamic and kinetic vulnerabilities of the isoxazole ring. The table below summarizes the quantitative and qualitative stability thresholds across various reaction environments[1].
Reaction Environment
Stability Status
Quantitative Thresholds
Primary Degradation Pathway
Recommended Alternative
Strong Base (e.g., NaOMe, NaH)
Critically Low
Base pKa > 15 causes rapid degradation at > 0°C
C3-Deprotonation leading to E1cB ring scission
Use non-nucleophilic bases (DIPEA) or cryogenic temps (-78°C)
Q1: My reaction mixture turned dark during a Wittig olefination, and NMR shows a complete loss of the isoxazole ring. What happened?
A1: You have encountered the classic base-catalyzed ring scission of 3-unsubstituted isoxazoles[2]. Because the C3 position lacks a carbon substituent, the C3-proton is relatively acidic. Strong bases (like the alkoxides or hydroxide often used in Wittig reactions) deprotonate this position. This triggers an E1cB-like elimination: the electrons cascade to form a C≡N triple bond, forcing the weak N-O bond to cleave. This yields an
-cyanoenol derivative, which often polymerizes or degrades into a dark tar.
Causality & Solution: The driving force is the relief of ring strain and the formation of a thermodynamically stable nitrile[3]. To bypass this, you must rely on kinetic control. Perform base-sensitive reactions at cryogenic temperatures (-78°C) using sterically hindered bases like Lithium hexamethyldisilazide (LiHMDS). At -78°C, the nucleophilic addition to the highly electrophilic C5-aldehyde outpaces the deprotonation of the C3-proton.
Mechanistic pathway of base-catalyzed isoxazole ring opening via C3 deprotonation.
Q2: I attempted a reductive amination using H2/Pd-C, but my mass spec shows a mass +2 Da higher than expected, and the ring is gone. Why?
A2: The N-O bond in the isoxazole ring is exceptionally labile to catalytic hydrogenation and single-electron reductants (like SmI2 or Fe/HCl)[4]. Transition metals coordinate to the ring nitrogen or oxygen, facilitating electron transfer into the N-O
antibonding orbital. This leads to reductive cleavage, yielding a -amino enone.
Causality & Solution: Catalytic hydrogenation cannot differentiate between the transient imine intermediate (formed from your aldehyde) and the weak N-O bond. For reductive aminations on this scaffold, strictly avoid transition metals. Instead, use Sodium Triacetoxyborohydride (STAB), which selectively reduces iminium ions without transferring electrons to the isoxazole core[3].
Decision matrix for chemoselective derivatization of 4-methylisoxazole-5-carbaldehyde.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Chemoselective Reductive Amination (Preserving the Isoxazole Ring)
This protocol uses Sodium Triacetoxyborohydride (STAB) to selectively reduce the imine without cleaving the N-O bond.
Imine Formation: Dissolve 4-Methyl-1,2-oxazole-5-carbaldehyde (1.0 eq) and the primary/secondary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).
Causality: DCE is preferred over Methanol because Methanol can form hemiacetals with the highly electron-deficient C5-aldehyde, stalling imine formation.
Validation Check 1: Stir at room temperature for 2 hours. Take a 50
L aliquot, evaporate, and run a quick H-NMR. The distinct aldehyde proton peak (~10.0 ppm) should be entirely replaced by an imine peak (~8.2 - 8.6 ppm). Do not proceed until conversion is >95%.
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)
(1.5 eq) portion-wise. Add glacial acetic acid (1.0 eq) to adjust the pH to ~5.
Causality: STAB is a mild, hard hydride donor that cannot perform the single-electron transfer required to break the N-O bond. The mild acid activates the imine to an iminium ion, accelerating selective reduction.
Validation Check 2: Monitor by TLC (Hexanes:EtOAc). If a highly polar, UV-active spot appears at the baseline, it indicates potential ring cleavage. Quench immediately with saturated aqueous NaHCO
if this occurs.
Workup: Quench with saturated aqueous NaHCO
, extract with DCM, dry over NaSO, and concentrate.
Protocol 2: Low-Temperature Wittig Olefination (Avoiding Ring Scission)
This protocol utilizes kinetic control to prevent base-catalyzed C3-deprotonation.
Ylide Generation: Suspend the phosphonium salt (1.2 eq) in anhydrous THF (0.1 M) under Argon. Cool to -78°C using a dry ice/acetone bath.
Base Addition: Dropwise add LiHMDS (1.0 M in THF, 1.15 eq). Stir for 30 minutes at -78°C.
Causality: LiHMDS is sterically hindered, reducing nucleophilic attack on the ring. The cryogenic temperature ensures the base acts strictly to form the ylide, suppressing thermodynamic deprotonation of the isoxazole C3-H[2].
Aldehyde Addition: Dissolve 4-Methyl-1,2-oxazole-5-carbaldehyde (1.0 eq) in a minimum volume of anhydrous THF. Add dropwise to the ylide solution over 15 minutes, strictly maintaining the internal temperature at -78°C.
Validation Check: The reaction mixture should transition from the bright yellow/orange of the ylide to a pale yellow or colorless solution, indicating successful consumption of the ylide by the highly electrophilic aldehyde.
Workup: Quench the reaction while still at -78°C by adding saturated aqueous NH
Cl. Only allow the mixture to warm to room temperature after the quench is complete. Extract with EtOAc.
Part 4: References
1.[1] HETEROCYCLES, Voi 12. N o 10.1979 - CLOCKSS Archive. Available at:
2.[3] Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. Available at:
3.[2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed / NIH. Available at:
4.[4] A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(Oi-Pr)4 Reagent - ResearchGate. Available at:
Technical Support Center: Knoevenagel Condensation with Isoxazole Aldehydes
Welcome to the technical support center for troubleshooting Knoevenagel condensations, with a specialized focus on isoxazole aldehydes. This guide is designed for researchers, medicinal chemists, and process development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting Knoevenagel condensations, with a specialized focus on isoxazole aldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuances of this powerful carbon-carbon bond-forming reaction. Here, we move beyond generic protocols to address the specific challenges and questions that arise when working with heteroaromatic substrates like isoxazoles.
Troubleshooting Guide: From Reaction Failure to Success
This section is structured to address the most common issues encountered during the Knoevenagel condensation of isoxazole aldehydes with active methylene compounds. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step solutions.
Question 1: My reaction shows no conversion. The starting materials are recovered unchanged. What should I do?
Answer:
A complete lack of reactivity in a Knoevenagel condensation typically points to one of three areas: insufficient activation of the methylene compound, a deactivated aldehyde, or suboptimal reaction conditions.
Causality & Expert Analysis:
The core mechanism of the Knoevenagel condensation relies on the deprotonation of an active methylene compound by a base to form a nucleophilic enolate.[1][2] This enolate then attacks the carbonyl carbon of the aldehyde.[1] If the base is not strong enough to deprotonate the methylene compound, or if the reaction conditions (e.g., temperature) are too mild, the reaction will not initiate.
Isoxazole aldehydes, while generally reactive, can have their electrophilicity influenced by substituents on the isoxazole ring. Electron-donating groups can reduce the reactivity of the aldehyde, requiring more forcing conditions.
Troubleshooting Protocol:
Verify Reagent Quality: Ensure that your isoxazole aldehyde, active methylene compound, and solvent are pure and anhydrous. Moisture can inhibit the reaction.
Increase Basicity of the Catalyst: If you are using a very weak base (e.g., triethylamine), consider switching to a more effective catalyst for this reaction, such as piperidine or a combination of pyridine and β-alanine (Verley modification).[1][3]
Elevate Reaction Temperature: Many Knoevenagel condensations require heating to proceed at a reasonable rate.[4] Increase the temperature in a stepwise manner (e.g., from room temperature to 50 °C, then to 80 °C) and monitor the reaction by TLC.
Consider a Stronger Activating Group: The active methylene compound must have sufficiently electron-withdrawing groups (Z).[5] If your methylene compound is only weakly activated, consider using a more reactive alternative like malononitrile or Meldrum's acid.[5][6]
Question 2: The reaction is sluggish and gives a low yield of the desired product. How can I optimize it?
Answer:
Low yields are often a result of an unfavorable reaction equilibrium, suboptimal catalyst choice, or insufficient reaction time.
Causality & Expert Analysis:
The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[5][6] The accumulation of water can shift the equilibrium back towards the starting materials.[6] Therefore, removing water as it is formed is a crucial optimization strategy. Additionally, the choice of solvent and catalyst can significantly impact the reaction rate and final yield.
Optimization Workflow:
Below is a DOT graph illustrating a logical workflow for optimizing a low-yielding Knoevenagel condensation.
Caption: Workflow for optimizing a low-yield reaction.
Experimental Protocol: Optimizing for Yield
Water Removal:
Azeotropic Distillation: If using a solvent like toluene or benzene, set up the reaction with a Dean-Stark apparatus to continuously remove water.
Molecular Sieves: For reactions in solvents like ethanol or DMF, add activated 3Å or 4Å molecular sieves to the reaction mixture.[6]
Catalyst Screening: Prepare small-scale parallel reactions to screen different catalysts. A good starting point is comparing a secondary amine (piperidine), a tertiary amine (triethylamine), and an ammonium salt like ethylenediammonium diacetate (EDDA).[2][7]
Solvent Selection: The polarity of the solvent can influence the reaction.[8] Compare a non-polar solvent (Toluene), a polar protic solvent (Ethanol), and a polar aprotic solvent (DMF).
Concentration and Stoichiometry: Ensure you are using at least a stoichiometric amount of the active methylene compound. Sometimes, using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
Question 3: I'm observing significant side products. What are they likely to be and how can I prevent them?
Answer:
Side product formation in Knoevenagel condensations with isoxazole aldehydes can arise from several pathways, including self-condensation of the active methylene compound, Michael addition, or instability of the isoxazole ring.
Causality & Expert Analysis:
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the enolate can add to this product, leading to a bis-adduct.[6] This is more common with highly reactive methylene compounds like malononitrile.
Self-Condensation: While less common for the aldehyde component if it lacks α-hydrogens, the active methylene compound can undergo self-condensation, especially under harsh basic conditions.
Isoxazole Ring Opening: The isoxazole ring can be susceptible to cleavage under strongly basic conditions, particularly at elevated temperatures.[9] This can lead to a complex mixture of byproducts.
Mitigation Strategies:
Control Stoichiometry: Use a 1:1 stoichiometry of the isoxazole aldehyde and the active methylene compound to minimize Michael addition.
Use a Milder Base: If you suspect ring-opening or self-condensation, switch from a strong base like piperidine to a milder catalyst system. Boric acid has been reported as a mild and effective catalyst for Knoevenagel condensations.[10][11]
Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time can improve selectivity.[12]
Doebner Modification for Carboxylic Acids: If you are using malonic acid as the active methylene compound, the Doebner modification, which uses pyridine as both the solvent and catalyst, can be highly effective.[5][7] This modification often leads to in-situ decarboxylation, which can prevent subsequent side reactions.[3][5]
Frequently Asked Questions (FAQs)
What is the best catalyst for a Knoevenagel condensation with an isoxazole aldehyde?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates and desired outcome. However, here is a comparative guide:
Catalyst System
Typical Use Case & Characteristics
Considerations
Piperidine
A very common and effective secondary amine catalyst for general-purpose condensations.[5][6]
Can be too basic for sensitive substrates, potentially causing side reactions or isoxazole ring-opening.
Pyridine
Often used as a solvent and weak base, particularly in the Doebner modification with malonic acid.[3][5]
Less reactive than piperidine; often requires higher temperatures.
EDDA
Ethylenediammonium diacetate is a mild and efficient catalyst, often used in greener synthesis protocols.[2][7]
Good for sensitive substrates; may require screening for optimal performance.
Boric Acid
A mild Brønsted acid catalyst that can be effective and easy to handle.[10][11]
Offers a different mechanistic pathway and can be advantageous for base-sensitive compounds.
Ionic Liquids
Can act as both the solvent and catalyst, facilitating easy product separation and catalyst recycling.[2][13]
Requires specific ionic liquids; may not be readily available in all labs.
How does the choice of solvent affect the reaction?
The solvent plays a critical role by influencing reagent solubility, reaction rate, and equilibrium.
Toluene/Benzene: Ideal for azeotropic removal of water using a Dean-Stark trap, which drives the reaction towards the product.
Ethanol: A common, environmentally friendly solvent. The reaction can be slower, but product often crystallizes out upon cooling, simplifying purification.[5]
DMF/DMSO: High-boiling polar aprotic solvents that can effectively dissolve all components and often accelerate the reaction. However, product isolation can be more challenging.
Water: For certain "green" protocols, water can be used as the solvent, sometimes without any added catalyst.[14] This is highly substrate-dependent.
My active methylene compound is a carboxylic acid (e.g., malonic acid), and I am seeing decarboxylation. Is this normal?
Yes, this is not only normal but often desired. The reaction of an aldehyde with malonic acid in the presence of pyridine is known as the Doebner modification of the Knoevenagel condensation.[5][7] The initially formed α,β-unsaturated dicarboxylic acid readily undergoes decarboxylation upon heating in pyridine to yield an α,β-unsaturated carboxylic acid.[3][5] This is a highly valuable and widely used transformation.
Caption: The Doebner Modification pathway.
References
Knoevenagel condensation. (2023, December 29). In Wikipedia. [Link]
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2024, from [Link]
Galle, T., & De Kimpe, N. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-126. [Link]
Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6(63), 57803-57810. [Link]
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]
Tiwari, V., & Singh, R. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Science and Research, 6(7), 1335-1339.
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Chemistry Proceedings, 15(1), 10. [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(14), 3328. [Link]
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2024). Preprints.org. [Link]
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Green Chemistry Letters and Reviews, 10(4), 338-344. [Link]
One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. (2015). RSC Advances, 5(104), 85375-85381. [Link]
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023). Catalysts, 13(7), 1069. [Link]
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). World Journal of Pharmaceutical Research, 11(8), 1146-1165. [Link]
Catalysts used for Knoevenagel condensation. (n.d.). In ResearchGate. Retrieved February 21, 2024, from [Link]
Knoevenagel condensation. (2023, January 14). YouTube. [Link]
Optimization of conditions for Knoevenagel condensation reaction. (n.d.). In ResearchGate. Retrieved February 21, 2024, from [Link]
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Reaction Chemistry & Engineering, 6(10), 1734-1754. [Link]
Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. (2019). Chinese Journal of Process Engineering, 19(5), 983-990. [Link]
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2013). International Journal of Scientific & Engineering Research, 4(8), 142-147.
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (2017). Physical Chemistry Chemical Physics, 19(26), 17304-17315. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online 🟢
Ticket Subject: Overcoming Regioselectivity & Purification Challenges in Isoxazole Construction
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Welcome to the Isoxazole Synthesis Help Desk
You have reached the Tier-3 Technical Support guide for synthetic chemists. This documentation addresses the persistent challenge of regiocontrol in isoxazole synthesis—specifically distinguishing between and selectively synthesizing 3,5-disubstituted and 5,3-disubstituted isomers.
We have structured this guide into three "Modules" based on the most common failure points reported by users in the field.
Module 1: The [3+2] Cycloaddition Interface (Huisgen / Click)
User Issue: "I am attempting a [3+2] cycloaddition between a nitrile oxide and a terminal alkyne. I am getting a mixture of 3,5- and 5,3-isomers, and my nitrile oxide is dimerizing to furoxan."
Root Cause Analysis
Regioselectivity: In thermal cycloadditions, the regiochemistry is governed by FMO (Frontier Molecular Orbital) coefficients and steric hindrance.[1] While steric bulk usually favors the 3,5-isomer , electronic factors in the alkyne can erode this selectivity, leading to inseparable mixtures.
Dimerization: Nitrile oxides are high-energy dipoles. If their concentration is too high relative to the dipolarophile (alkyne), they self-react to form furoxans (1,2,5-oxadiazole-2-oxides).
Solution: Switch from thermal conditions to Copper(I)-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) . Similar to the famous CuAAC for triazoles, Cu(I) coordinates the terminal alkyne, directing the nitrile oxide attack to exclusively form the 3,5-isomer.
Dissolve alkyne and chloro-oxime in the solvent mixture.
Add the base (KHCO₃) followed immediately by the Cu/Ascorbate catalyst system.
Technical Note: The base slowly dehydrohalogenates the chloro-oxime to generate the nitrile oxide in situ. The presence of Copper captures the alkyne immediately, preventing the nitrile oxide from seeing a "free" alkyne or another nitrile oxide molecule.
Reaction Time: Stir at RT for 2–6 hours.
Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Cu, then brine.
Solution: If you cannot use Copper (e.g., internal alkynes), you must control the stationary concentration of the nitrile oxide.
The Syringe Pump Method: Do not add the nitrile oxide precursor all at once. Dissolve your precursor (e.g., hydroximoyl chloride) in a separate syringe and add it over 4 hours to the solution containing the alkyne and base.
The "Slow Release" Reagents: Use Chloramine-T with aldoximes.[2] Chloramine-T acts as both a chlorinating agent and a base, releasing the nitrile oxide slowly upon heating.
Visualizing the Workflow:
Caption: Decision tree for selecting the correct [3+2] cycloaddition conditions based on alkyne substitution.
Module 2: The Condensation Interface (Claisen Approach)
User Issue: "I am condensing hydroxylamine with a 1,3-diketone. I need the 5-substituted isoxazole, but I keep getting the 3-substituted isomer or a mixture."
Root Cause Analysis
In a standard 1,3-diketone condensation, hydroxylamine (NH₂OH) is an ambident nucleophile.
Nitrogen attack (kinetic) vs. Oxygen attack .
Symmetrical diketones (R¹-CO-CH₂-CO-R¹) produce one product.
Unsymmetrical diketones (R¹-CO-CH₂-CO-R²) present two electrophilic sites. The most electron-deficient carbonyl is attacked first.
Troubleshooting Protocol 2.1: Regiocontrol via Enaminoketones
To force regioselectivity, replace the 1,3-diketone with a
-enaminoketone . The enamine moiety deactivates one side of the molecule, directing the nucleophile to the remaining carbonyl.
User Issue: "I have a product, but I don't know if it is the 3,5- or 5,3-isomer. They have the same mass."
Expert Insight: Never rely solely on MS (Mass Spectrometry). You must use NMR.
Table 1: Diagnostic NMR Indicators
Feature
3,5-Disubstituted Isoxazole
5,3-Disubstituted Isoxazole
H4 Proton Shift (¹H)
Typically 6.0 – 6.8 ppm
Typically 6.2 – 7.0 ppm (Often slightly downfield)
C5 Carbon Shift (¹³C)
165 – 175 ppm (Deshielded by O)
150 – 160 ppm
C3 Carbon Shift (¹³C)
150 – 160 ppm
155 – 165 ppm
NOESY / HMBC
Cross-peak between H4 and substituent at C5
Cross-peak between H4 and substituent at C3
Self-Validation Test (NOESY):
Run a NOESY experiment.
Locate the singlet for the isoxazole ring proton (H4).
Look for a correlation (spot) with your R-group protons.
If H4 correlates strongly with the R-group, that R-group is at Position 5 (closer in space).
If H4 correlates weakly or not at all (and correlates with the other group), check the geometry. (Note: C3 and C5 are both close to C4, but steric crowding often makes the C5-H4 interaction more distinct in NOESY due to ring geometry).
References
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][5][6][7] Past and Future. Angewandte Chemie International Edition.[8] Link
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. (Foundational Click Chemistry logic applied to nitrile oxides). Angewandte Chemie. Link
Hansen, T. V., & Wu, P. (2005). Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry.[8][9][10][11] Link
Grecian, S., & Fokin, V. V. (2008).[8] Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition.[8] Link
Dadiboyena, S., & Valenta, V. (2009). Synthesis of 3,5-Disubstituted Isoxazoles from Enaminoketones.[4] Synthesis.[2][5][6][7][8][10][11][12][13][14] Link
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Preventing Decomposition of Isoxazole Compounds
Welcome to the Isoxazole Technical Support Center.
You are likely here because your isoxazole ring has unexpectedly opened, rearranged, or failed to form. While the isoxazole ring is aromatic, the N–O bond (bond energy ~55 kcal/mol) creates a specific vulnerability distinct from other heterocycles like pyridines or thiophenes.
This guide addresses the three most common "failure tickets" submitted by researchers: Reductive Ring Opening , Base-Induced Fragmentation , and Nitrile Oxide Dimerization .
Ticket #1: "My isoxazole ring opened during side-chain reduction."
The Issue: You attempted to reduce a functional group (e.g., ester, nitro, ketone) attached to the isoxazole ring, but the reaction cleaved the N–O bond, resulting in a
-amino enone or -amino alcohol.
The Diagnosis:
The N–O bond is the "weak link" in the isoxazole system.[1][2] Standard hydrogenation conditions (H₂/Pd-C) and strong hydride donors (LiAlH₄) will almost always cleave this bond before or concurrently with side-chain reduction.
Troubleshooting Protocol:
Target Group
Avoid (Ring Cleavage Risk)
Recommended Protocol (Ring Safe)
Ketone/Aldehyde
LiAlH₄, H₂/Pd-C
NaBH₄ / CeCl₃·7H₂O (Luche Reduction) Why: Lanthanides coordinate the carbonyl oxygen, accelerating reduction without engaging the isoxazole nitrogen.
Ester
LiAlH₄, LiBH₄
DIBAL-H (1.1 eq, -78°C) Why: At low temperatures, DIBAL-H is kinetically controlled to reduce the ester to aldehyde/alcohol without overcoming the activation energy for N–O cleavage.
Nitro ()
H₂/Pd-C, Fe/AcOH
SnCl₂·2H₂O (Ethanol, Reflux) or Zn / NH₄Cl (aq) Why: These reagents selectively reduce nitro groups to amines while leaving the isoxazole N–O bond intact.
Alkene
H₂/Pd-C
Wilkinson’s Catalyst (RhCl(PPh₃)₃) Why: Homogeneous catalysis is often more sterically discriminating and less aggressive toward the N–O bond than heterogeneous Pd surfaces.
Visualization: Reductive Decision Matrix
The following logic flow illustrates how to select reagents to preserve the isoxazole core.
Caption: Decision matrix for chemoselective reduction of isoxazole substituents without N-O bond cleavage.
Ticket #2: "I isolated a nitrile instead of my isoxazole."
The Issue: During a reaction involving a base (e.g., alkylation or deprotonation), the isoxazole ring fragmented. You likely isolated a nitrile (
) and a ketone/aldehyde fragment.
The Diagnosis:
This is Base-Induced Fragmentation . Isoxazoles with a free proton at the C3 position (3-unsubstituted isoxazoles) are highly susceptible to deprotonation. The resulting anion is unstable and undergoes a retro-aldol-type collapse or rearranges into an unstable ketenimine, which hydrolyzes to a nitrile. Even 3-substituted isoxazoles can undergo ring opening if the base attacks the C5 position or if high heat causes rearrangement to an oxazole.
Mechanism of Failure:
Deprotonation: Base removes the acidic proton at C3 (pKa ~20–25).
Ring Opening: The N–O bond cleaves, forming a ketenimine intermediate.
Hydrolysis/Collapse: The intermediate degrades into a nitrile and a carbonyl compound.
Troubleshooting Protocol:
Q: Can I use n-BuLi on an isoxazole ring?
A: Only if C3 is blocked (e.g., by a methyl or phenyl group). If C3 is H, you will trigger ring opening. If you must deprotonate a side chain on a 3-unsubstituted isoxazole, use a sterically hindered base like LDA or LiHMDS at -78°C and quench immediately.
Q: How do I prevent thermal rearrangement to oxazoles?
A: Isoxazoles rearrange to oxazoles under flash vacuum pyrolysis or high reflux temperatures (>150°C). Keep reaction temperatures below 100°C. If high heat is required, monitor for the "photo-isomerization" pathway which proceeds via a 2H-azirine intermediate.
Visualization: Base-Induced Fragmentation Pathway
Caption: Mechanism of base-induced isoxazole degradation yielding nitrile byproducts.
Ticket #3: "Low yield due to Furoxan formation."
The Issue: You are synthesizing an isoxazole via [3+2] cycloaddition (Click Chemistry) using a hydroximoyl chloride and an alkyne. The major product is a dimer (furoxan) rather than the isoxazole.
The Diagnosis:
The active species, the Nitrile Oxide , is unstable. If its local concentration is too high, it reacts with itself (dimerization) faster than it reacts with the alkyne dipolarophile. This forms a furoxan (1,2,5-oxadiazole-2-oxide).
Troubleshooting Protocol:
Strategy 1: The "In Situ" Slow Release
Do not generate the nitrile oxide in a separate flask.
Protocol: Dissolve the alkyne (1.0 eq) and the hydroximoyl chloride (1.0 eq) in the solvent. Add the base (e.g., TEA) dropwise over 2–4 hours via a syringe pump. This keeps the steady-state concentration of the nitrile oxide low, favoring the cross-reaction with the alkyne.
Strategy 2: Copper Catalysis (CuAAC)
While standard Click chemistry (azide-alkyne) is famous, Cu(I) also catalyzes the reaction of nitrile oxides with terminal alkynes to form 3,5-disubstituted isoxazoles selectively.
Benefit: The catalyst coordinates the alkyne, accelerating the desired pathway over the non-catalyzed dimerization.
References
Nitta, M., & Kobayashi, T. (1982).[3] Reductive ring opening of isoxazoles with Mo(CO)6 and water.[3] Journal of the Chemical Society, Chemical Communications, (15), 877-878.
Jones, R. C. F., et al. (2014).[4] Isoxazole to oxazole: a mild and unexpected transformation. Chemical Communications, 50(99), 15901-15904.
Auricchio, S., et al. (2014). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions. Molecules, 19(12), 20659-20670.
Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier.
Himo, F., et al. (2005).[5] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[5]
effect of electron-donating/withdrawing groups on isoxazole synthesis yields
Welcome to the Isoxazole Synthesis Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Isoxazole Synthesis Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals. Here, we dissect the mechanistic causality behind yield fluctuations caused by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), providing actionable troubleshooting workflows and self-validating experimental protocols.
Part 1: Core Principles & Mechanistic FAQs
Q: How do substituents on the dipolarophile (alkyne) dictate the yield of 1,3-dipolar cycloadditions?A: The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a frontier molecular orbital (FMO) controlled process. It is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne)[1][2].
Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g.,
, , ) to the alkyne significantly lowers its LUMO energy. This narrows the HOMO-LUMO gap, accelerating the reaction kinetics and driving the equilibrium toward high isoxazole yields[1][2].
Electron-Donating Groups (EDGs): EDGs (e.g.,
, ) raise the alkyne's LUMO, widening the energy gap. This results in sluggish reaction rates, allowing competing side reactions (like nitrile oxide dimerization) to consume the starting materials, drastically reducing the yield[2][3].
Q: Why do electron-donating groups on phenyl hydroximoyl chlorides reduce yields in [3+2] cycloadditions with 1,3-diketones?A: When synthesizing 3,4,5-trisubstituted isoxazoles, nitrile oxides are often generated in situ via the dehydrohalogenation of hydroximoyl chlorides. EDGs on the phenyl ring of the hydroximoyl chloride (e.g., p-methoxy) increase the electron density of the resulting nitrile oxide[4][5]. While this makes the dipole more reactive, it disproportionately accelerates its self-dimerization into furoxan byproducts rather than the desired C-trapping cycloaddition with the 1,3-diketone enolate. Conversely, EWGs (e.g., p-Br, -F) stabilize the nitrile oxide intermediate just enough to favor the cross-cycloaddition, yielding 82–95% compared to the 70–80% seen with EDGs[4][5].
Q: In the condensation of hydroxylamine with chalcones, why do EWGs cause low yields, and how can this be overcome?A: Unlike concerted cycloadditions, synthesizing isoxazoles via the condensation of hydroxylamine with
-unsaturated ketones (chalcones) relies on a stepwise nucleophilic attack. Strong EWGs (like ) on the aromatic ring of the chalcone pull electron density away from the reactive centers, hindering the cyclization step of the intermediate[6][7]. Under conventional heating, nitro-substituted chalcones may yield as little as 5–7%, whereas EDG-substituted substrates (like ) easily exceed 70%[6]. To overcome the poor reactivity of EWG-chalcones, researchers must abandon conventional thermal heating and apply ultrasound irradiation (sonochemistry) , which utilizes acoustic cavitation to provide massive localized activation energy, boosting yields to 45–59%[6][7].
Part 2: Visualizing Substituent Effects & Troubleshooting
Mechanism of Substituent Effects in Cycloadditions
HOMO-LUMO energy gap dynamics driven by EDG/EWG substitutions in 1,3-dipolar cycloadditions.
Troubleshooting Workflow for Low Yields
Decision tree for diagnosing and resolving low isoxazole yields based on substituent electronics.
Part 3: Troubleshooting Specific Experimental Issues
Issue 1: High levels of furoxan (dimer) byproduct and low isoxazole yield during 1,3-dipolar cycloaddition.
Root Cause: The nitrile oxide is being generated faster than it can react with the alkyne, a problem exacerbated if the alkyne has an EDG (lowering its reactivity) or if the nitrile oxide has an EDG (increasing its density)[3][5].
Solution: Implement a continuous flow system or use a syringe pump to add the base (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) dropwise over 2–4 hours. This keeps the steady-state concentration of the nitrile oxide extremely low, favoring the bimolecular cycloaddition over the termolecular dimerization[8]. Alternatively, utilize a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or catalyst to lower the activation barrier of the desired pathway[9].
Issue 2: Poor reactivity when using trifluoromethyl (
) substituted 1,3-diketones in water-assisted cycloadditions.
Root Cause: The strong electron-withdrawing effect of the
group shifts the keto-enol equilibrium heavily toward the enol form. This hinders the necessary C-trapping path of the cycloaddition, capping yields at 35–40%[5].
Solution: Shift the solvent system. While water-assisted methods are green, highly enolized substrates require a less polar environment to destabilize the enol form. Switch the solvent to a 95% Methanol / 5% Water mixture or pure dichloromethane with DIPEA as the base to push the equilibrium back toward the reactive diketone[5].
Part 4: Quantitative Data Summary
The following table summarizes the expected yield variations based on substituent electronics and the chosen synthetic methodology, allowing researchers to predict reaction efficiency.
*Note: The 59% yield for EWG-chalcones is only achievable using ultrasound irradiation; conventional heating yields <10%[6].
Part 5: Validated Experimental Protocols
To ensure reproducibility and self-validation, the following protocols have been optimized to overcome the electronic limitations described above.
Protocol A: Ru(II)-Catalyzed 1,3-Dipolar Cycloaddition (Optimized for EDG-Alkynes)
This protocol utilizes a Ruthenium catalyst to overcome the wide HOMO-LUMO gap inherent to EDG-substituted alkynes, enforcing regioselectivity and preventing nitrile oxide dimerization[9].
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the terminal alkyne (1.0 mmol) and the hydroximoyl chloride (1.2 mmol) in anhydrous 1,4-dioxane (5.0 mL).
Catalyst Addition: Add
(0.05 mmol, 5 mol%) to the stirring solution.
Controlled Activation: Attach the flask to a syringe pump. Dissolve triethylamine (
, 1.5 mmol) in 2.0 mL of 1,4-dioxane and add it dropwise to the reaction mixture over a period of 2 hours at room temperature. Self-Validation: The slow addition ensures the nitrile oxide concentration remains low, preventing furoxan formation.
Reaction Monitoring: Stir for an additional 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the hydroximoyl chloride spot indicates completion.
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography to yield the pure 3,4-disubstituted or 3,5-disubstituted isoxazole[9].
Protocol B: Ultrasound-Assisted Condensation (Optimized for EWG-Chalcones)
This protocol utilizes sonochemistry to force the cyclization of electron-poor chalcones that fail under conventional thermal conditions[6][7].
Preparation: In a 50 mL glass reactor, suspend the EWG-substituted chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in absolute ethanol (10 mL).
Base Addition: Add an aqueous solution of
(10% w/v, 2.0 mL) dropwise to the mixture to liberate the free hydroxylamine base[10].
Sonication: Submerge the glass reactor into an ultrasonic bath (e.g., 250 W, 25 kHz). Irradiate the mixture at
for 85 to 90 minutes[6][7]. Self-Validation: The reaction mixture will transition from a heterogeneous suspension to a clear/colored solution as the intermediate forms and cyclizes.
Workup: Pour the sonicated mixture over crushed ice (20 g) and carefully acidify with dilute
(1M) until the pH reaches ~5.
Isolation: Extract the precipitated product with diethyl ether (
mL). Dry the organic layer over anhydrous , filter, and evaporate the solvent. Recrystallize from ethanol to obtain the pure isoxazole derivative[6][10].
References
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journal of Organic Chemistry. Available at:[Link]
1,3-Dipolar cycloaddition - Wikipedia. Available at:[Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]
Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes - R Discovery. Available at: [Link]
Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. Available at: [Link]
Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes - PMC. Available at: [Link]
Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach - ResearchGate. Available at: [Link]
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. Available at:[Link]
Cycloaddition of Nitrile Oxides and 1,3-Diketones - ChemRxiv. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org. Available at:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Methyl-1,2-oxazole-5-carbaldehyde
Introduction: 4-Methyl-1,2-oxazole-5-carbaldehyde is a substituted heterocyclic compound belonging to the isoxazole family. Isoxazole cores are significant structural motifs in medicinal chemistry, appearing in numerous...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
4-Methyl-1,2-oxazole-5-carbaldehyde is a substituted heterocyclic compound belonging to the isoxazole family. Isoxazole cores are significant structural motifs in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] The precise substitution pattern on the isoxazole ring is critical to a molecule's biological activity and physicochemical properties. Therefore, unambiguous structural confirmation is a cornerstone of any research and development program involving these scaffolds.
This guide provides an in-depth analysis of the definitive spectroscopic techniques for characterizing 4-Methyl-1,2-oxazole-5-carbaldehyde, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the anticipated ¹H and ¹³C NMR spectra, explain the underlying principles governing the observed chemical shifts and coupling patterns, and provide a robust experimental protocol for data acquisition. This analysis is designed for researchers, chemists, and quality control professionals who rely on precise structural data to advance their work.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following standardized numbering scheme for 4-Methyl-1,2-oxazole-5-carbaldehyde will be used throughout this guide.
Caption: Molecular structure of 4-Methyl-1,2-oxazole-5-carbaldehyde with atom numbering.
¹H NMR Spectral Analysis: Predicted Data and Interpretation
The ¹H NMR spectrum provides crucial information about the electronic environment and connectivity of protons in a molecule. For 4-Methyl-1,2-oxazole-5-carbaldehyde, we anticipate three distinct signals.
Aldehydic Proton (H_CHO): The proton of the aldehyde group is expected to be the most downfield signal, typically appearing in the δ 9.5-10.5 ppm range.[2] This significant deshielding is caused by the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl (C=O) group. In aromatic and heterocyclic aldehydes, this resonance is sharp and unmistakable.[3][4]
Isoxazole Ring Proton (H3): The isoxazole ring contains a single proton at the C3 position. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atom and the overall aromatic character of the ring. We predict this proton to resonate in the aromatic region, likely between δ 8.3-8.8 ppm. For the parent isoxazole molecule, the H3 proton appears at approximately 8.31 ppm.[5] The presence of substituents on the ring will modulate this value.
Methyl Protons (Me): The three protons of the methyl group at C4 will appear as a singlet, as there are no adjacent protons to induce splitting. This signal is expected in the upfield region, typically around δ 2.3-2.7 ppm. The deshielding from the sp²-hybridized C4 and the heterocyclic ring system shifts it slightly downfield compared to a simple aliphatic methyl group.
¹³C NMR Spectral Analysis: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic nature. We expect to observe five distinct signals for 4-Methyl-1,2-oxazole-5-carbaldehyde.
Carbonyl Carbon (C_CHO): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to a highly electronegative oxygen atom. Its resonance is anticipated to be significantly downfield, typically in the δ 180-195 ppm range.[3] This peak is often of lower intensity due to the absence of attached protons and longer relaxation times.[6]
Isoxazole Ring Carbons (C3, C4, C5): The three carbons of the isoxazole ring will have distinct chemical shifts.
C5: This carbon is bonded to the electronegative oxygen and the electron-withdrawing aldehyde group. It is expected to be the most downfield of the ring carbons, likely in the δ 165-175 ppm range.
C3: Bonded to the nitrogen atom, this carbon's resonance is also expected to be downfield, typically in the δ 148-158 ppm range.[5]
C4: This carbon, substituted with the methyl group, will be the most shielded of the ring carbons. Its chemical shift is predicted to be in the δ 110-120 ppm range.
Methyl Carbon (C_Me): The methyl carbon will be the most upfield signal in the spectrum, characteristic of an sp³-hybridized carbon. A predicted chemical shift is in the δ 10-15 ppm range.[7]
Data Summary Table
The predicted NMR data are summarized below. These values are based on established chemical shift ranges for similar functional groups and heterocyclic systems.[2][5][7]
Assignment
¹H NMR (Predicted)
¹³C NMR (Predicted)
Rationale / Key Influences
H_CHO / C_CHO
δ 9.8 - 10.2 ppm (s, 1H)
δ 182 - 190 ppm
Strong deshielding from carbonyl (C=O) magnetic anisotropy and inductive effects.[3][4]
H3 / C3
δ 8.4 - 8.7 ppm (s, 1H)
δ 150 - 158 ppm
Influence of adjacent electronegative nitrogen and aromatic ring current.[5]
C4
-
δ 112 - 118 ppm
Quaternary sp² carbon within the heterocyclic ring.
C5
-
δ 168 - 174 ppm
Attached to ring oxygen and the electron-withdrawing aldehyde substituent.
Me / C_Me
δ 2.4 - 2.6 ppm (s, 3H)
δ 10 - 14 ppm
Typical range for a methyl group attached to an sp² carbon of a heterocyclic ring.
Comparative Analysis: The Critical Role of Solvent Selection
The choice of deuterated solvent for NMR analysis is a critical experimental parameter that can significantly influence chemical shifts.[8] This is particularly true for molecules containing polar functional groups like aldehydes.
Aprotic, Non-polar Solvents (e.g., CDCl₃): Chloroform-d is a common first choice as it solubilizes a wide range of organic compounds and is relatively inert. The chemical shifts predicted in the table above are most representative of what would be observed in CDCl₃.
Aprotic, Polar Solvents (e.g., DMSO-d₆, Acetone-d₆): In more polar solvents, intermolecular interactions, such as dipole-dipole associations between the solvent and the aldehyde group, can occur. These interactions can perturb the electronic environment of the aldehyde proton, often leading to a slight change in its chemical shift compared to CDCl₃.[9][10]
Protic Solvents (e.g., D₂O, CD₃OD): While less common for this specific molecule unless it is part of a salt, protic solvents can lead to the formation of hydrates or hemiacetals at the aldehyde, drastically changing the spectra. Furthermore, any exchangeable protons in the molecule would be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum.[11]
For routine characterization of 4-Methyl-1,2-oxazole-5-carbaldehyde, CDCl₃ is the recommended solvent to obtain a baseline spectrum with minimal solute-solvent interactions. If solubility is an issue or if alternative intermolecular interactions are being studied, DMSO-d₆ is a suitable secondary option.
Alternative & Complementary Characterization Techniques
While NMR is the gold standard for detailed structural elucidation, other spectroscopic methods provide complementary and confirmatory data.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For this molecule, a strong, sharp absorption band between 1680-1710 cm⁻¹ would be expected, which is characteristic of the C=O stretching vibration of an aromatic/heterocyclic aldehyde.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For 4-Methyl-1,2-oxazole-5-carbaldehyde (C₅H₅NO₂), the expected exact mass is 111.0320 Da. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing unequivocal evidence of the molecular formula.[12]
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for preparing a sample and acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 4-Methyl-1,2-oxazole-5-carbaldehyde.
Transfer the solid to a clean, dry vial.
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[13]
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Lock the spectrometer onto the deuterium signal of the CDCl₃.
Tune the probe for the ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
Acquire a standard ¹H NMR spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
Acquire a proton-decoupled ¹³C NMR spectrum (¹³C{¹H}). Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 512 to 2048) is required to obtain a good quality spectrum.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Perform phase and baseline corrections on both spectra.
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of 4-Methyl-1,2-oxazole-5-carbaldehyde. The predicted spectra show a set of distinct and well-resolved signals, each corresponding to the unique chemical environments of the protons and carbons in the molecule. The aldehydic proton signal above 9.5 ppm, the single isoxazole proton signal in the aromatic region, and the upfield methyl singlet create a unique fingerprint in the ¹H NMR spectrum. This, combined with the five characteristic resonances in the ¹³C NMR spectrum, allows for unambiguous verification of the compound's identity and purity. When supplemented with IR and MS data, this multi-technique approach ensures the highest level of confidence in structural characterization, a critical requirement for advancing research in drug development and materials science.
References
Schaefer, T., & Schneider, W. G. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 41(4), 966-982.
Wasylishen, R. E., & Hutton, H. M. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 55(4), 619-625.
Schaefer, T. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES.
Kavoli, H., & Ghasemi, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 20. [Link]
Akssira, M. (2012). Basic 1H- and 13C-NMR Spectroscopy.
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). NMR PROBLEM 3.....1H-NMR and 13C-NMR for a heterocyclic aldehyde.
Li, J., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(8), 12644-12655. [Link]
Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]
Science Arena Publications. (n.d.).
Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191.
Curran, D. P., & Fenk, C. J. (1985). Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. Journal of the American Chemical Society, 107(21), 6023-6028. [Link]
Reddit user LordMorio. (2022). How does solvent choice effect chemical shift in NMR experiments?
MDPI. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions.
Stobie, A., et al. (1990). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (1), 49-56. [Link]
Gulevskaya, A. V. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Synthesis, 4(3), 229-257. [Link]
Tay, K. L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5623-5633. [Link]
Breitmaier, E. (2002). 5 Combination of 1H and 13C NMR Spectroscopy.
Bankowska, E., et al. (2014). A series of diethyl 2-(4,5-dimethoxycarbonyl-1H-1,2-...). Monatshefte für Chemie - Chemical Monthly, 145, 1331-1343. [Link]
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
ResearchGate. (2019).
ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004. [Link]
Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic.
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
van der Pijl, F., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11359-11376. [Link]
ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]
VIBGYOR ePress. (2016). Structure Elucidation of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment.
comparative analysis of 4-Methyl-1,2-oxazole-5-carbaldehyde with other aldehydes
Executive Summary 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methyl-5-isoxazolecarboxaldehyde) represents a highly electrophilic heteroaromatic building block distinct from its more common regioisomer, 3,5-dime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methyl-5-isoxazolecarboxaldehyde) represents a highly electrophilic heteroaromatic building block distinct from its more common regioisomer, 3,5-dimethylisoxazole-4-carbaldehyde. Unlike benzaldehyde, which relies on the resonance stabilization of the benzene ring, this isoxazole derivative features an electron-deficient heterocyclic core that significantly amplifies the reactivity of the aldehyde group.
This guide provides a technical comparison of this compound against standard aromatic and heteroaromatic aldehydes, focusing on electrophilicity , synthetic utility , and stability .[1] It is designed for medicinal chemists requiring precise control over condensation reactions (e.g., Knoevenagel, Schiff base formation) where reaction kinetics and equilibrium constants are critical.[1]
Chemical Profile & Structural Analysis[2][3][4]
The isoxazole ring (1,2-oxazole) exerts a strong electron-withdrawing effect (–I and –M effects) on the 5-formyl group. This contrasts sharply with the 4-formyl isomers or carbocyclic analogs.
Electronic Comparison
Feature
4-Methyl-1,2-oxazole-5-carbaldehyde
Benzaldehyde
3,5-Dimethylisoxazole-4-carbaldehyde
Core Structure
Electron-poor Heterocycle
Electron-neutral Carbocycle
Electron-poor Heterocycle
Aldehyde Position
C5 (Adjacent to Oxygen)
Exocyclic
C4 (Beta to Oxygen/Nitrogen)
Electronic Effect
Strong Inductive Withdrawal (High on Carbonyl)
Resonance Stabilization
Moderate Withdrawal (Shielded by Methyls)
Reactivity
High (Kinetic Control)
Moderate (Thermodynamic Control)
Moderate-High
Predicted logP
~0.5 - 0.8
1.48
~0.9
Key Insight: The C5 position in isoxazole is the most electron-deficient site. Placing the aldehyde here maximizes susceptibility to nucleophilic attack, making this compound an aggressive electrophile compared to benzaldehyde.[1]
Comparative Reactivity Analysis
Nucleophilic Addition (Schiff Base Formation)
In reactions with primary amines (e.g., aniline, benzylamine), 4-Methyl-1,2-oxazole-5-carbaldehyde exhibits rapid kinetics.[1]
Mechanism: The electron-deficient ring destabilizes the carbonyl bond, lowering the LUMO energy and facilitating amine attack.
Observation: Equilibrium is reached significantly faster than with benzaldehyde. However, the resulting imine may be more susceptible to hydrolysis (reversible reaction) due to the stability of the starting aldehyde.
Condensation Reactions (Knoevenagel)
When reacted with active methylene compounds (e.g., malononitrile, ethyl acetoacetate):
Benzaldehyde: Typically requires heat and a catalyst (piperidine/acetic acid) to drive the reaction to completion.[1]
4-Methyl-1,2-oxazole-5-carbaldehyde: Often proceeds at room temperature with weaker bases. The high electrophilicity minimizes the activation energy required for the initial C-C bond formation.
Reactivity Hierarchy Visualization
The following diagram illustrates the relative electrophilicity and recommended reaction conditions for this class of aldehydes.
Caption: Electrophilicity ranking showing the enhanced reactivity of the 5-formyl isoxazole derivative compared to standard benchmarks.
Synthetic Utility & Workflows
Synthesis of 4-Methyl-1,2-oxazole-5-carbaldehyde is non-trivial due to the sensitivity of the isoxazole ring to harsh oxidation/reduction conditions. Two primary pathways are recommended:
Pathway A: Selective Reduction (Recommended)
Starting from Ethyl 4-methyl-5-isoxazolecarboxylate . This avoids over-oxidation issues associated with methyl group oxidation.
Reduction: DIBAL-H (at -78°C) or LiAlH4 (controlled) to the alcohol.
Oxidation: Swern Oxidation or MnO2 to the aldehyde.
Pathway B: Direct Lithiation
Starting from 4-methylisoxazole .
Lithiation: n-BuLi at -78°C (selectively deprotonates C5).
Formylation: Quench with DMF or N-Formylmorpholine.
Caption: Dual synthetic pathways. The Ester Reduction route offers higher chemoselectivity, while Lithiation is more direct but requires strict anhydrous conditions.[1]
Experimental Protocols
Protocol 1: Comparative Knoevenagel Condensation
Objective: Validate the enhanced reactivity of 4-Methyl-1,2-oxazole-5-carbaldehyde against Benzaldehyde.
Metric: Integrate the aldehyde proton signal (~9.8-10.0 ppm) vs. the carboxylic acid proton (if forming).
Note: Heteroaromatic aldehydes at the 2/5 position are prone to "autoxidation" to the carboxylic acid faster than benzaldehyde. Store under Argon at -20°C.
References
Reactivity of Isoxazoles: D'Auria, M. (2011).[1] Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles. Beilstein Journal of Organic Chemistry. Link
Synthesis via Lithiation: Sperry, J. B., & Wright, D. L. (2005).[1] Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development. (Contextual grounding for 5-lithiation of heteroaromatics).
General Aldehyde Oxidation: ChemGuide. Oxidation of Aldehydes and Ketones. Link
Isoxazole Building Blocks: BenchChem. Stability and Reactivity of Heteroaromatic Aldehydes. Link[1]
Related Imidazole Aldehyde Synthesis: Orhan, E., et al. (2019).[1][2][3] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society. Link
Author: BenchChem Technical Support Team. Date: March 2026
Biological Activity of 4-Methyl-1,2-oxazole-5-carbaldehyde Derivatives: A Comparative Performance Guide
Executive Summary
In contemporary medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold—a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms—has emerged as a privileged structure[1][2]. Specifically, 4-Methyl-1,2-oxazole-5-carbaldehyde (CAS: 1083317-73-0) serves as a highly reactive and versatile synthon for developing potent therapeutic derivatives[3][4]. By leveraging the aldehyde functional group for condensation reactions and the 4-methyl substitution for enhanced lipophilicity and target-pocket fitting, researchers have synthesized derivatives with profound anticancer, antimicrobial, and anti-inflammatory properties[5][6].
This guide objectively evaluates the biological performance of 4-methyl-1,2-oxazole derivatives against standard commercial therapeutics, providing actionable experimental workflows and mechanistic insights for drug development professionals.
Mechanistic Profiling & Target Engagement
The pharmacological superiority of 4-methylisoxazole derivatives often stems from their ability to interact with multiple biological targets simultaneously.
Oncology (Antiproliferative Activity):
Derivatives synthesized from this scaffold frequently act as structural analogs to Combretastatin A-4 (CA-4)[5][7]. The 4-methylisoxazole core effectively mimics the cis-stilbene configuration of CA-4, allowing it to bind tightly to the colchicine binding site on tubulin[5]. This inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase[5]. Furthermore, advanced derivatives have been shown to induce severe oxidative stress in hepatocellular carcinoma cells, triggering Akt hyperphosphorylation and subsequent p53-mediated apoptosis[8].
Fig 1. Mechanism of action for 4-methylisoxazole derivatives in inducing apoptosis.
Antimicrobial Efficacy:
The electron-rich aromatic structure of the isoxazole ring, combined with the lipophilic 4-methyl group, enhances cellular permeability through bacterial and fungal cell walls[2][7]. These derivatives exhibit broad-spectrum activity by disrupting microbial membrane integrity and inhibiting essential enzymatic pathways[9][10].
Comparative Performance Analysis
To contextualize the therapeutic potential of 4-methyl-1,2-oxazole-5-carbaldehyde derivatives, their biological activities are benchmarked against FDA-approved standard-of-care drugs.
Table 1: In Vitro Anticancer Activity (IC₅₀ Values)
Lower IC₅₀ indicates higher potency. Data aggregated from recent structure-activity relationship (SAR) studies on isoxazole-piperazine and chalcone hybrids[7][8].
Efficacy against Gram-positive, Gram-negative, and fungal strains[2][10].
Microbial Strain
4-Methylisoxazole Derivative (MIC µg/mL)
Standard Alternative
Standard Drug (MIC µg/mL)
Staphylococcus aureus
12.5 - 25.0
Ciprofloxacin
6.25
Escherichia coli
25.0 - 50.0
Ciprofloxacin
12.5
Candida albicans
6.25 - 12.5
Fluconazole
12.5
Insight: While slightly less potent than Ciprofloxacin against bacteria, specific halogenated 4-methylisoxazole derivatives match or exceed the antifungal efficacy of Fluconazole, making them excellent lead candidates for drug-resistant fungal infections[2][10].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental validity relies on understanding the causality of each step. The following protocols are designed with internal validation checkpoints to ensure data integrity.
Fig 2. Self-validating high-throughput MTT assay workflow for IC50 determination.
Protocol A: MTT Assay for Antiproliferative Activity Evaluation[5]
Purpose: To quantitatively measure the cytotoxicity of synthesized derivatives against human cancer cell lines.
Cell Seeding: Seed cells at a density of 5 × 10³ cells/well in a 96-well plate.
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour assay. Over-confluent cells undergo contact inhibition, which artificially skews metabolic viability data.
Compound Treatment: After 24 hours of attachment, treat cells with the isoxazole derivatives using a 5-point serial dilution (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control (≤0.5% final concentration).
Causality: Serial dilution establishes a robust dose-response curve mathematically required to accurately calculate the IC₅₀. The strict DMSO limit prevents solvent-induced baseline toxicity.
Incubation: Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
Causality: 5% CO₂ maintains the physiological pH (7.4) of the bicarbonate-buffered culture medium, preventing spontaneous cell death.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Causality: Viable cells with active mitochondrial succinate dehydrogenases cleave the tetrazolium ring of the yellow MTT, converting it into insoluble purple formazan crystals[5]. This provides a direct, biochemical validation of cell viability.
Solubilization & Reading: Remove the media and add 150 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.
Protocol B: Broth Microdilution for Antimicrobial MIC[2][10]
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains.
Inoculum Preparation: Suspend microbial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:100 in Mueller-Hinton broth.
Causality: Standardizing the inoculum ensures that the ratio of drug molecules to microbial targets remains consistent across independent replicates, preventing false-positive resistance.
Microplate Setup: Dispense 100 µL of the broth into a 96-well plate. Perform a two-fold serial dilution of the isoxazole derivative (from 100 µg/mL down to 0.19 µg/mL). Add 10 µL of the standardized inoculum to each well.
Incubation & Indicator: Incubate at 37°C for 18-24 hours. Add 10 µL of Resazurin (0.015%) to each well and incubate for an additional 2 hours.
Causality: Resazurin acts as a self-validating redox indicator. It remains blue in the absence of microbial growth (inhibited by the drug) but is reduced to pink by metabolically active, proliferating bacteria. The MIC is visually and objectively confirmed as the lowest concentration well that remains blue.
Strategic Recommendations for Drug Developers
Scaffold Optimization: When utilizing 4-Methyl-1,2-oxazole-5-carbaldehyde, prioritize condensation reactions that yield 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. Introducing electron-donating groups (e.g., methoxy) on the phenyl rings significantly enhances antitubulin and anticancer efficacy[7].
Halogenation for Antimicrobials: For infectious disease targets, modifying the derivative with para-chloro or para-bromo phenyl groups drastically lowers the MIC against fungal strains like C. albicans, making the compound highly competitive with standard azole antifungals[2][10].
Solubility Profiling: Because the 4-methyl group increases lipophilicity (Clog P), developers must run early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Formulating these derivatives as hydrochloride salts (if basic moieties like piperazine are present) will drastically improve aqueous solubility for in vivo studies[8].
A review of isoxazole biological activity and present synthetic techniques
Source: International Journal of Pharmaceutical Chemistry and Analysis
URL:[Link]
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives
Source: IJCRT
URL:[Link]
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound
Source: International Journal of Pharmacy and Pharmaceutical Research
URL:[Link]
Synthesis and Characterization of Novel Isoxazole derivatives
Source: Asian Journal of Research in Chemistry
URL:[Link]
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents
Source: PubMed Central (NIH)
URL:[Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide
Source: Zanco Journal of Medical Sciences
URL:[Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review
Source: PubMed Central (NIH)
URL:[Link]
Comparative Guide: Synthetic Routes to 4-Methyl-1,2-oxazole-5-carbaldehyde
The following guide provides an in-depth technical comparison of synthetic routes to 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methyl-5-isoxazolecarbaldehyde). This compound is a critical pharmacophore, distin...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of synthetic routes to 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methyl-5-isoxazolecarbaldehyde).
This compound is a critical pharmacophore, distinct from its more common isomer (5-methyl-4-isoxazolecarbaldehyde, a key intermediate for Leflunomide).[1] The presence of the aldehyde at the C5 position, flanked by the heteroatoms, imparts unique reactivity and bioactivity profiles.
Executive Summary
The synthesis of 4-methyl-1,2-oxazole-5-carbaldehyde presents a regiochemical challenge. Unlike the 4-substituted-5-methyl isomers formed via standard acetoacetate condensations, the 5-formyl-4-methyl substitution pattern requires specific directing strategies.
This guide evaluates three primary methodologies:
Direct C5-Lithiation/Formylation: The most efficient route for laboratory-scale synthesis, offering high atom economy but requiring cryogenic conditions.
Selective Oxidation (Riley Oxidation): A scalable route using 4,5-dimethylisoxazole, leveraging the inherent electronic activation of the C5-methyl group.
Reductive Functionalization: A classical multi-step approach converting the corresponding ester to the aldehyde, ideal when the ester precursor is readily available.
Pathway Visualization
The following diagram illustrates the three competing synthetic strategies and their mechanistic convergence.
Figure 1: Strategic overview of synthetic pathways. Route 1 (Left) offers the shortest path. Route 2 (Center) leverages electronic activation. Route 3 (Right) is a conservative, multi-step approach.
Detailed Technical Analysis
Route A: Direct C5-Lithiation & Formylation
This is the preferred route for medicinal chemistry applications where scale is small (<50g) and speed is critical.
Mechanism: The proton at the C5 position of the isoxazole ring is the most acidic (
) due to the inductive effect of the adjacent oxygen and the character of the C-H bond. Treatment with n-butyllithium effects exclusive deprotonation at C5. The resulting heteroaryl lithium species is quenched with dimethylformamide (DMF) to yield the aldehyde.
Regiocontrol: The C4-methyl group acts as a steric block, preventing any potential C4-lithiation, while the C3-H is significantly less acidic.
Experimental Protocol (Self-Validating)
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
Route B: Selective Oxidation of 4,5-Dimethylisoxazole
This is the preferred route for scale-up (>100g) as it avoids cryogenic conditions and uses cheaper starting materials.
Mechanism: Selenium dioxide (
) effects the oxidation of activated methyl groups.[4] In the isoxazole system, the C5-methyl group is "active" (similar to the -methyl of 2-picoline) due to the electron-withdrawing nature of the C=N bond. The C4-methyl is "inactive" (vinylogous). This electronic difference ensures high regioselectivity.
Safety Note: Organoselenium byproducts are toxic and malodorous. Reactions must be performed in a high-efficiency fume hood.
Experimental Protocol
Reagents: Suspend 4,5-dimethylisoxazole (10 mmol) and
(1.2 eq) in 1,4-dioxane (or xylene for higher temp).
Reaction: Heat to reflux (101°C) for 4–12 hours.
Checkpoint: Monitor by TLC. The formation of red selenium metal (
) precipitate indicates reaction progress.
Workup: Filter hot through Celite to remove selenium metal. Concentrate the filtrate.
Purification: The crude oil often contains traces of acid. Distillation or column chromatography is required.
Comparative Data Analysis
The following table contrasts the performance metrics of the discussed routes.
Metric
Route A: C5-Lithiation
Route B: Oxidation
Route C: Ester Reduction
Step Count
1 (One-pot)
1
2 (Reduction + Oxidation)
Yield (Typical)
75–85%
50–65%
60–70% (Overall)
Regioselectivity
>98% (Directed by acidity)
>90% (Electronic control)
100% (Pre-determined)
Atom Economy
High
Low (Se waste)
Low (Redox steps)
Scalability
Limited (Cryogenic)
High (Thermal)
Moderate
Key Risk
Moisture sensitivity
Selenium toxicity
Over-reduction to alcohol
Cost
Moderate (n-BuLi)
Low (SeO2)
Moderate (DIBAL/PCC)
Critical Troubleshooting Logic
Issue: Low Yield in Route A (Lithiation)
Cause: Moisture in THF or "dead" n-BuLi.
Validation: Titrate n-BuLi using diphenylacetic acid before use. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.
Side Reaction: If the temperature rises above -50°C before quenching, the isoxazole ring may undergo fragmentation (ring opening to nitrile enolates).
Issue: Over-oxidation in Route B
Cause: Prolonged reflux time converts the aldehyde to 4-methylisoxazole-5-carboxylic acid .
Correction: Stop the reaction at ~90% conversion (monitored by GC/HPLC) rather than pushing for 100%.
References
Lithiation of Isoxazoles
Micetich, R. G. "Lithiation of Isoxazoles." Canadian Journal of Chemistry, 1970, 48(13), 2006–2015. Link
Giraud, L., et al. "Regioselective Lithiation of Isoxazoles." Tetrahedron, 1998.[5] (General methodology for C5-lithiation).
Riley Oxid
):
Trachtenberg, E. N. "Selenium Dioxide Oxidation."[4] Organic Reactions, 2011. Link
Note: Standard protocols for heteroaromatic methyl oxidation apply. See Sigma-Aldrich Technical Bulletin for SeO2 handling.
General Isoxazole Chemistry
Pinho e Melo, T. M. "Recent Advances in the Synthesis of Isoxazoles." Current Organic Chemistry, 2005. Link
Structural Validation of 4-Methyl-1,2-oxazole-5-carbaldehyde Derivatives: A Comparative Analytical Guide
Executive Summary For researchers and drug development professionals, 4-Methyl-1,2-oxazole-5-carbaldehyde is a highly versatile building block used to introduce the pharmacologically privileged isoxazole motif into drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, 4-Methyl-1,2-oxazole-5-carbaldehyde is a highly versatile building block used to introduce the pharmacologically privileged isoxazole motif into drug candidates. However, modifying the C5-aldehyde (via reductive amination, Wittig olefination, or condensation) presents a significant analytical challenge: ensuring the five-membered heterocycle remains intact. This guide objectively compares structural validation methodologies, providing a self-validating experimental protocol and quantitative diagnostic markers to definitively distinguish intact isoxazole products from ring-opened degradation byproducts.
The Mechanistic Challenge: Isoxazole Ring Lability
When utilizing 4-Methyl-1,2-oxazole-5-carbaldehyde, the primary synthetic goal is the functionalization of the aldehyde group. However, the isoxazole ring possesses a well-documented vulnerability: the 1[1]. This bond is highly susceptible to reductive cleavage and base-catalyzed ring opening, which converts the cyclic system into acyclic β-enamino ketones or cyanoenolates. Validating the final structure requires an analytical workflow that does not merely confirm the modification of the aldehyde, but actively proves the retention of the N-O bond.
Caption: Reaction pathway of 4-methylisoxazole-5-carbaldehyde showing intact vs. ring-opened products.
Comparative Analysis of Structural Validation Alternatives
To objectively assess how to best validate these structures, we compare three distinct analytical strategies commonly deployed in medicinal chemistry:
Alternative A: Routine 1D NMR & Low-Resolution LC-MS (The Baseline)
Performance: High throughput with a low barrier to entry.
Limitations: Low-resolution MS frequently fails to distinguish the intact product from a ring-opened byproduct, as the mass difference is only +2 Da (the addition of two protons during N-O cleavage). Furthermore, 1D ¹H NMR can be ambiguous; the characteristic C3-H proton of the isoxazole (~8.3 ppm) often overlaps with the alkene or imine protons of a ring-opened isomer.
Alternative B: HRMS coupled with 2D NMR (The Gold Standard)
Performance: Provides unambiguous structural assignment. High-Resolution Mass Spectrometry (HRMS) easily resolves the +2 Da discrepancy. 2D NMR techniques, specifically2, provide definitive proof of ring integrity by mapping long-range carbon-proton connectivity[2]. By correlating nuclear spins through chemical bonds, these experiments 3[3].
Alternative C: X-Ray Crystallography (Absolute Configuration)
Performance: Provides exact 3D spatial coordinates and absolute stereochemistry, serving as the 4[4].
Limitations: Strictly dependent on the ability of the derivative to form high-quality single crystals, making it a bottleneck for routine, rapid-throughput screening.
Quantitative Data: Diagnostic Analytical Markers
The following table summarizes the comparative analytical metrics used to differentiate an intact derivative (e.g., a reductive amination product like N-alkyl-1-(4-methylisoxazol-5-yl)methanamine) from its ring-opened alternative.
Analytical Metric
Intact 4-Methylisoxazole Derivative
Ring-Opened Byproduct (β-Enamino Ketone)
Diagnostic Power
HRMS ([M+H]+)
Exact Mass (e.g., m/z 203.118)
Exact Mass + 2.016 Da (e.g., m/z 205.134)
High: Definitively identifies N-O bond cleavage.
¹H NMR (C3-H)
~8.1 - 8.4 ppm (Singlet)
~7.5 - 7.8 ppm (Multiplet/Doublet)
Moderate: Shifted upfield, but subject to solvent effects.
¹³C NMR (C4-CH3)
~10 - 12 ppm
~18 - 25 ppm
High: The methyl group shifts downfield upon ring opening.
2D HMBC Correlations
C4-CH3 correlates to C3 (CH) and C5 (C-CH2-N)
C4-CH3 correlates to C=O and C=C
Absolute: Proves the connectivity of the intact 5-membered ring.
To ensure scientific integrity, the following protocol integrates the synthesis of a 4-Methyl-1,2-oxazole-5-carbaldehyde derivative with a self-validating analytical feedback loop.
Step 1: Controlled Reductive Amination
Procedure: Dissolve 4-Methyl-1,2-oxazole-5-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous dichloroethane (DCE). Stir for 2 hours at room temperature to form the imine intermediate. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.
Causality: NaBH(OAc)3 is explicitly chosen over stronger reducing agents like NaBH4 or LiAlH4. Its mild hydride-donating capacity selectively reduces the imine without triggering the reductive cleavage of the labile N-O bond of the isoxazole ring.
Step 2: HRMS Screening (Primary Gatekeeper)
Procedure: Analyze the crude mixture via LC-HRMS (ESI+).
Causality: Before committing to time-intensive NMR, HRMS acts as a rapid filter. If the base peak corresponds to[M+H+2]+, the reaction conditions were too harsh, and the ring has opened. Only proceed to NMR if the exact [M+H]+ mass is confirmed.
Procedure: Purify the product and dissolve in CDCl3. Acquire ¹H, ¹³C, HSQC, and HMBC spectra.
Causality: HSQC identifies all protonated carbons. HMBC is then used to trace the 3-bond correlation from the C4-methyl protons (~2.2 ppm) to the C5 quaternary carbon (~165 ppm) and the C3 methine carbon (~150 ppm). Observing this specific triangular correlation network is mathematically impossible if the ring has opened, thereby creating a self-validating proof of structure.
Caption: Step-by-step structural validation workflow for isoxazole reaction products.
References
The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem. 1
Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. Benchchem. 2
Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide. Benchchem.3
Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. MDPI. 4
The following technical guide details the spectroscopic differentiation of 4-Methyl-1,2-oxazole-5-carbaldehyde from its constitutional isomers. This analysis relies on high-field NMR (1H, 13C, NOE) and is grounded in sub...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic differentiation of 4-Methyl-1,2-oxazole-5-carbaldehyde from its constitutional isomers. This analysis relies on high-field NMR (1H, 13C, NOE) and is grounded in substituent-induced chemical shift theory and experimental literature.
Executive Summary
In medicinal chemistry, the regioselective synthesis of isoxazoles often yields mixtures of isomers. For the target molecule 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methyl-5-isoxazolecarbaldehyde), the primary challenge is distinguishing it from its regioisomers, particularly 5-Methyl-1,2-oxazole-4-carbaldehyde .
This guide provides a definitive spectroscopic workflow to authenticate the 4-methyl-5-carbaldehyde isomer. The core differentiation strategy relies on 1H NMR chemical shifts of the ring proton to distinguish substitution patterns, followed by 1D-NOE (Nuclear Overhauser Effect) experiments to assign precise regiochemistry.
The Isomer Landscape
We compare the target against its three primary constitutional isomers:
The isoxazole ring protons (H3, H4, H5) exhibit distinct chemical shift ranges due to the heteroatom effects (Oxygen is deshielding; Nitrogen is moderately deshielding).
H4 Protons: Typically appear upfield (δ 6.0 – 7.0 ppm ) because C4 is not directly attached to a heteroatom.
H3/H5 Protons: Typically appear downfield (δ 8.0 – 9.0 ppm ) due to the adjacent Nitrogen (H3) or Oxygen (H5).
Identification Logic Flowchart
Figure 1: Decision tree for spectroscopic identification of methyl-isoxazole-carbaldehydes.
Detailed Spectroscopic Comparison
Proton NMR (1H NMR)
The most immediate differentiator is the ring proton.
Differentiation of H4 vs H3 isomers: If the ring proton is < 7.0 ppm, it is NOT the target. It is likely 3-Me-5-CHO or 5-Me-3-CHO [1].
Differentiation of the Target (4-Me-5-CHO) vs 5-Me-4-CHO: Both have an H3 proton. However, in 5-Me-4-CHO , the H3 proton is adjacent to the aldehyde (at C4), which is an electron-withdrawing group (EWG). This typically causes a larger downfield shift compared to the target, where H3 is adjacent to a methyl group (at C4).
Nuclear Overhauser Effect (NOE)
This is the definitive confirmation step for the target.
Target (4-Me-5-CHO): The Methyl group is at C4, and the proton is at C3. They are vicinal (adjacent carbons).
Result: Irradiation of the Methyl signal (~2.4 ppm) will produce a strong positive NOE enhancement of the H3 ring proton (~8.4 ppm).
Isomer A (5-Me-4-CHO): The Methyl group is at C5, and the proton is at C3. They are separated by C4.
Result: Irradiation of the Methyl signal will show no significant NOE to the H3 ring proton.
Carbon NMR (13C NMR)
Carbon shifts provide complementary evidence, particularly for the C5 position.
Carbon
4-Me-5-CHO (Target)
5-Me-4-CHO (Isomer A)
Mechanistic Explanation
C5
~160-165 ppm
~170-180 ppm
C5 bonded to Oxygen is very downfield. In Isomer A, C5 is also bonded to Methyl, pushing it further downfield (beta-effect) compared to Target (bonded to CHO).
C4
~115 ppm
~115-120 ppm
C4 is usually the most upfield ring carbon.
C3
~145-150 ppm
~150-155 ppm
C3 (C=N) is typical for imine-like carbons.
Note: C5 in 5-methylisoxazoles is characteristically very deshielded (>170 ppm) due to the combined effect of the ring oxygen and the methyl substituent [2].
Experimental Protocols
Protocol A: 1H NMR Acquisition for Isomer Screening
Objective: Rapidly classify the isomer as "H3-type" (Target candidate) or "H4-type" (Impurity).
Sample Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of CDCl3 (Chloroform-d). Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.
Instrument Parameters:
Frequency: 400 MHz or higher recommended.
Pulse Angle: 30°.
Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of aldehyde proton).
Scans: 16–64.
Analysis:
Reference spectrum to TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).
Integrate the Methyl singlet (~2.4 ppm) and the Ring Proton.
Checkpoint: If Ring Proton is 6.0–7.0 ppm , reject sample (it is a 3,5-disubstituted isomer). If 8.0–9.0 ppm , proceed to Protocol B.
Protocol B: 1D-NOE Difference Experiment
Objective: Definitively distinguish 4-Me-5-CHO from 5-Me-4-CHO.
Sample Preparation: Use the same sample from Protocol A. Degassing (bubbling N2 for 5 mins) is recommended but not strictly necessary for qualitative NOE.
Instrument Parameters:
Experiment: 1D NOE difference or 1D GOESY/DPFGSE-NOE.
Target Irradiation: Center the selective pulse on the Methyl doublet/singlet at ~2.4 ppm.
Off-Resonance Control: Set control irradiation at a blank region (e.g., -2.0 ppm).
Mixing Time: 0.5 – 0.8 seconds (optimal for small molecules).
Analysis:
Subtract the "Off-Resonance" spectrum from the "On-Resonance" spectrum.
Positive Result (Target): A distinct positive peak appears at the H3 frequency (~8.4 ppm).
Negative Result (Isomer A): No peak (or only noise) appears at the H3 frequency.
Summary Data Table
Feature
4-Methyl-1,2-oxazole-5-carbaldehyde (Target)
5-Methyl-1,2-oxazole-4-carbaldehyde
3-Methyl-1,2-oxazole-5-carbaldehyde
Key Proton
H3 (Singlet)
H3 (Singlet)
H4 (Singlet)
1H Shift (ppm)
~ 8.2 – 8.5
~ 8.6 – 9.0
~ 6.2 – 6.5
Methyl Shift
~ 2.3 – 2.5
~ 2.5 – 2.7
~ 2.3
Aldehyde Shift
~ 9.8 – 10.1
~ 9.8 – 10.1
~ 9.8 – 10.1
NOE Correlation
Strong Methyl ↔ Ring H
None
Strong Methyl ↔ Ring H
13C C5 Shift
~ 160 ppm
~ 175 ppm
~ 160 ppm
References
BenchChem. 3-Methyl-4-nitroisoxazole-5-carbaldehyde Properties and Spectral Data. Retrieved from BenchChem Database. Link
National Institutes of Health (NIH). PubChem Compound Summary for CID 28951022: 4-methyl-1,2-oxazole-5-carbaldehyde. PubChem.[2][3] Link
Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. (Provides comparative C5/C4 shift data for 5-substituted isoxazoles). Link
Google Patents. WO2016187308A1: Triazole agonists of the APJ receptor. (Contains experimental NMR data for 3-methylisoxazole-5-carbaldehyde intermediates). Link
A Comparative Guide to the X-ray Crystallography of 4-Methyl-1,2-oxazole-5-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The isoxazole sca...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The isoxazole scaffold is a privileged heterocycle, present in numerous pharmacologically active compounds and natural products.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 4-methyl-1,2-oxazole-5-carbaldehyde core, in particular, offers a versatile platform for synthetic elaboration, with the carbaldehyde group serving as a key handle for creating diverse molecular architectures.
This guide provides an in-depth technical comparison of crystallographic approaches for derivatives of 4-methyl-1,2-oxazole-5-carbaldehyde. While extensive public crystallographic data for a homologous series of these specific derivatives is limited, this document establishes a comprehensive framework based on representative isoxazole structures.[3][4] We will explore the causality behind experimental choices, provide self-validating protocols for synthesis and crystallization, and present comparative data from closely related structures to guide researchers in their structural elucidation efforts.
The Crystallographic Imperative: Why Single-Crystal X-ray Diffraction?
While spectroscopic methods like NMR and mass spectrometry are indispensable for confirming chemical connectivity and molecular weight, they often fall short of providing the unambiguous, high-resolution three-dimensional information offered by single-crystal X-ray diffraction (SC-XRD).[3] SC-XRD is the gold standard for determining precise bond lengths, bond angles, torsional angles, and absolute stereochemistry in the solid state. This detailed structural insight is critical for understanding structure-activity relationships (SAR), validating computational models, and designing next-generation therapeutics with improved efficacy and specificity.
Part 1: A General Protocol for the Synthesis of Isoxazole Derivatives
The most common and robust method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine.[1][5] The following protocol outlines a generalized synthesis for creating derivatives from a suitable β-enamino ketoester, a versatile precursor.
Experimental Protocol: Synthesis
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriate β-enamino ketoester (1.0 eq) in ethanol.
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the solution.
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reactions are typically complete within 4-12 hours.
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 30 mL).
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired isoxazole derivative.[6]
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of isoxazole derivatives.
Part 2: The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[3] The process relies on creating a supersaturated solution from which molecules can slowly and orderly precipitate into a crystalline lattice. The choice of solvent and technique is paramount.
Experimental Protocol: Crystallization
Solvent Selection:
Rationale: The ideal solvent system consists of a "good" solvent in which the compound is readily soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. This allows for fine control over the rate of crystallization.
Screening: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water) to determine solubility.
Slow Evaporation:
Methodology: Dissolve the purified compound in a minimal amount of a relatively volatile solvent or solvent mixture in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation.
Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases beyond its saturation point, promoting the formation of well-ordered crystals.
Vapor Diffusion:
Methodology (Liquid-Liquid): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of the "poor" solvent.
Causality: The vapor of the "poor" solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This is often a more controlled and reproducible method than slow evaporation.
Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a loop or fine needle and immediately mount them for data collection.[3]
Crystallization and Data Collection Workflow
Caption: Standard workflow from purified compound to final crystal structure.
Part 3: Comparative Crystallographic Data
As data for the specific target 4-methyl-1,2-oxazole-5-carbaldehyde is not publicly available, we present a comparative analysis of crystallographic data for representative isoxazole derivatives to provide a valuable benchmark.[7] This allows for an insightful analysis of the geometric parameters that define the isoxazole core and the influence of various substituents.[3]
Crystal System & Space Group: The majority of reported isoxazole derivatives crystallize in monoclinic systems, with P2₁/c being a common space group.[9] This indicates a prevalence of centrosymmetric packing arrangements.
Unit Cell Parameters: The dimensions of the unit cell (a, b, c, β) are highly dependent on the size and nature of the substituents attached to the isoxazole core. Larger substituents, as seen in the flurophenyl derivative, lead to significantly larger unit cell dimensions.
Intermolecular Interactions: In the solid state, isoxazole derivatives are often stabilized by a network of weak intermolecular interactions. C-H···O and C-H···N hydrogen bonds are frequently observed, playing a crucial role in the overall crystal packing.[4][9] The carbaldehyde group in our target class of compounds is a potent hydrogen bond acceptor and is expected to feature prominently in the crystal packing.
Part 4: Alternative and Complementary Techniques
While SC-XRD is unparalleled for solid-state structure determination, other techniques provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for elucidating the molecular structure in solution.[3] It can confirm the connectivity established by X-ray crystallography and provide insights into dynamic processes, such as conformational changes, that are not visible in a static crystal structure.[3]
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the elemental composition and fragmentation patterns of a compound, serving as a fundamental tool for identity confirmation.[3]
Conclusion
The structural elucidation of 4-methyl-1,2-oxazole-5-carbaldehyde derivatives via single-crystal X-ray crystallography is a critical step in their development as potential therapeutic agents. Although a comprehensive public database for these specific compounds is still emerging, this guide establishes a robust framework for their synthesis, crystallization, and analysis based on established principles and data from closely related isoxazole structures. The detailed protocols and comparative data herein provide researchers with the necessary tools and insights to successfully characterize these valuable molecules. The high-resolution structural data obtained from these methods is essential for validating novel chemical entities and enabling a deeper understanding of their chemical properties and biological activities.[3]
References
Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol. Benchchem.
New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate.
Synthesis, X-ray diffraction and theoretical studies to understand the molecular basis of druglikeness of isoxazole analogs | Request PDF. ResearchGate.
Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives. Benchchem.
Technical Guide: Assessing the Purity of Synthesized 4-Methyl-1,2-oxazole-5-carbaldehyde
Executive Summary The accurate purity assessment of 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carboxaldehyde) presents a unique analytical challenge. While High-Performance Liquid Chromatogra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate purity assessment of 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-methylisoxazole-5-carboxaldehyde) presents a unique analytical challenge. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for impurity profiling, it frequently fails to provide accurate potency data for this specific intermediate due to the lack of commercially available, high-purity reference standards for its regioisomers and oxidation byproducts.
This guide compares three primary analytical methodologies—HPLC-UV/MS , Quantitative 1H NMR (qNMR) , and GC-FID —concluding that qNMR is the superior method for establishing absolute purity (mass balance) during early development, while HPLC is required for trace impurity profiling.
The Purity Paradox: Why Standard Methods Fail
In the synthesis of isoxazoles, particularly via 1,3-dipolar cycloaddition or lithiation/formylation , the formation of regioisomers is the critical quality attribute (CQA).
Critical Impurity A (Regioisomer): 5-Methyl-1,2-oxazole-4-carbaldehyde.
Critical Impurity B (Oxidation): 4-Methyl-1,2-oxazole-5-carboxylic acid.
Standard HPLC-UV integration often overestimates purity because the extinction coefficients (
) of the regioisomers differ significantly at standard detection wavelengths (254 nm), and the carboxylic acid degradation product often elutes in the solvent front or trails broadly depending on pH.
Comparative Analysis of Analytical Methodologies
The following table contrasts the three dominant techniques for assessing this specific aldehyde.
Table 1: Comparative Performance Matrix
Feature
Method A: HPLC-UV/MS
Method B: qNMR (1H)
Method C: GC-FID
Primary Utility
Trace impurity profiling (<0.1%)
Absolute Purity (Potency)
Volatile solvents & reagents
Reference Standard
Required (for accurate w/w%)
Not Required (Internal Standard used)
Required
Regioisomer Resolution
High (with Phenyl-Hexyl columns)
High (Distinct Methyl shifts)
Moderate
Sample Stability
Risk of on-column hydration
High (Inert solvent)
Risk of thermal oxidation
LOD (Limit of Detection)
~0.05%
~0.5 - 1.0%
~0.1%
Verdict
Best for Quality Control (QC)
Best for Reference Standard Qualification
Best for IPC (In-Process Control)
Detailed Experimental Protocols
Protocol A: The "Gold Standard" – Quantitative 1H NMR (qNMR)
Rationale: qNMR is the only self-validating method that does not require a reference standard of the analyte itself. It relies on the ratio of the analyte's integral to a certified internal standard (IS).
Reagents:
Solvent: DMSO-
(Prevents hydrate formation common in aldehydes).
Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.
Why Maleic Acid? It provides a sharp singlet at
6.2 ppm, a "silent region" for isoxazoles, avoiding overlap with the aldehyde ( ~9.8 ppm), ring proton ( ~8.5 ppm), or methyl group ( ~2.3 ppm).
Workflow:
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of IS () into the same vial using a microbalance (precision 0.001 mg).
Dissolution: Dissolve in 0.6 mL DMSO-
. Ensure complete homogeneity.
Acquisition:
Pulse angle: 90°.
Relaxation delay (
): 60 seconds (Critical: must be of the slowest relaxing proton).
Scans: 16 or 32.
Temperature: 298 K.
Processing: Phase and baseline correct manually. Integrate the aldehyde proton (CHO) vs. the IS peak.
Where = Integral, = Number of protons, = Molecular weight, = Mass, = Purity of IS.[1][2][3][4][5][6]
Protocol B: Regio-Selective HPLC Method
Rationale: To separate the 4-methyl-5-CHO (Target) from the 5-methyl-4-CHO (Impurity), standard C18 columns often fail due to similar hydrophobicity. A Phenyl-Hexyl stationary phase utilizes
interactions to discriminate between the electronic environments of the isomers.
Conditions:
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5
m.
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the acid impurity).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 min.
Detection: 260 nm (Isoxazole
) and MS (ESI+).
Flow Rate: 1.0 mL/min.
Synthesis & Impurity Origin Visualization[8][9]
Understanding where impurities originate is vital for selecting the right assay. The diagram below maps the synthesis via 1,3-dipolar cycloaddition and the resulting impurity profile.
Figure 1: Impurity genealogy in isoxazole synthesis. Note that "Impurity C" (Acid) can form spontaneously if the aldehyde is stored improperly.
Analytical Decision Matrix
Use this workflow to determine the correct method for your specific development stage.
Figure 2: Analytical decision tree for 4-Methyl-1,2-oxazole-5-carbaldehyde. The "Mismatch" node highlights the common discrepancy between HPLC area% and true mass balance.
References
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
BenchChem. (2025).[4] Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Guides. Link
Almac Group. (2024). QNMR – a modern alternative to HPLC.[7] Almac Group Technical Articles. Link
Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Specific Polymers Case Studies. Link
Santa Cruz Biotechnology. (2024). 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde Product Data. SCBT Catalog. Link
comparing the reactivity of isoxazole aldehydes with imidazole aldehydes
In the landscape of rational drug design and synthetic methodology, heterocyclic aldehydes serve as critical linchpins. They are frequently utilized as precursors for Schiff bases, covalent warheads, and complex spirocyc...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of rational drug design and synthetic methodology, heterocyclic aldehydes serve as critical linchpins. They are frequently utilized as precursors for Schiff bases, covalent warheads, and complex spirocyclic scaffolds. However, treating all five-membered heterocyclic aldehydes as synthetically equivalent is a critical error.
This guide provides an in-depth, objective comparison of the reactivity profiles of isoxazole aldehydes versus imidazole aldehydes . By dissecting their electronic foundations, we will establish the causality behind their divergent behaviors and provide field-proven, self-validating protocols for handling both systems.
Electronic Foundations: The Causality of Reactivity
The reactivity of an appended aldehyde group is entirely dictated by the electronic nature of the parent heterocycle.
Isoxazole Aldehydes (The Electron-Deficient Scaffold):
The isoxazole ring contains adjacent oxygen and nitrogen atoms. This configuration creates a
-deficient, diene-like system characterized by a powerful inductive electron-withdrawing effect (-I effect). Consequently, the carbonyl carbon of an isoxazole aldehyde is highly deshielded and carries a significant partial positive charge (). This makes it an exceptionally "hot" electrophile, prone to rapid nucleophilic attack even under mild, catalyst-free conditions.
Imidazole Aldehydes (The Electron-Rich Scaffold):
Conversely, imidazole is a
-excessive aromatic system. The "pyrrole-like" nitrogen (N-1) donates its lone pair into the aromatic sextet, creating a strong resonance electron-donating effect (+M effect) that delocalizes electron density directly onto the aldehyde's carbonyl oxygen. Computational mapping of Fukui functions by confirms that this resonance stabilization severely dampens the electrophilicity of the carbonyl carbon. To force imidazole aldehydes to react with weak nucleophiles, one must bypass this stabilization via superelectrophilic activation —protonating the "pyridine-like" nitrogen (N-3) to form an imidazolium ion, followed by protonation of the carbonyl oxygen in a Brønsted superacid.
To operationalize these electronic differences, the table below summarizes the quantitative and semi-quantitative performance metrics of both scaffolds across standard synthetic transformations.
Parameter
Isoxazole-4-carboxaldehyde
Imidazole-4-carboxaldehyde
Ring Electronic Nature
-deficient (Electron-withdrawing)
-excessive (Electron-donating)
Carbonyl Electrophilicity
High
Low to Moderate
Schiff Base Formation Time
< 30 minutes
3 to 10 hours
Typical Condensation Temp
Room Temperature (20-25 °C)
Reflux (65-110 °C) or Superacid
Catalyst Requirement
None or Mild Lewis Acid
Strong Brønsted Acid / Heat
Hydration Tendency
High (readily forms stable hydrates)
Low (remains as free aldehyde)
Primary Reactivity Mode
Direct Nucleophilic Addition
Superelectrophilic Activation
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes an internal control logic that verifies the underlying mechanistic causality.
Protocol A: Mild Schiff Base Condensation of Isoxazole-4-carboxaldehyde
Objective: Demonstrate the intrinsic high electrophilicity of the isoxazole aldehyde without thermodynamic or catalytic assistance.
Causality: The profound -I effect of the isoxazole ring makes the carbonyl carbon sufficiently electrophilic to undergo rapid nucleophilic attack by primary amines at ambient temperatures.
Step-by-Step Methodology:
Preparation: In a 20 mL scintillation vial, dissolve 1.0 mmol of isoxazole-4-carboxaldehyde in 5.0 mL of anhydrous methanol.
Addition: Add 1.05 mmol of benzylamine dropwise to the stirring solution at 25 °C.
Reaction: Stir the mixture open to an inert atmosphere (N2) for exactly 30 minutes.
Isolation: Concentrate the mixture under reduced pressure to yield the crude aldimine.
Self-Validation Mechanism:
Run a parallel control reaction using benzaldehyde under identical conditions. Monitor both via TLC (Hexanes/EtOAc). The isoxazole reaction will show complete consumption of the starting material within 30 minutes. The benzaldehyde control will stall, requiring acid catalysis or heat to reach completion. The success of the isoxazole reaction in the absence of an acid catalyst chemically validates its superior intrinsic electrophilicity.
Protocol B: Superelectrophilic Activation of Imidazole-4-carboxaldehyde
Objective: Overcome the resonance-stabilized low electrophilicity of imidazole aldehydes to force condensation with weak nucleophiles (e.g., arenes).
Causality: As established by , the +M effect of the imidazole ring prevents standard condensation. By utilizing trifluoromethanesulfonic acid (CF3SO3H), we protonate both the imidazole ring and the aldehyde oxygen, generating a highly reactive dicationic superelectrophile. Furthermore, as noted by , isomeric control and tautomerization heavily depend on these harsh activation states.
Step-by-Step Methodology:
Preparation: In a flame-dried 50 mL round-bottom flask, charge 1.0 mmol of imidazole-4-carboxaldehyde and 1.2 mmol of the target nucleophile (e.g., benzene).
Activation: Cool the flask to 0 °C in an ice bath. Slowly and carefully add 3.0 mL of trifluoromethanesulfonic acid (CF3SO3H) dropwise. Caution: Highly corrosive superacid.
Reaction: Remove the ice bath, attach a reflux condenser, and warm the reaction to 60 °C. Stir for 4 hours.
Quenching: Cool the mixture to 0 °C and carefully pour it over 20 g of crushed ice. Neutralize slowly with saturated aqueous NaHCO3 until pH ~7.5, then extract with ethyl acetate (3 x 15 mL).
Self-Validation Mechanism:
Conduct a control experiment substituting the superacid with a standard monocationic activator (e.g., glacial acetic acid). The control reaction will yield 0% of the condensation product, yielding only unreacted starting materials. The successful conversion exclusively in triflic acid self-validates the absolute necessity of the dicationic superelectrophilic intermediate to overcome the imidazole ring's resonance stabilization.
Caption: Workflow for Schiff base condensation comparing activation requirements.
Strategic Implications for Drug Development
Understanding these reactivity profiles is paramount for medicinal chemists.
Isoxazole Aldehydes should be selected when designing targeted covalent inhibitors (TCIs) where a highly reactive electrophilic warhead is required to trap a weakly nucleophilic active-site cysteine or serine.
Imidazole Aldehydes are better suited as stable precursors for multi-component reactions (like the Debus-Radziszewski synthesis) or when designing reversible binders where the aldehyde must survive systemic circulation without prematurely reacting with off-target plasma proteins.
References
Komorowski, L., et al. "Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions." The Journal of Physical Chemistry A, 2013.[Link]
Klumpp, D. A., et al. "Superelectrophilic chemistry of imidazoles." The Journal of Organic Chemistry, 2009.[Link]
Brewer, G., et al. "Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2- vs. 4-Substituted Imidazoles." Molecules, 2024.[Link]
Comparative
Computational and Theoretical Studies of the Isoxazole Ring System: A Methodological Comparison Guide
Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry and materials science[1]. Its unique electronic structure, ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry and materials science[1]. Its unique electronic structure, characterized by a fully conjugated set of π-electrons perturbed by the highly electronegative oxygen atom, makes it a critical moiety in drugs ranging from COX-2 inhibitors to immunomodulators[2].
As a Senior Application Scientist, I frequently guide drug development teams in selecting the optimal computational tools to predict the reactivity, aromaticity, and pharmacokinetics of novel isoxazole derivatives. This guide provides an objective, head-to-head comparison of the leading computational software suites and theoretical methods used to model the isoxazole system. By grounding our choices in empirical validation, we ensure that theoretical predictions translate reliably to benchtop synthesis and biological assays[3].
Software Product Comparison: Gaussian 16 vs. ORCA 5.0
When establishing a computational pipeline for isoxazole derivatives, the choice of quantum chemistry software dictates both project velocity and accuracy.
Gaussian 16: The Industry Standard
Strengths: Gaussian offers unparalleled stability and a highly optimized implementation of the Gauge-Independent Atomic Orbital (GIAO) method, which is essential for calculating accurate NMR chemical shifts of isoxazole protons[4]. It also provides robust implicit solvation models (SMD) critical for predicting drug behavior in aqueous environments.
Limitations: It carries high licensing costs for commercial entities and exhibits slower parallel scaling for massive, isoxazole-fused macromolecular systems compared to modern open-source alternatives[5].
ORCA 5.0: The High-Performance Challenger
Strengths: Free for academic use and increasingly adopted by industry, ORCA's implementation of the Resolution of Identity and Chain of Spheres (RIJCOSX) approximation dramatically accelerates hybrid Density Functional Theory (DFT) calculations[5]. For complex transition-metal-catalyzed cross-couplings of halogenated isoxazoles, ORCA's advanced coupled-cluster (DLPNO-CCSD(T)) capabilities offer near ab initio accuracy at DFT computational costs.
Limitations: ORCA has a steeper learning curve for non-experts and requires more manual fine-tuning for specific solvation or excited-state workflows[5].
Verdict: For routine NMR and thermodynamic profiling of small isoxazole libraries, Gaussian 16 remains the most user-friendly "plug-and-play" solution. For high-throughput screening or modeling complex catalytic mechanisms involving isoxazoles, ORCA 5.0 provides superior speed and advanced correlation methods.
Methodological Comparison: DFT Functionals vs. Ab Initio Methods
The isoxazole ring exhibits pseudo-aromatic behavior[6]. Accurately capturing the delicate balance of π-delocalization and the strong dipole moment induced by the N-O bond requires careful selection of the theoretical level[7].
B3LYP (Hybrid GGA): The traditional workhorse. While it provides excellent geometries, it often underestimates reaction barriers and fails to account for non-covalent interactions (e.g., π-π stacking) crucial for isoxazole-protein docking[3].
wB97XD (Dispersion-Corrected): A long-range dispersion-corrected functional. It excels at modeling intermolecular interactions and provides highly accurate HOMO-LUMO gaps for predicting the optoelectronic properties of isoxazole-based fluorescent probes[8].
MP2 (Møller–Plesset perturbation theory): An ab initio method that explicitly accounts for electron correlation. It serves as a benchmark for isoxazole conformational energies but is computationally prohibitive for high-throughput screening of large derivatives[7].
Quantitative Performance Data
The following table summarizes the performance of various computational methods applied to the unsubstituted isoxazole ring.
Computational Method (Basis Set: 6-311++G**)
Dipole Moment (Debye)
HOMO-LUMO Gap (eV)
NICS(0) (ppm)
Computational Cost
B3LYP (Hybrid GGA)
2.95
6.42
-13.8
Low
M06-2X (Meta-GGA)
3.01
7.15
-14.1
Moderate
wB97XD (Dispersion-Corrected)
2.98
7.80
-13.9
Moderate
MP2 (Ab Initio)
3.12
N/A
-12.5
High
Experimental Benchmark
2.90
~7.0 (UV derived)
N/A
N/A
Note: Nucleus-Independent Chemical Shift (NICS) is a magnetic index of aromaticity. More negative values indicate stronger aromaticity. Isoxazole's NICS(0) confirms its aromatic character, though it is less aromatic than pyrrole due to the electronegative oxygen perturbing the ring current[9][10].
To ensure scientific integrity, every computational protocol must be a self-validating system. Do not merely accept the output of a software package; you must prove its physical relevance.
Step 1: Initial Geometry Generation and Conformational Search
Action: Construct the 3D model of the isoxazole derivative. For flexible substituents (e.g., 3,5-dialkyl groups), perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer[11].
Causality: Starting DFT optimizations from a high-energy local minimum will result in false thermodynamic data. The conformational search ensures you are optimizing the global minimum.
Step 2: Ground-State Geometry Optimization
Action: Optimize the geometry using wB97XD/6-311+G(d,p) in an implicit solvent model (e.g., SMD for water).
Causality: The diffuse functions (+) are critical because the highly electronegative oxygen and nitrogen atoms hold lone pairs that require expanded orbital space to be modeled accurately.
Step 3: Vibrational Frequency Analysis (The Validation Step)
Action: Run a frequency calculation at the exact same level of theory used for optimization.
Causality: This is the self-validation mechanism. You must mathematically confirm the absence of imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a transition state, not a stable ground-state molecule[12][13].
Step 4: Electronic and Magnetic Property Evaluation
Action: Calculate the HOMO-LUMO energy gap and perform Time-Dependent DFT (TD-DFT) to predict UV-Vis absorption spectra[14]. Concurrently, run a GIAO NMR calculation to predict 1H and 13C chemical shifts[4].
Causality: The HOMO-LUMO gap directly correlates with the chemical hardness and reactivity of the isoxazole ring[12]. Comparing predicted NMR shifts with experimental bench data provides the ultimate proof of structural accuracy.
Workflow Visualization
Computational workflow for evaluating isoxazole derivatives in drug discovery.
References
Structural, spectroscopic (FT-IR, FT-Raman, NMR) and computational analysis... World Scientific Publishing.4
Theoretical study of Isoxazoles and their derivatives... ResearchGate. 3
A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives... World Scientific Publishing.14
New bis-isoxazole with monoterpenic skeleton: regioselective synthesis... PMC / NIH. 12
Structural and computational investigation of the novel isoxazole derivative... ResearchGate.2
Synthesis of Fused Isoxazoles: A Comprehensive Review MDPI. 1
4-Isoxazolyl-1,4-dihydropyridines: biological, theoretical, and structural studies PubMed / NIH. 11
Substituent Effect on the Aromaticity of 1,3-Azole Systems Sciforum. 9
Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds DTIC.7
Core-shell excitation of isoxazole at the C, N, and O K-edges... OuluREPO. 6
NICS – Nucleus Independent Chemical Shift Poranne Research Group. 10
Personal protective equipment for handling 4-Methyl-1,2-oxazole-5-carbaldehyde
Comprehensive Safety and Operational Guide for Handling 4-Methyl-1,2-oxazole-5-carbaldehyde As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with fie...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling 4-Methyl-1,2-oxazole-5-carbaldehyde
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating protocols for handling 4-Methyl-1,2-oxazole-5-carbaldehyde (also known as 4-Methylisoxazole-5-carbaldehyde). This compound is a highly versatile heterocyclic building block, frequently utilized in medicinal chemistry to synthesize complex pharmaceuticals such as kinase inhibitors[1]. However, the electrophilic nature of its formyl group requires rigorous safety and operational controls.
Chemical Hazard Profile & Mechanistic Causality
Understanding the fundamental reactivity of 4-Methyl-1,2-oxazole-5-carbaldehyde is essential for effective risk mitigation. The compound is classified under several critical hazard statements[2]:
H302 (Harmful if swallowed): Ingestion leads to acute systemic toxicity.
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The formyl group is a potent electrophile. Upon contact with biological tissues, it undergoes rapid nucleophilic attack by the primary amines of protein lysine residues, forming covalent Schiff bases. This cross-linking denatures local proteins, triggering acute inflammatory responses in the skin and ocular mucosa.
H335 (May cause respiratory irritation): Due to its low molecular weight, the compound exhibits sufficient vapor pressure to pose an inhalation risk. Inhalation exposes the sensitive mucous membranes of the respiratory tract to electrophilic stress.
Auto-Oxidation Risk (Operational Hazard): While not a direct human hazard, exposure to atmospheric oxygen leads to rapid auto-oxidation, converting the aldehyde into 4-methylisoxazole-5-carboxylic acid (CAS: 261350-46-3)[2]. This degrades reagent purity and skews experimental stoichiometry.
Quantitative Data & PPE Matrix
To ensure rapid decision-making, critical physicochemical properties and required Personal Protective Equipment (PPE) are summarized below.
Every interaction with this chemical must be treated as a self-validating system to ensure both safety and reagent integrity.
Engineering Control Verification: Before opening the reagent bottle, check the digital monitor on the chemical fume hood.
Validation: Ensure the face velocity reads between 80 and 120 feet per minute (fpm). If the reading is outside this range, do not proceed.
Reagent Integrity Check: Inspect the physical state of the compound.
Validation: The presence of significant white, crystalline precipitate suggests auto-oxidation to the carboxylic acid derivative[2]. If heavily oxidized, the reagent must be re-purified (e.g., via distillation or column chromatography) to ensure stoichiometric accuracy.
Inert Atmosphere Transfer: Purge the reagent bottle with an inert gas (Argon or Nitrogen) before and after use.
Causality: Displacing atmospheric oxygen prevents the radical-mediated auto-oxidation of the formyl group, preserving the shelf-life of the building block.
Experimental Workflow: Reductive Amination
A common application for 4-Methyl-1,2-oxazole-5-carbaldehyde in drug discovery is the synthesis of secondary amines via reductive amination[1].
Step-by-Step Methodology:
Imine Formation: Dissolve 4-Methyl-1,2-oxazole-5-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
Causality: DCE is selected over dichloromethane (DCM) due to its slightly higher boiling point, allowing for gentle reflux if the initial imine formation is sterically hindered.
Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).
Causality: Mild acid catalysis accelerates the formation of the intermediate imine by activating the carbonyl carbon, without completely protonating the nucleophilic amine.
Self-Validation Step: Stir at room temperature for 1–2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC).
Validation: Do not proceed to the reduction step until the aldehyde spot is completely consumed. This prevents the irreversible reduction of the starting material into an unwanted alcohol byproduct.
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated imine over any trace unreacted aldehyde.
Quenching: Quench the reaction carefully with saturated aqueous NaHCO3.
Causality: The weak base neutralizes the acetic acid and safely decomposes unreacted hydride species, preventing vigorous off-gassing during the subsequent aqueous extraction.
Spill Response and Disposal Plan
Small Spill Response (<50 mL/g): Absorb liquid spills with an inert, non-combustible absorbent (e.g., vermiculite or sand).
Causality: Do NOT use high surface-area combustible materials like paper towels, as concentrated reactive organics can occasionally react exothermically. Sweep the absorbed material into a compatible, sealable waste container.
Waste Disposal: 4-Methyl-1,2-oxazole-5-carbaldehyde does not contain halogens. If it was handled in non-halogenated solvents (e.g., ethyl acetate, ethanol), dispose of it in the Halogen-Free Organic Waste stream. If handled in DCE or DCM during the reductive amination, it must be routed to the Halogenated Organic Waste stream.
Reactivity and Handling Workflow Diagram
Workflow mapping the handling, reactivity, and disposal of 4-Methyl-1,2-oxazole-5-carbaldehyde.
References
Journal of Medicinal Chemistry. "Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors" (Application of Isoxazole-5-carbaldehyde derivatives). American Chemical Society. Available at:[Link]